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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-phenylquinoline-3-carboxamide

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Among its many deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Among its many derivatives, quinoline-3-carboxamides have garnered significant attention for their potent biological activities, including anticancer, anti-inflammatory, and antinephritic properties.[2][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 2-Methyl-4-phenylquinoline-3-carboxamide. We will detail a robust and reproducible two-stage synthetic strategy, beginning with the classic Friedländer annulation to construct the core heterocyclic system, followed by a standard amidation to yield the target molecule. Each stage is accompanied by detailed experimental protocols, mechanistic insights, and a complete guide to the structural characterization using modern spectroscopic techniques.

Synthesis Strategy: A Two-Stage Approach

The synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide is most efficiently achieved through a two-stage process. This strategy leverages the power of established, high-yield reactions to first build the core quinoline ring system and then install the desired carboxamide functionality.

  • Stage 1: Friedländer Annulation. This classic reaction involves the acid-catalyzed condensation of 2-aminobenzophenone with ethyl acetoacetate.[5][6] This step efficiently forms the heterocyclic core and strategically places a methyl group at the C2 position and an ethyl carboxylate group at the C3 position, yielding the key intermediate, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.

  • Stage 2: Amidation. The ethyl ester intermediate is converted to the final primary carboxamide. This is reliably accomplished via a two-step sequence: first, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the amide.

The overall synthetic workflow is depicted below.

G A 2-Aminobenzophenone C Stage 1: Friedländer Annulation (p-TsOH, Reflux) A->C B Ethyl Acetoacetate B->C D Intermediate: Ethyl 2-methyl-4-phenylquinoline-3-carboxylate C->D E Stage 2a: Hydrolysis (NaOH, EtOH/H2O) D->E F Intermediate: 2-Methyl-4-phenylquinoline-3-carboxylic acid E->F G Stage 2b: Amidation (1. SOCl2; 2. NH4OH) F->G H Final Product: 2-Methyl-4-phenylquinoline-3-carboxamide G->H

Caption: Overall synthetic workflow for 2-Methyl-4-phenylquinoline-3-carboxamide.

Stage 1: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

Principle and Mechanism

The Friedländer synthesis is a cornerstone of quinoline chemistry, defined as the condensation between an ortho-amino-substituted aromatic aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group.[7] The reaction can be catalyzed by either acids or bases.[5] In this protocol, we utilize p-toluenesulfonic acid (p-TsOH), a strong organic acid that effectively promotes the necessary condensation and cyclodehydration steps under aqueous reflux conditions, presenting a greener alternative to harsher reagents.[8][9]

The mechanism proceeds through an initial aldol-type condensation between the enol or enolate of ethyl acetoacetate and the carbonyl of 2-aminobenzophenone, followed by cyclization via nucleophilic attack of the amino group onto the ketone carbonyl of the acetoacetate moiety, and subsequent dehydration to form the aromatic quinoline ring.[6]

G cluster_0 Friedländer Annulation Mechanism start 2-Aminobenzophenone + Ethyl Acetoacetate step1 Aldol Condensation start->step1 adduct Intermediate Adduct step1->adduct step2 Cyclization (Intramolecular Schiff Base Formation) adduct->step2 cyclized Dehydrated Cyclic Intermediate step2->cyclized step3 Dehydration (Aromatization) cyclized->step3 product Quinoline Product step3->product

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Experimental Protocol

This protocol is adapted from the procedure reported by Bazgir, A.[9][10]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-aminophenyl)(phenyl)methanone (2-aminobenzophenone) (1.97 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Solvent Addition: Add 50 mL of water to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash the precipitate thoroughly with 50 mL of cold water. Recrystallize the crude product from an ethanol/water mixture (e.g., 1:2 v/v) to afford pure Ethyl 2-methyl-4-phenylquinoline-3-carboxylate as a solid. The reported yield for this procedure is approximately 75%.[9]

Stage 2: Synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide

Principle and Rationale

The conversion of the stable ethyl ester to the primary carboxamide is achieved in two high-yielding steps. Direct amidation of the ester with ammonia often requires harsh conditions (high temperature and pressure). A more controlled and laboratory-friendly approach involves saponification (hydrolysis) of the ester to the carboxylic acid, followed by conversion to an activated acyl species (an acid chloride) which readily reacts with ammonia to form the desired amide.

Experimental Protocol

Step 2a: Hydrolysis to 2-Methyl-4-phenylquinoline-3-carboxylic acid

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the Ethyl 2-methyl-4-phenylquinoline-3-carboxylate (2.91 g, 10 mmol) from Stage 1 in 100 mL of 50% aqueous ethanol.

  • Saponification: Add sodium hydroxide (0.80 g, 20 mmol) to the solution. Heat the mixture to reflux for 1.5-2 hours, monitoring by TLC until the starting ester is consumed.[11]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of water. Acidify the solution to pH ~4 by the dropwise addition of 1 M hydrochloric acid, which will cause the carboxylic acid to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The resulting 2-Methyl-4-phenylquinoline-3-carboxylic acid is typically used in the next step without further purification.[11]

Step 2b: Amidation to 2-Methyl-4-phenylquinoline-3-carboxamide

  • Acid Chloride Formation: In a 100 mL flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser, suspend the 2-Methyl-4-phenylquinoline-3-carboxylic acid (2.63 g, 10 mmol) in 30 mL of anhydrous dichloromethane. Add thionyl chloride (1.1 mL, 15 mmol) dropwise at room temperature.[11]

  • Reaction: Gently heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution as the acid chloride forms.

  • Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a solid and should be used immediately.

  • Amidation: Cool the flask containing the acid chloride in an ice bath. Cautiously add 30 mL of concentrated ammonium hydroxide solution dropwise with stirring. A vigorous reaction will occur.

  • Isolation and Purification: Allow the mixture to stir for 1 hour at room temperature. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities. Recrystallize the crude product from ethanol to yield pure 2-Methyl-4-phenylquinoline-3-carboxamide.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₁₇H₁₄N₂O

  • Molecular Weight: 262.31 g/mol

  • Melting Point: Literature values for related quinoline carboxamides vary widely depending on substitution, but a sharp melting point is indicative of high purity. Experimental determination is required.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Methyl-4-phenylquinoline-3-carboxamide based on known spectral data for similar quinoline derivatives.[12][13][14]

Table 1: Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3150 N-H Stretch (asymmetric & symmetric) Primary Amide (-CONH₂)
3100 - 3000 C-H Stretch Aromatic (Quinoline, Phenyl)
~1670 C=O Stretch (Amide I band) Amide Carbonyl
~1600 N-H Bend (Amide II band) Primary Amide

| 1590 - 1450 | C=C and C=N Stretch | Aromatic Rings |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent: DMSO-d₆

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.2Multiplet9HAromatic protons (Quinoline H5-H8, Phenyl)
~ 7.8 and 7.4Broad Singlet2HAmide protons (-CONH₂)
~ 2.6Singlet3HMethyl protons (-CH₃)
¹³C NMRChemical Shift (δ, ppm)Assignment
~ 168Carbonyl carbon (-C =O)
~ 155 - 120Aromatic carbons (Quinoline and Phenyl)
~ 23Methyl carbon (-C H₃)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected M⁺ Peak (EI-MS): m/z = 262

  • Expected [M+H]⁺ Peak (ESI-MS): m/z = 263

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide, a compound of significant interest in medicinal chemistry. By employing the Friedländer annulation followed by a robust amidation sequence, researchers can access this valuable scaffold in good yield. The provided protocols, coupled with the detailed characterization data, offer a self-validating system to ensure the successful synthesis and structural verification of the target molecule, empowering further research and development in this promising class of compounds.

References

  • Galdino-Pitta, M. R., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Javed, S., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(12), 20833-20844. Available from: [Link]

  • Javed, S., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(12), 20833-20844. Available from: [Link]

  • Mansfield, R. C., et al. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

  • Davis, R. B., & Pizzini, L. C. 2-aminobenzophenone. Organic Syntheses, Coll. Vol. 4, p.29 (1963); Vol. 35, p.3 (1955). Available from: [Link]

  • Racioppi, R., et al. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Synthetic Communications, 42(1), 46-54. Available from: [Link]

  • Kumar, V., et al. (2019). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 4(1), 1-10. Available from: [Link]

  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1569. Available from: [Link]

  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2232-S2246. Available from: [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available from: [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]

  • ResearchGate. Quinolinone-3-carboxamide derivatives with potent biological activity. Available from: [Link]

  • ResearchGate. Synthesis of 2‐methyl‐4‐phenylquinoline‐3‐carboxylate catalyzed by ZrO2/Fe3O4‐MNPs. Available from: [Link]

  • Grazioli, C., et al. (2019). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Journal of Electron Spectroscopy and Related Phenomena, 231, 79-86. Available from: [Link]

  • Woźnicka, E., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 22(19), 10398. Available from: [Link]

  • Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5871-5900. Available from: [Link]

  • Janardhan, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34, 1-45. Available from: [Link]

  • ResearchGate. Synthesis of 2-methyl-4-phenylquinoline-3-carboxylate using 15 wt% of SPB. Available from: [Link]

  • Koyama, M., et al. (2002). Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. Bioorganic & Medicinal Chemistry Letters, 12(1), 113-116. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Available from: [Link]

  • Lee, H., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Heterocycles, 89(3), 697-711. Available from: [Link]

  • Wilson, A. A., et al. (2022). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 13, 1555-1565. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl 4-(3-nitro phenyl) quinoline. Available from: [Link]

  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. Available from: [Link]

  • Reynolds, G. A., & Hauser, C. R. 2-methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593 (1955); Vol. 29, p.70 (1949). Available from: [Link]

  • ChemBK. 2-Methyl-4-phenylquinoline-3-carboxylic acid. Available from: [Link]

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Exploratory

physicochemical properties of 2-Methyl-4-phenylquinoline-3-carboxamide

Title: Physicochemical Profiling and Synthetic Dynamics of 2-Methyl-4-phenylquinoline-3-carboxamide: A Technical Whitepaper Executive Summary In the landscape of modern drug discovery, the quinoline-3-carboxamide scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Synthetic Dynamics of 2-Methyl-4-phenylquinoline-3-carboxamide: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the quinoline-3-carboxamide scaffold represents a privileged pharmacophore. Specifically, 2-Methyl-4-phenylquinoline-3-carboxamide (CAS: 143755-12-8) has emerged as a critical structural node[1]. As application scientists, we recognize that the physicochemical topology of a molecule dictates its behavior in both synthetic environments and biological matrices. This whitepaper deconstructs the physicochemical properties, mechanistic pharmacology, and validated synthetic workflows for this compound, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical Topology & Molecular Descriptors

The efficacy of a small molecule is intrinsically linked to its physicochemical profile. 2-Methyl-4-phenylquinoline-3-carboxamide exhibits a highly favorable balance of lipophilicity and polarity, making it an ideal candidate for crossing biological membranes while maintaining solubility in polar microenvironments.

With a CLogP of 2.765, the molecule sits squarely within the optimal range for central nervous system (CNS) penetration and oral bioavailability[2]. The primary carboxamide group provides essential hydrogen bond dynamics, critical for anchoring the molecule within target receptor pockets.

Table 1: Core Physicochemical & Topological Properties

PropertyValueClinical/Synthetic Relevance
CAS Number 143755-12-8Unique chemical identifier for procurement and registry[1]
Molecular Formula C17H14N2ODefines stoichiometry and elemental composition[2]
Molecular Weight 262.31 g/mol Optimal for oral bioavailability (Lipinski compliant)[3]
CLogP 2.765Ideal lipophilicity for lipid membrane permeability[2]
H-Bond Donors 1 (NH2 group)Facilitates critical target receptor docking[4]
H-Bond Acceptors 2 (N, O atoms)Enhances aqueous solubility and interaction dynamics[4]

Biological Targets & Pharmacological Workflows

The quinoline-3-carboxamide architecture is not biologically inert; it is a highly active scaffold that interacts with multiple critical physiological pathways.

  • Peripheral Benzodiazepine Receptor (TSPO/PBR): Derivatives of this scaffold are potent ligands for TSPO, a receptor localized on the outer mitochondrial membrane[5]. Binding facilitates cholesterol translocation, driving steroidogenesis and modulating apoptosis.

  • EGFR Inhibition: Substituted quinoline-3-carboxamides have been identified as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, presenting significant anticancer activity[6].

  • Ion Channel Modulation: This class of compounds has demonstrated efficacy in attenuating late sodium currents, providing a therapeutic avenue for cardiovascular and neurological dysfunctions[7].

Mechanism Ligand Quinoline-3-carboxamide (Ligand) Receptor Peripheral Benzodiazepine Receptor (TSPO) Ligand->Receptor High-affinity binding Mitochondria Outer Mitochondrial Membrane Receptor->Mitochondria Localized in Effect1 Cholesterol Translocation Mitochondria->Effect1 Steroidogenesis Effect2 Apoptosis Modulation Mitochondria->Effect2 mPTP regulation

Figure 1: Pharmacological pathway of TSPO modulation by quinoline-3-carboxamides.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity and reproducibility, the synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide must be approached as a self-validating system. The most robust route involves the amidation of the corresponding ester precursor, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate (CID: 710825)[4].

Step-by-Step Synthetic Methodology

Step 1: Saponification of the Ester Precursor

  • Action: Dissolve 1.0 eq of ethyl 2-methyl-4-phenylquinoline-3-carboxylate in a co-solvent system of THF/MeOH/H2O (3:1:1). Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O) and stir at ambient temperature for 4 hours.

  • Causality: The mixed solvent system is critical. It ensures both the highly lipophilic quinoline ester and the hydrophilic hydroxide salt remain in a homogenous solution, preventing the reaction from stalling at a biphasic interface. LiOH is selected over NaOH to prevent unwanted side reactions and to facilitate a cleaner acidic workup.

Step 2: Activation of the Carboxylic Acid

  • Action: Isolate the intermediate acid, dry thoroughly, and suspend in anhydrous dichloromethane (DCM). Add 2.0 eq of Thionyl Chloride (SOCl2) and a catalytic amount of Dimethylformamide (DMF). Reflux for 2 hours.

  • Causality: DMF reacts with SOCl2 to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic intermediate accelerates the conversion of the carboxylic acid to the acid chloride, allowing the reaction to proceed rapidly and minimizing the thermal degradation of the quinoline core.

Step 3: Amidation

  • Action: Concentrate the acid chloride in vacuo to remove excess SOCl2. Redissolve in anhydrous DCM and add dropwise to a vigorously stirred, cold (0 °C) saturated solution of methanolic ammonia (NH3/MeOH).

  • Causality: The primary carboxamide is formed instantaneously. Maintaining the reaction at 0 °C is non-negotiable; it controls the exothermic nature of the nucleophilic acyl substitution and suppresses the dehydration of the newly formed primary amide into a nitrile byproduct.

SynthesisWorkflow Ester Ethyl 2-methyl-4-phenylquinoline- 3-carboxylate Saponification Step 1: Saponification (LiOH, THF/MeOH/H2O) Ester->Saponification Acid Intermediate: Carboxylic Acid Saponification->Acid Yield: >90% Activation Step 2: Activation (SOCl2, cat. DMF) Acid->Activation Chloride Intermediate: Acid Chloride Activation->Chloride Vilsmeier-Haack Amidation Step 3: Amidation (NH3 in MeOH, 0°C) Chloride->Amidation Product Final Product: 2-Methyl-4-phenylquinoline- 3-carboxamide Amidation->Product Crystallization

Figure 2: Step-by-step synthetic workflow for 2-Methyl-4-phenylquinoline-3-carboxamide.

Validation & Quality Control

To establish trustworthiness, the protocol must be validated analytically:

  • TLC Analysis: Monitor the final amidation using Hexane/Ethyl Acetate (1:1). The highly conjugated quinoline core will strongly absorb UV light at 254 nm.

  • 1H NMR Verification (CDCl3): Success is confirmed by the appearance of a broad primary amide signal (~5.5 - 7.0 ppm, integrating for 2H, often overlapping with aromatic protons). Crucially, the C2-methyl group must appear as a sharp, distinct singlet at approximately 2.80 ppm [8].

Conclusion

2-Methyl-4-phenylquinoline-3-carboxamide is far more than a chemical catalog entry; it is a gateway to complex pharmacological modulation. By understanding its physicochemical parameters—such as its optimal CLogP of 2.765[2]—and mastering its synthetic causality, researchers can leverage this scaffold to develop next-generation therapeutics targeting everything from mitochondrial dysfunction to aggressive oncological pathways.

References

  • PubChem. "Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | CID 710825". National Center for Biotechnology Information. Available at: [Link]

  • Cappelli, A., et al. "Mapping and Fitting the Peripheral Benzodiazepine Receptor Binding Site by Carboxamide Derivatives." Journal of Medicinal Chemistry, ACS Publications, 2001. Available at: [Link]

  • Belardinelli, L., et al. "Compounds for the treatment of cardiovascular diseases." US Patent 2010/0125091 A1, 2009.
  • Fathy, U., et al. "Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents." Pharmacognosy Journal, Semantic Scholar, 2020. Available at: [Link]

  • Molaid. "2-methyl-4-phenylquinoline-3-carboxamide - CAS 143755-12-8". Molaid Chemical Database. Available at: [Link]

  • ACG Publications. "A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T." Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Foundational

Mechanism of Action of 2-Methyl-4-phenylquinoline-3-carboxamide and its Analogs: A Hypothesis-Driven Approach for Researchers

An In-Depth Technical Guide to the Preamble: Navigating the Quinoline Scaffold in Drug Discovery The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Preamble: Navigating the Quinoline Scaffold in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a remarkable breadth of biological activities.[1][2] From the historical significance of quinine in combating malaria to the contemporary use of quinoline derivatives as anticancer, antibacterial, and anti-inflammatory agents, this privileged scaffold continues to be a fertile ground for the development of novel therapeutics.[1][3]

This guide focuses on the 2-Methyl-4-phenylquinoline-3-carboxamide scaffold. While direct, in-depth studies on this specific molecule are nascent, a wealth of research on closely related 2,4-disubstituted quinoline-3-carboxamides and 2-phenylquinoline-4-carboxamides provides a robust framework for postulating its mechanism of action. This document is structured not as a definitive statement, but as a hypothesis-driven guide for researchers. It synthesizes the current understanding of analogous compounds to propose the most probable biological targets and pathways, and critically, provides the experimental blueprints to validate these hypotheses.

Our exploration will be grounded in three primary, empirically-supported potential mechanisms of action for quinoline carboxamides in the context of oncology:

  • Inhibition of Tubulin Polymerization

  • Modulation of the STAT3 Signaling Pathway

  • Inhibition of Histone Deacetylases (HDACs)

For each proposed mechanism, we will delve into the underlying biological rationale, present the compelling evidence from analogous structures, and dissect the structure-activity relationships (SAR) that appear to govern these interactions.

Part 1: The Anticancer Potential of Quinoline Derivatives - An Overview

Quinoline derivatives have consistently demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, leading to compounds that can interact with diverse biological targets. The 2,4-disubstituted quinoline framework, in particular, has been a subject of intense investigation, with many derivatives showing potent antiproliferative activities.[2] The introduction of a carboxamide moiety, as seen in our topic compound, is a common strategy to enhance pharmacological properties, including anticancer potency.[5]

In Vitro Cytotoxicity of Related Quinoline Scaffolds

A critical first step in characterizing any potential anticancer agent is to assess its cytotoxicity against a panel of cancer cell lines. Data from numerous studies on quinoline derivatives provide a strong rationale for investigating 2-Methyl-4-phenylquinoline-3-carboxamide.

Compound ClassCancer Cell Line(s)Reported IC50 ValuesReference(s)
2-Phenylquinoline-4-carboxamide derivativesSK-OV-3 (Ovarian), HCT116 (Colon)0.2 - 0.5 µM[6]
Quinoline-based Combretastatin A-4 analogsMCF-7 (Breast), HL-60 (Leukemia)0.010 - 0.042 µM[7]
Quinoline-chalcone derivativesK562 (Leukemia)0.009 - 0.016 µM[8]
4-Oxoquinoline-3-carboxamide derivativesGastric Cancer Cell LineSignificant Cytotoxicity[9]
Quinoline-3-carboxylate derivativesMCF-7 (Breast), K562 (Leukemia)0.28 - 0.33 µM[10]

Table 1: Representative cytotoxic activities of various quinoline derivatives against human cancer cell lines.

This established precedent of potent anticancer activity within the broader quinoline carboxamide family underscores the importance of elucidating the specific mechanism of action for novel derivatives like 2-Methyl-4-phenylquinoline-3-carboxamide.

Part 2: Hypothesized Mechanism I - Inhibition of Tubulin Polymerization

Biological Rationale

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to several critical cellular processes, most notably the formation of the mitotic spindle during cell division.[11] The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are essential for proper chromosome segregation. Disruption of this dynamic process is a clinically validated and highly successful strategy in cancer chemotherapy.[12] Agents that interfere with microtubule dynamics lead to a prolonged G2/M phase arrest, ultimately triggering apoptosis.[6][13] Many small molecules, including numerous quinoline derivatives, have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[7][8][14]

Evidence from Quinoline Analogs

A significant body of literature points to the quinoline scaffold as a potent tubulin polymerization inhibitor.

  • 2-Phenylquinoline-4-carboxamide Derivatives : A novel series of these compounds was found to inhibit tubulin polymerization, with the most active compound (7b) showing potent cytotoxicity (IC50 = 0.2 µM against HCT116 cells). Molecular docking studies confirmed that these compounds occupy the colchicine binding site of tubulin.[6]

  • Quinoline-based Combretastatin A-4 (CA-4) Analogs : By replacing one of the rings of the potent tubulin inhibitor CA-4 with a quinoline moiety, researchers developed compounds with nanomolar antiproliferative activity. The lead compound, 12c, was a potent inhibitor of tubulin polymerization, induced G2/M arrest, and triggered apoptosis.[7]

  • Trifluoromethylquinoline Derivatives : Designed as tubulin polymerization inhibitors, these compounds exhibited remarkable antiproliferative activities. The lead compound (6b) targeted the colchicine binding site, inhibited tubulin polymerization, and arrested cells in the G2/M phase.[11]

  • Quinoline-Chalcone Hybrids : Compound 24d from this series demonstrated exceptionally potent anticancer activity (IC50 values of 9-16 nM) and was shown to bind to the colchicine site, inhibit tubulin polymerization, and possess antivascular activities.[8]

Proposed Interaction and Workflow

The collective evidence strongly suggests that 2-Methyl-4-phenylquinoline-3-carboxamide could function as a tubulin polymerization inhibitor. The 2-methyl and 4-phenyl groups likely mimic the ring systems of other colchicine-site binders, inserting into the hydrophobic pocket at the interface of α- and β-tubulin.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Tubulin->Microtubule Inhibited Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Assembly G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Quinoline 2-Methyl-4-phenylquinoline -3-carboxamide Quinoline->Tubulin STAT3_Inhibition_Pathway cluster_workflow STAT3 Signaling Cascade Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Tyr705) pSTAT3_mono p-STAT3 (monomer) STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Target Gene Expression (e.g., c-myc, survivin) Nucleus->Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Quinoline 2-Methyl-4-phenylquinoline -3-carboxamide Quinoline->pSTAT3_mono Inhibits Dimerization HDAC_Inhibition_Workflow cluster_epigenetics Epigenetic Regulation HAT HAT (Histone Acetyltransferase) Histone_Ac Acetylated Histones (Active Chromatin) HAT->Histone_Ac Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Histone_DeAc Deacetylated Histones (Condensed Chromatin) HDAC->Histone_DeAc Removes Acetyl Groups Gene_ON Tumor Suppressor Gene Expression ON Histone_Ac->Gene_ON Gene_OFF Tumor Suppressor Gene Expression OFF Histone_DeAc->Gene_OFF Apoptosis Cell Cycle Arrest & Apoptosis Gene_ON->Apoptosis Quinoline Quinoline-based HDAC Inhibitor Quinoline->HDAC Inhibits

Caption: General workflow for HDAC inhibition by quinoline derivatives.

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes using a fluorogenic substrate. Inhibition is quantified by a decrease in the fluorescent signal.

Materials:

  • Nuclear extract from a cancer cell line or purified HDAC enzyme.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Developer solution (e.g., Trypsin with Trichostatin A [TSA] to stop the HDAC reaction and cleave the deacetylated substrate).

  • Test Compound (2-Methyl-4-phenylquinoline-3-carboxamide).

  • Positive Control: TSA or SAHA (Vorinostat).

  • Black, flat-bottom 96-well microplate.

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • In a 96-well plate, add the nuclear extract or purified HDAC enzyme to each well (except for no-enzyme controls).

    • Add the test compound dilutions or controls to the wells.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Development:

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves only the deacetylated substrate, releasing the fluorophore (AMC).

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme wells).

    • Calculate the percentage of HDAC activity relative to the vehicle control.

    • Plot the percentage of activity against the inhibitor concentration and fit the data to determine the IC50 value.

Part 5: Pharmacokinetics and Drug Development

The therapeutic potential of any compound is intrinsically linked to its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). Studies on related quinoline-3-carboxamide derivatives have shown that they are metabolized by cytochrome P450 enzymes. T[6][15][16]he in vivo pharmacokinetics of these compounds can exhibit low clearance and high exposure, which is beneficial for therapeutic efficacy. H[15][16]owever, factors such as the substituents on the quinoline ring and the carboxamide nitrogen can significantly influence metabolic stability and oral bioavailability. F[17]or instance, replacing a methyl with an ethyl group on the carboxamide can enhance clearance.

[15][16]### 5.1. Workflow for Pharmacokinetic Assessment

A preliminary assessment of the drug-like properties of 2-Methyl-4-phenylquinoline-3-carboxamide is a crucial step in its development.

PK_Workflow cluster_pk_flow Pharmacokinetic Evaluation Workflow In_Silico In Silico ADME Prediction In_Vitro_Metabolism In Vitro Metabolism (Liver Microsomes) In_Silico->In_Vitro_Metabolism In_Vivo_PK In Vivo PK Study (e.g., Mouse) In_Vitro_Metabolism->In_Vivo_PK Guides Dose Selection Data_Analysis Data Analysis (F%, Cl, t½, Vd) In_Vivo_PK->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Informs SAR

Caption: A typical workflow for pharmacokinetic analysis.

Conclusion and Future Directions

While the precise mechanism of action for 2-Methyl-4-phenylquinoline-3-carboxamide remains to be definitively elucidated, the extensive research on its structural analogs provides a powerful, hypothesis-driven framework for its investigation. The evidence strongly suggests that this compound class primarily exerts its anticancer effects through the inhibition of tubulin polymerization , with plausible secondary or alternative roles in the inhibition of the STAT3 signaling pathway and, to a lesser extent, HDACs .

The path forward for a researcher investigating this molecule is clear. The primary objective should be to execute the experimental protocols detailed in this guide to systematically test each hypothesis.

  • Confirm Cytotoxicity : Establish the IC50 values across a panel of relevant cancer cell lines.

  • Primary Mechanism Validation : Conduct the in vitro tubulin polymerization assay and cell-based assays for G2/M arrest. Strong activity in these assays would point towards microtubule disruption as the primary mechanism.

  • Secondary Mechanism Investigation : Concurrently, use Western blotting to assess the compound's effect on STAT3 phosphorylation and an in vitro assay to check for any HDAC inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies : Synthesize and test analogs to understand the contribution of the 2-methyl, 4-phenyl, and 3-carboxamide moieties to potency and selectivity for the identified target(s).

By following this structured, evidence-based approach, the scientific community can efficiently unravel the therapeutic potential and molecular intricacies of 2-Methyl-4-phenylquinoline-3-carboxamide, paving the way for its potential development as a novel therapeutic agent.

References

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Exploratory

A Technical Guide to the Spectroscopic Elucidation of 2-Methyl-4-phenylquinoline-3-carboxamide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic techniques required for the structural elucidation and verification of 2-Methyl-4-phenylquinoline-3-carboxamide, a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic techniques required for the structural elucidation and verification of 2-Methyl-4-phenylquinoline-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document offers researchers and drug development professionals a robust framework for compound characterization. The guide emphasizes the causal reasoning behind spectral interpretation and provides validated experimental protocols to ensure data integrity and reproducibility.

Introduction: The Quinoline Core in Modern Science

Quinoline derivatives form a cornerstone of heterocyclic chemistry, with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs).[2][3] The 2-Methyl-4-phenylquinoline-3-carboxamide scaffold, in particular, combines several key pharmacophores: a rigid quinoline backbone, a flexible carboxamide group capable of hydrogen bonding, and lipophilic aryl substituents. Accurate and unambiguous structural confirmation is the first critical step in any research and development pipeline. This guide presents an integrated spectroscopic approach to achieve this confirmation with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

The logical first step in any analysis is to understand the molecule's constituent parts. Below is the structure of 2-Methyl-4-phenylquinoline-3-carboxamide with systematic numbering to facilitate spectral assignments.

Caption: Structure of 2-Methyl-4-phenylquinoline-3-carboxamide.

The analytical workflow is designed to provide orthogonal data points, where each technique validates the others. Mass spectrometry will confirm the molecular formula, IR spectroscopy will identify key functional groups, and NMR spectroscopy will map the precise atomic connectivity.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesized_Product Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight (e.g., HRMS) Synthesized_Product->MS Is MW correct? IR Infrared (IR) Spectroscopy Identify Functional Groups (C=O, N-H, C=N) Synthesized_Product->IR Are functional groups present? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Synthesized_Product->NMR Does connectivity match? Data_Integration Integrated Data Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: Integrated workflow for spectroscopic structure validation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight and formula, serving as the foundational piece of evidence. For 2-Methyl-4-phenylquinoline-3-carboxamide (C₁₇H₁₃N₂O), the exact mass is a critical identifier.

Expected Molecular Ions:

  • Molecular Formula: C₁₇H₁₃N₂O

  • Monoisotopic Mass: 261.1028 g/mol

  • High-Resolution MS (HRMS): In ESI+ mode, the primary observed ion will be the protonated molecule [M+H]⁺. The calculated m/z for C₁₇H₁₄N₂O⁺ is 262.1106. Observing this mass with a precision of <5 ppm is strong evidence for the elemental composition.

Fragmentation Analysis: The stability of the quinoline ring means that fragmentation will likely initiate from the substituents. Key expected fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) include:

  • Loss of NH₂: [M - NH₂]⁺, leading to a fragment at m/z ~245.

  • Loss of CONH₂: [M - CONH₂]⁺, a characteristic loss of the primary amide group, resulting in a fragment at m/z ~217.

  • Loss of CH₃: [M - CH₃]⁺, cleavage of the methyl group, yielding a fragment at m/z ~246.

These fragmentation patterns provide a fingerprint that corroborates the proposed structure.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is exceptionally useful for the rapid identification of key functional groups. The spectrum is a direct probe of molecular vibrations, and the presence or absence of characteristic absorption bands confirms the molecule's architecture.

Key Expected Absorption Bands:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Rationale & Insights
N-H Stretch Primary Amide (-CONH₂) 3400-3100 (two bands) The presence of two distinct peaks in this region is a hallmark of a primary amide, corresponding to symmetric and asymmetric stretching. Their position can be influenced by hydrogen bonding.
C-H Stretch (Aromatic) Phenyl & Quinoline Rings 3100-3000 Confirms the presence of sp² C-H bonds.
C-H Stretch (Aliphatic) Methyl (-CH₃) 2980-2850 Confirms the presence of sp³ C-H bonds from the methyl group.
C=O Stretch (Amide I) Amide (-CONH₂) 1680-1650 This is typically a very strong and sharp absorption, confirming the carbonyl group. Its position is sensitive to conjugation and hydrogen bonding.
N-H Bend (Amide II) Amide (-CONH₂) 1640-1550 This band, arising from N-H bending coupled with C-N stretching, is another key indicator of the amide group.
C=N & C=C Stretch Quinoline & Phenyl Rings 1620-1450 A series of sharp bands in this region constitutes the aromatic fingerprint, confirming the presence of the heterocyclic and phenyl rings.[5]

| C-H Out-of-Plane Bend | Aromatic Rings | 900-675 | The specific pattern in this region can provide information about the substitution pattern on the aromatic rings. A strong band around 750-700 cm⁻¹ is expected for the monosubstituted phenyl group. |

The combination of strong absorptions for the amide N-H and C=O groups with the characteristic aromatic C=C/C=N stretches provides definitive evidence for the core structure.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, establishing the carbon-hydrogen framework and the connectivity between atoms.

¹H NMR Spectroscopy

The proton NMR spectrum maps the chemical environment of all hydrogen atoms. For 2-Methyl-4-phenylquinoline-3-carboxamide, we expect distinct signals for the aromatic protons, the amide protons, and the methyl protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃ or DMSO-d₆):

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
H5-H8 (Quinoline) 8.2 - 7.5 Multiplets 4H These protons on the benzo part of the quinoline ring will appear downfield due to the aromatic ring current. They will exhibit complex splitting from coupling to each other.[9]
H2', H6' (Phenyl) ~7.4 Multiplet 2H Protons on the phenyl ring ortho to the quinoline attachment.
H3', H4', H5' (Phenyl) ~7.2 Multiplet 3H The remaining meta and para protons of the phenyl ring will appear as a complex multiplet.[9]
-CONH₂ 7.0 - 5.5 Broad Singlets 2H Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Two separate signals may be observed due to restricted rotation around the C-N bond.

| -CH₃ | ~2.6 | Singlet | 3H | The methyl group at the C2 position is isolated from other protons, resulting in a sharp singlet. Its downfield shift is due to its attachment to the electron-deficient quinoline ring.[9] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

Carbon(s) Predicted δ (ppm) Rationale
C=O (Amide) 165-170 The amide carbonyl carbon is characteristically found in this downfield region.[10]
C2 (Quinoline) 155-160 This carbon is attached to nitrogen and is part of a C=N bond, shifting it significantly downfield.[9]
C4, C4a, C8a (Quaternary) 148-135 These are aromatic quaternary carbons. C4 is shifted downfield by the attached phenyl group and the adjacent nitrogen.
C1' (Phenyl, Quaternary) ~138 The ipso-carbon of the phenyl ring attached to the quinoline.
C5-C8, C2'-C6' (Aromatic CH) 132-125 These signals correspond to the protonated carbons of the quinoline and phenyl rings.[9]
C3 (Quinoline) ~120 This carbon is shielded relative to other quinoline carbons.

| -CH₃ | ~25 | The aliphatic methyl carbon appears in the characteristic upfield region.[9] |

Standard Operating Procedures (SOPs)

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[7][9]

  • Acquisition: Acquire a ¹H spectrum with 16-32 scans. Acquire a proton-decoupled ¹³C spectrum with 1024 or more scans to achieve adequate signal-to-noise.

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

Protocol for FT-IR Spectroscopy (ATR Method)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.[7]

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation and favors the formation of the [M+H]⁺ ion.[7]

  • Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.[9]

  • Data Acquisition: Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the most abundant ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₇H₁₄N₂O⁺.

Summary of Spectroscopic Data

The table below consolidates the expected data for 2-Methyl-4-phenylquinoline-3-carboxamide, providing a quick reference for analytical validation.

TechniqueParameterExpected Value/Observation
HRMS (ESI+) [M+H]⁺ (m/z)Calculated: 262.1106; Observed: within 5 ppm
IR (cm⁻¹) N-H Stretch3400-3100 (two bands)
C=O Stretch1680-1650 (strong)
C=C/C=N Stretch1620-1450
¹H NMR (δ, ppm) Aromatic-H8.2 - 7.2
Amide-H7.0 - 5.5 (broad)
Methyl-H~2.6 (singlet)
¹³C NMR (δ, ppm) C=O165-170
Aromatic-C160-120
Methyl-C~25

Conclusion

The structural elucidation of 2-Methyl-4-phenylquinoline-3-carboxamide is reliably achieved through a synergistic application of MS, IR, and NMR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring a solid foundation for subsequent biological or material science investigations.

References

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Foundational

structure-activity relationship (SAR) of 2-phenylquinoline-4-carboxylic acids

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylquinoline-4-Carboxylic Acids Abstract The 2-phenylquinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry, s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylquinoline-4-Carboxylic Acids

Abstract

The 2-phenylquinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry, serves as a versatile framework for developing therapeutics across multiple disease areas.[1] Its derivatives have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] A comprehensive understanding of the structure-activity relationships (SAR) is crucial for the rational design of novel, potent, and selective drug candidates. This technical guide provides a detailed analysis of the SAR of this scaffold, focusing on its application in oncology and infectious diseases. We will explore the synthetic rationale, dissect the impact of structural modifications on biological activity, provide detailed experimental protocols, and offer insights into future drug development perspectives.

The 2-Phenylquinoline-4-Carboxylic Acid Scaffold: A Versatile Core

The core structure, historically known as cinchophen, consists of a quinoline ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position.[2][4] While the parent compound was withdrawn due to hepatotoxicity, its fundamental architecture continues to be a highly attractive starting point for drug discovery.[2] The scaffold's rigidity, combined with three key modification points—the C2-phenyl ring, the C4-carboxylic acid, and the quinoline core itself—allows for fine-tuning of physicochemical properties and biological targeting.

Synthetic Strategies: Building the Foundation for SAR

The cornerstone for synthesizing the 2-phenylquinoline-4-carboxylic acid core and its analogs is the Doebner reaction.[5] This one-pot, three-component condensation of an aniline, a benzaldehyde, and pyruvic acid is an efficient method for creating the scaffold.[5][6]

The Catalyzed Doebner Reaction: Rationale and Mechanism

The classical Doebner reaction can be sluggish. The introduction of a Lewis acid catalyst, such as Iron(III) trifluoromethanesulfonate [Fe(OTf)₃], significantly improves reaction times and yields.[5][6] The catalyst's role is to activate the carbonyl group of the benzaldehyde, facilitating the initial nucleophilic attack by the aniline to form the imine (Schiff base) intermediate. This electrophilic activation is critical for driving the reaction forward efficiently. The reaction then proceeds through the addition of the pyruvic acid enolate, intramolecular cyclization, and a final oxidation step to yield the aromatic quinoline ring.[5]

Detailed Experimental Protocol: Iron(III) Triflate Catalyzed Doebner Synthesis

This protocol is adapted from established methods for the synthesis of the core 2-phenylquinoline-4-carboxylic acid.[5][6]

Materials and Reagents:

  • Aniline (1.1 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[5]

  • Add the catalyst, Fe(OTf)₃ (15 mol%, 76 mg), to the mixture.[5]

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.[6] The causal basis for heating is to provide the necessary activation energy for the condensation and cyclization steps.

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC). A self-validating endpoint is reached when the starting materials are consumed.

  • Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate.

  • Filter the solid precipitate and wash with a small amount of cold ethanol to remove residual reactants.

  • Recrystallize the crude product from ethanol to obtain the purified 2-phenylquinoline-4-carboxylic acid.[6]

Synthesis Workflow Diagram

G cluster_reagents Reagents & Catalyst cluster_process Reaction Process cluster_workup Purification Aniline Aniline Mixing 1. Mix Reagents in Ethanol Aniline->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Catalyst Fe(OTf)₃ Catalyst Catalyst->Mixing Reflux 2. Heat to 80°C (3 hours) Mixing->Reflux One-pot reaction Cooling 3. Cool to Room Temp Reflux->Cooling Reaction completion Filtration 4. Filter Precipitate Cooling->Filtration Precipitation Recrystallization 5. Recrystallize from Ethanol Filtration->Recrystallization Crude product FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Workflow for the catalyzed Doebner synthesis.

SAR Analysis in Major Therapeutic Areas

The versatility of the 2-phenylquinoline-4-carboxylic acid scaffold is evident from its diverse biological activities. The following sections dissect the SAR for key applications.

Anticancer Activity

Derivatives have shown cytotoxicity against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest.[1] A primary strategy involves using the scaffold as a component of enzyme inhibitors.

HDAC inhibitors follow a well-established pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site.[1][7] The 2-phenylquinoline-4-carboxylic acid moiety serves as an effective cap group.[1][8]

  • SAR Insights:

    • The Cap Group: The 2-phenylquinoline-4-carboxylic acid structure provides a rigid, aromatic system that can form hydrophobic interactions at the entrance of the HDAC active site.[8] Substitutions on the 2-phenyl ring directly impact this interaction. For instance, difluoro-substitutions can be favorable, while chloro or methoxy groups may reduce inhibitory potency.[8]

    • The Linker & ZBG: The C4-carboxylic acid is the critical attachment point for the linker and ZBG. The choice of ZBG is paramount for activity. Hydroxamic acids are potent ZBGs, while converting this group to a hydrazide can significantly alter activity and selectivity.[8][9] In one study, a derivative with a hydroxamic acid (D28) showed HDAC3 selectivity, whereas its hydrazide analog (D29) was less active.[8][9] This highlights that the ZBG's ability to coordinate with the zinc ion in the active site is a primary determinant of potency.

  • HDAC Inhibition Pathway Diagram

HDAC_Pathway cluster_gene_regulation Gene Regulation cluster_inhibition Therapeutic Intervention HAT HAT (Adds Acetyl Groups) Chromatin_Open Open Chromatin (Gene Transcription ON) HAT->Chromatin_Open Acetylation HDAC HDAC (Removes Acetyl Groups) Chromatin_Closed Condensed Chromatin (Gene Transcription OFF) HDAC->Chromatin_Closed Deacetylation Apoptosis Apoptosis & Cell Cycle Arrest Chromatin_Open->HDAC Chromatin_Closed->HAT Chromatin_Closed->Apoptosis Leads to Inhibitor 2-Phenylquinoline-based HDAC Inhibitor Inhibitor->HDAC Blocks Activity

Caption: HDAC inhibition leads to open chromatin and tumor suppression.

  • Data Summary: SAR of HDAC Inhibitors

Compound ID2-Phenyl SubstituentZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)Reference
D28PhenylHydroxamic acid24.45Not Reported[9]
D29PhenylHydrazide>50Not Reported[9]

Causality: The significant drop in activity for D29 compared to D28 demonstrates the critical role of the ZBG.[9] The hydroxamic acid is a superior zinc chelator in the HDAC active site, making it a more potent inhibitor.[8]

Antibacterial Activity

The 2-phenylquinoline-4-carboxylic acid scaffold has been explored for its antibacterial properties, often acting through the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1]

  • SAR Insights:

    • Lipophilicity: Increased lipophilicity (higher LogP value) generally correlates with improved activity, especially against Gram-positive bacteria like Staphylococcus aureus.[1] This is because a more lipophilic molecule can better penetrate the bacterial cell wall.[1]

    • C4-Carboxylic Acid Modification: Converting the C4-carboxylic acid to various amides is a common and effective strategy.[1] The nature and length of the amide side chain can significantly impact the antibacterial spectrum and potency.[1] Introducing basic amino groups into these side chains can improve physicochemical properties and binding affinity.[10]

    • C2-Phenyl Ring Substitutions: The presence of an aryl ring at the C2 position is considered important for good antibacterial activity.[11] Specific substitutions can further enhance potency. For example, in a series of derivatives, compound 5a4 , which contained a specific amide modification, showed the best inhibition against S. aureus, while compound 5a7 was most active against E. coli.[10][12] This indicates that substitutions can be tailored to target different bacterial species.

  • Data Summary: Antibacterial Activity (MIC)

Compound IDKey Structural FeatureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1 Parent 2-(2-nitrophenyl)-quinoline-4-carboxylic acid>512>512[10]
5a4 C4-amide + C2-(2-acetamidophenyl)64256[10]
5a7 C4-amide + C2-(2-(diethylaminoacetamido)phenyl)256128[10]

Causality: The dramatic increase in activity from the parent compound 1 to the amide derivatives 5a4 and 5a7 confirms that modification at the C4-position is a successful strategy to enhance antibacterial potency.[10] The different specificities of 5a4 and 5a7 suggest that the terminal groups on the amide side chain interact differently with target enzymes or affect cell entry in Gram-positive versus Gram-negative bacteria.

Advanced Protocols and Methodologies

To facilitate further research, this section provides a generalized protocol for a key synthetic modification and a representative biological assay.

Protocol: Synthesis of C4-Amide Derivatives

This protocol describes a general two-step procedure starting from the synthesized carboxylic acid to produce C4-amide derivatives.[11][13]

Step 1: Acyl Chloride Formation

  • Place the 2-phenylquinoline-4-carboxylic acid (1.0 mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add thionyl chloride (SOCl₂) (2-3 mL) in excess.

  • Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-phenylquinoline-4-carbonyl chloride. This intermediate is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Cool the solution in an ice bath (0°C).

  • Add the desired amine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.2 mmol) dropwise. The base is essential to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the acyl chloride.

  • Upon completion, perform an aqueous workup to remove salts and purify the final amide product, typically by column chromatography or recrystallization.

Experimental Workflow: From Core to Bioactive Amide

G Core 2-Phenylquinoline-4- Carboxylic Acid AcylChloride Acyl Chloride Intermediate Core->AcylChloride Add SOCl₂, Reflux Amidation Amidation Reaction AcylChloride->Amidation Dissolve in DCM Purification Aqueous Workup & Purification Amidation->Purification Reaction Completion Amine Desired Amine + Triethylamine Amine->Amidation FinalAmide Final C4-Amide Derivative Purification->FinalAmide

Caption: General workflow for synthesizing C4-amide derivatives.

Future Perspectives and Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold is a remarkably fruitful platform for drug discovery.[1] The structure-activity relationships detailed in this guide underscore the critical importance of specific substitutions in dictating biological activity, whether it be the ZBG in HDAC inhibitors or the amide side chain in antibacterial agents.[1][8]

Future research will likely focus on:

  • Exploring New Targets: The scaffold is being investigated for activity against other targets, such as SIRT3 and for antiparasitic applications.[14][15]

  • Optimizing Selectivity: For enzyme inhibitors, particularly in oncology, achieving isoform selectivity (e.g., HDAC3 vs. other HDACs) is key to minimizing off-target effects and improving the therapeutic window.[8]

  • Addressing Toxicity: Rational modifications to the core scaffold may mitigate the hepatotoxicity concerns associated with the original cinchophen molecule, potentially by altering its metabolic profile.

References

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Exploratory

potential biological targets of quinoline carboxamide compounds

Decoding the Polypharmacology of Quinoline Carboxamides: A Technical Guide to Biological Targets and Mechanistic Deconvolution Executive Summary Quinoline carboxamides (QCAs) represent a uniquely privileged chemical scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Polypharmacology of Quinoline Carboxamides: A Technical Guide to Biological Targets and Mechanistic Deconvolution

Executive Summary

Quinoline carboxamides (QCAs) represent a uniquely privileged chemical scaffold in modern drug discovery. Characterized by a quinoline core conjugated with a carboxamide moiety, this class of small molecules exhibits profound structural plasticity, allowing for the precise tuning of biological activity across oncology, immunology, and infectious diseases. However, the polypharmacological nature of QCAs often complicates target deconvolution.

As an application scientist overseeing target validation workflows, I frequently encounter the challenge of distinguishing a compound’s primary mechanistic driver from secondary off-target effects. This whitepaper dissects the validated biological targets of distinct QCA subclasses, resolves historical controversies surrounding their mechanisms of action, and provides self-validating experimental protocols designed to rigorously confirm target engagement.

Mechanistic Profiling of Primary Biological Targets

The HDAC4 / HIF-1α Axis (Quinoline-3-carboxamides)

The most clinically advanced quinoline-3-carboxamide is Tasquinimod, originally developed for metastatic castration-resistant prostate cancer. The mechanism of action is driven by an on-target, allosteric binding to Histone Deacetylase 4 (HDAC4)[1].

Unlike traditional orthosteric pan-HDAC inhibitors that bind the catalytic zinc-dependent active site, Tasquinimod binds an allosteric pocket. This interaction physically prevents the recruitment and formation of the HDAC4/NCoR1/HDAC3 co-repressor complex[1]. The causality of this disruption is profound: it alters the tumor microenvironment by repressing MEF-2 target genes and downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcriptional activation. Consequently, this leads to a massive upregulation of Thrombospondin-1 (TSP1), a potent endogenous inhibitor of tumor angiogenesis[2].

G TasQ Tasquinimod (Quinoline-3-carboxamide) HDAC4 HDAC4 TasQ->HDAC4 Allosteric Binding TSP1 Thrombospondin-1 (TSP1) TasQ->TSP1 Upregulates Complex HDAC4/NCoR1/HDAC3 Complex HDAC4->Complex Inhibits Formation HIF1a HIF-1α Activation Complex->HIF1a Disrupted HIF1a->TSP1 Reverses Downregulation Angio Tumor Angiogenesis TSP1->Angio Suppresses

Fig 1. Tasquinimod disrupts HDAC4 complexes, upregulating TSP1 to suppress tumor angiogenesis.

The CD38 Catalytic Cleft (4-Amino-8-quinoline carboxamides)

CD38 is a multifunctional NAD-hydrolyzing enzyme implicated in metabolic dysfunction and hematological malignancies. High-throughput screening and subsequent structural optimization identified 4-amino-8-quinoline carboxamides as submicromolar inhibitors of human CD38[3].

X-ray co-crystallography reveals the precise causality of the carboxamide positioning: the nitrogen of the carboxamide group at the 8-position forms critical hydrogen bonds directly with the carboxylate side chains of 146Glu and 155Asp within the enzyme's catalytic motif[3]. Isosteric replacements or removal of this carboxamide completely abrogate inhibitory activity, proving that the carboxamide moiety is not merely a structural linker, but the primary pharmacophore driving target affinity[3].

Resolving the S100A9 Controversy

Historically, first-generation (Roquinimex) and second-generation (Laquinimod, Tasquinimod) quinoline-3-carboxamides were widely cited as specific inhibitors of the pro-inflammatory protein S100A9. However, rigorous myeloid cell functional assays have recently challenged this paradigm.

Recent data demonstrates that Laquinimod fails to inhibit neutrophil degranulation induced by S100A9 and only marginally inhibits S100A9-induced NF-κB activation[4]. Furthermore, it decreases NF-κB activation induced by TLR1/TLR2 agonists, demonstrating a lack of specificity for S100A9/TLR4 interactions[4]. As researchers, we must pivot our mechanistic assumptions: while QCAs may interact with S100A9, their primary in vivo efficacy is likely driven by upstream epigenetic modulators like HDAC4 or AhR (Aryl Hydrocarbon Receptor)[1].

Emerging Targets: P2X7R and PfEF2
  • P2X7 Receptor: Quinoline-6-carboxamides have emerged as potent antagonists of the P2X7 purinergic receptor, a key driver in cancer and inflammation. Specific derivatives (e.g., 4-iodo benzenesulfonate analogs) achieve nanomolar inhibition (IC50 = 0.566 µM)[5].

  • PfEF2: In the infectious disease space, quinoline-4-carboxamides act as multistage antimalarials by inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2), a target critical for parasitic protein synthesis[6].

Quantitative Target Affinity Landscape

To facilitate rapid comparison, the following table summarizes the validated targets, corresponding QCA subclasses, and their quantitative affinities.

Compound ClassSpecific Derivative / DrugValidated Biological TargetPrimary IndicationPotency / Activity
Quinoline-3-carboxamide TasquinimodHDAC4 (Allosteric)Prostate CancerDisrupts HDAC4/NCoR1 complex[1]
4-Amino-8-quinoline carboxamide Compound 1aHuman CD38Metabolic / OncologyIC50 = 7.2 µM[3]
Quinoline-6-carboxamide Compound 2fP2X7 ReceptorOncology / InflammationIC50 = 0.566 µM[5]
Quinoline-4-carboxamide Compound 2PfEF2 (P. falciparum)MalariaBlood stage inhibition[6]
Quinolinone-carboxamide Compound 3hSoybean LOXInflammationIC50 = 10 µM[7]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the assays used to validate QCA targets must account for the physical properties of the compounds (e.g., auto-fluorescence, lipophilicity). Below are field-proven protocols.

Cellular Thermal Shift Assay (CETSA) for HDAC4 Target Engagement

The Causality of Choice: Why use CETSA over traditional affinity chromatography? QCAs like Tasquinimod exhibit polypharmacology and rely on weak allosteric interactions. Lysing cells prior to target binding disrupts the native HDAC4/NCoR1/HDAC3 multi-protein complex, leading to false negatives. By treating intact live cells, we validate that the compound successfully crosses the lipid bilayer and engages the target in its physiological state.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture LNCaP prostate tumor cells to 70% confluence. Treat with 10 µM Tasquinimod (or vehicle control) and incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • Aliquot & Thermal Gradient: Harvest cells, wash with PBS, and divide into 50 µL aliquots in PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 65°C, in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool tubes to room temperature. Add NP-40 lysis buffer supplemented with protease inhibitors. Subject to 3 cycles of freeze-thaw (liquid nitrogen to 25°C) to ensure complete membrane rupture without denaturing proteins.

  • Isolation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.

  • Quantification: Resolve the soluble fractions via SDS-PAGE and Western Blot using an anti-HDAC4 primary antibody.

  • Data Analysis: Plot the band intensities against temperature to generate melt curves. A rightward shift in the melting temperature (ΔTm > 2°C) in the treated group confirms direct intracellular target engagement.

Workflow Step1 1. Intact Cell Treatment Step2 2. Thermal Gradient Step1->Step2 Step3 3. Lysis & Isolation Step2->Step3 Step4 4. Target Quantification Step3->Step4

Fig 2. CETSA workflow validating intracellular QCA target engagement via thermal stabilization.

FRET-Based Enzymatic Assay for CD38 Inhibition

The Causality of Choice: Quinoline cores are notoriously auto-fluorescent. Using standard single-wavelength fluorogenic substrates often results in artificial signal quenching or enhancement, ruining IC50 calculations. A FRET (Förster Resonance Energy Transfer) based system is a self-validating protocol; by measuring the ratio of two emission wavelengths, background compound fluorescence is mathematically nullified.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant human CD38 extracellular domain in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Compound Plating: Serially dilute the 4-amino-8-quinoline carboxamide in DMSO. Transfer to a 384-well black microplate (final DMSO concentration < 1%).

  • Pre-incubation: Add CD38 enzyme to the compounds and pre-incubate for 15 minutes at room temperature to allow for active-site binding.

  • Substrate Addition: Initiate the reaction by adding a FRET-labeled NAD+ analog (e.g., NGD+).

  • Ratiometric Readout: Continuously monitor the plate using a microplate reader. Measure the emission ratio (e.g., 460 nm / 530 nm) over 30 minutes. Calculate the initial velocity (V0) and determine the IC50 using a 4-parameter logistic regression.

Cytochrome P450 Interactions & Metabolic Stability

A critical bottleneck in QCA drug development is hepatic metabolic clearance. Conventional medicinal chemistry heuristics suggest that introducing Type II binding motifs (which coordinate directly to the heme-iron of Cytochrome P450 enzymes) increases metabolic stability by blocking the catalytic center.

However, empirical pharmacokinetic data contradicts this assumption for QCAs. Studies reveal that Type II binding QCA analogs frequently exhibit higher intrinsic clearance rates than their Type I counterparts. Rather than being protected, these compounds undergo rapid N-dealkylation and aromatic hydroxylation by CYP3A4 at sub-saturating concentrations[8]. Therefore, when designing novel QCA libraries, researchers must not rely solely on heme-coordination predictions, but must aggressively profile derivatives in early-stage human liver microsome (HLM) stability assays to map out metabolic liabilities.

Sources

Foundational

In Silico ADMET Studies for Drug-Like Properties of Quinoline Derivatives: A Technical Guide

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1] However, the journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing in preclinical and clinical trials due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2] Integrating in silico ADMET profiling early in the drug discovery pipeline has become an indispensable strategy to mitigate these risks, reduce costs, and accelerate the development of safer and more effective quinoline-based therapeutics.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the principles and practices of conducting in silico ADMET studies for quinoline derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to optimize the drug-like properties of this important class of compounds. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a framework for interpreting and applying the generated data to guide medicinal chemistry efforts.

The Critical Role of Early ADMET Profiling

The traditional drug discovery paradigm often postponed ADMET assessment until later stages, leading to high attrition rates of promising compounds.[6] The modern approach emphasizes a "fail early, fail cheap" philosophy, where potential liabilities are identified and addressed at the design and lead optimization phases.[5] In silico ADMET prediction serves as a powerful "Tier Zero" screening tool, enabling the rapid evaluation of large virtual libraries of quinoline derivatives before committing to costly and time-consuming synthesis and in vitro/in vivo testing.[4][7] This computational pre-screening allows for the prioritization of compounds with a higher probability of success, guiding synthetic efforts towards molecules with more favorable pharmacokinetic and safety profiles.[4][8]

Causality Behind the Shift: Why Early and In Silico?

The rationale for this strategic shift is rooted in risk mitigation and resource optimization. A significant percentage of clinical trial failures can be attributed to poor pharmacokinetics (how the body affects the drug) and toxicity.[2] By computationally flagging potential ADMET issues—such as poor absorption, rapid metabolism, or potential for adverse reactions—researchers can make more informed decisions. For quinoline derivatives, specific concerns may include their potential for CYP450 enzyme inhibition, hERG channel blockage leading to cardiotoxicity, or the formation of reactive metabolites. Addressing these potential liabilities at the molecular design stage is exponentially more efficient than attempting to engineer them out of a lead candidate that has already undergone extensive optimization for its primary biological activity.

A Framework for In Silico ADMET Evaluation of Quinoline Derivatives

A robust in silico ADMET workflow for quinoline derivatives should be systematic and multi-faceted, encompassing a range of endpoints to build a comprehensive profile of the molecule's likely behavior in a biological system.

Experimental Workflow: A Step-by-Step Protocol
  • Molecular Structure Preparation:

    • Input: 2D or 3D structure of the quinoline derivative (e.g., in SMILES or SDF format).

    • Action: Ensure correct representation of tautomeric and ionization states at physiological pH (7.4). This is crucial as these states significantly influence properties like solubility and membrane permeability.

    • Rationale: The protonation state of the quinoline nitrogen, for instance, will dictate its ability to form hydrogen bonds and interact with biological targets and transporters.

  • Physicochemical Property Calculation:

    • Parameters: Molecular Weight (MW), LogP (lipophilicity), LogD (lipophilicity at a specific pH), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors, and pKa.

    • Tools: SwissADME, ChemAxon Marvin Sketch, ADMET Predictor.[9][10][11]

    • Rationale: These fundamental properties are the primary determinants of a compound's "drug-likeness" and influence its absorption and distribution. For example, high lipophilicity (LogP > 5) in quinoline derivatives can lead to poor solubility and increased metabolic clearance.[1]

  • Absorption Prediction:

    • Models: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor prediction.

    • Tools: PreADMET, ADMETlab 2.0, pkCSM.[12][13][14]

    • Rationale: Predicting oral bioavailability is a key objective. Models like Caco-2 permeability simulate the intestinal epithelial barrier. Understanding if a quinoline derivative is a substrate of efflux transporters like P-gp is critical, as this can severely limit its absorption.[15]

  • Distribution Prediction:

    • Models: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

    • Tools: SwissADME, pkCSM.[9][14]

    • Rationale: High PPB can reduce the free concentration of the drug available to exert its therapeutic effect. BBB penetration is crucial for CNS-targeting quinoline derivatives but undesirable for peripherally acting drugs due to potential off-target neurological effects.

  • Metabolism Prediction:

    • Models: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), Site of Metabolism (SOM) prediction.

    • Tools: MetaSite, Biotransformer, ADMET Predictor.[13][16]

    • Rationale: Quinoline derivatives can be metabolized by CYP enzymes. Predicting which isoforms are involved is vital for assessing the risk of drug-drug interactions.[16] Identifying the likely sites of metabolism on the quinoline scaffold can guide chemists in modifying the structure to improve metabolic stability.[16]

  • Excretion Prediction:

    • Models: Total clearance, renal organic cation transporter (OCT2) substrate prediction.

    • Tools: pkCSM.[14]

    • Rationale: Understanding the primary route and rate of elimination is fundamental to determining dosing regimens.

  • Toxicity Prediction:

    • Models: AMES mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity, skin sensitization, and Lowest Observed Adverse Effect Level (LOAEL).[17][18]

    • Tools: DEREK Nexus, TOPKAT, ProTox-II, admetSAR.[9][13][19][20]

    • Rationale: Early identification of potential toxicity is paramount. The quinoline ring itself can be associated with certain toxicities, and substituents can modulate these risks. For instance, predicting hERG inhibition is a critical safety checkpoint to avoid potentially fatal cardiac arrhythmias.

Visualizing the In Silico ADMET Workflow

ADMET_Workflow In Silico ADMET Workflow for Quinoline Derivatives cluster_Input Compound Input cluster_Profiling ADMET Profiling cluster_Analysis Data Analysis & Decision Making Structure Quinoline Derivative (SMILES/SDF) Absorption Absorption (HIA, Caco-2, P-gp) Structure->Absorption Distribution Distribution (PPB, BBB) Structure->Distribution Metabolism Metabolism (CYP Inhibition, SOM) Structure->Metabolism Excretion Excretion (Clearance) Structure->Excretion Toxicity Toxicity (AMES, hERG, Hepatotoxicity) Structure->Toxicity Prioritization Prioritize Candidates Absorption->Prioritization Distribution->Prioritization Metabolism->Prioritization Excretion->Prioritization Toxicity->Prioritization Redesign Guide Molecular Redesign Prioritization->Redesign Decision_Logic Decision Logic for In Silico ADMET Results InSilico_Data In Silico ADMET Data (Multiple Tools) Favorable_Profile Favorable Profile? InSilico_Data->Favorable_Profile Prioritize_Synthesis Prioritize for Synthesis & In Vitro Testing Favorable_Profile->Prioritize_Synthesis Yes Identify_Liabilities Identify Specific Liabilities (e.g., hERG, CYP Inhibition) Favorable_Profile->Identify_Liabilities No Guide_Redesign Guide Medicinal Chemistry for Redesign Identify_Liabilities->Guide_Redesign Iterate Re-evaluate In Silico Guide_Redesign->Iterate Iterate->InSilico_Data

Caption: A decision-making flowchart based on in silico ADMET profiling results.

Conclusion

The integration of in silico ADMET studies into the early stages of drug discovery has fundamentally transformed the development of quinoline-based therapeutics. By providing a rapid and cost-effective means to assess the drug-like properties of virtual compounds, these computational tools empower researchers to make more informed decisions, prioritize resources effectively, and ultimately increase the likelihood of success in the clinic. [3][4]This guide has outlined a robust framework for conducting and interpreting these studies, emphasizing the importance of a multi-parametric approach, the use of consensus modeling, and the iterative validation with experimental data. As computational models continue to evolve in accuracy and sophistication, their role in designing the next generation of safe and effective quinoline derivatives will only become more critical. [5][8]

References

  • Bhattacharjee, B. and Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2423, 63-100. [Link]

  • Gümüş, M. H., Ceylan, Ş., and Erol, K. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6), 738-743. [Link]

  • Gümüş, M. H., Ceylan, Ş., and Erol, K. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed, 35188629. [Link]

  • Khan, I., et al. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Current Organic Synthesis, 21(1). [Link]

  • Kar, S. and Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1435-1449. [Link]

  • Computational tools for ADMET. (n.d.). Retrieved from [Link]

  • Bhattacharjee, B. and Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed, 35188629. [Link]

  • Sztanke, K., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. [Link]

  • Kumar, A., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Bioactivities, 1(1). [Link]

  • ADMET Predictor: In Silico Screening | Early Drug Discovery. (n.d.). Pharmaron. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. [Link]

  • Kumar, A., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. ScienceOpen. [Link]

  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Mishra, S., et al. (2025). Computational approach for predictions of site of metabolism of colchicine and new indole–quinoline derivative as anticancer agent. Connect Journals. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI. [Link]

  • In Silico Evaluation of Novel Quinoline Derivatives Targeting Hep... (2024). Ingenta Connect. [Link]

  • Sztanke, K., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed, 36678664. [Link]

  • In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. (n.d.). International Scientific Organization. [Link]

  • Jangade, N. M. and Charde, M. S. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics, 13(5), 14-20. [Link]

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). IntechOpen. [Link]

  • ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. (n.d.). PMC. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025). ResearchGate. [Link]

  • oa Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. (2024). Bentham Science Publishers. [Link]

  • Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. (2022). Biointerface Research in Applied Chemistry, 13(4). [Link]

  • Predictive ADMET Modeling. (n.d.). BHSAI. [Link]

  • Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. (n.d.). LJMU Research Online. [Link]

  • Recent advances of computational modeling for predicting drug metabolism: A perspective. (2017). PubMed, 29280387. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed. [Link]

  • In Silico ADMET Modeling: The 20-Year Machine Learning Roadmap Cutting Drug Attrition and Protecting Pharma's $2.6B R&D Bets. (2026). DrugPatentWatch. [Link]

  • Reporting guidelines for in-silico studies using finite element analysis in medicine (RIFEM). (2022). PubMed, 35152164. [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. (n.d.). Pharmaron. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (n.d.). Audrey Yun Li. [Link]

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Exploratory

Rational Design and Mechanistic Validation of Quinoline Derivatives as Dual-Action Anticancer and Antibacterial Agents

Executive Summary The quinoline ring (benzo[b]pyridine) represents a privileged pharmacophore in modern medicinal chemistry. Due to its planar, electron-rich aromatic system, the quinoline scaffold is uniquely positioned...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline ring (benzo[b]pyridine) represents a privileged pharmacophore in modern medicinal chemistry. Due to its planar, electron-rich aromatic system, the quinoline scaffold is uniquely positioned to engage in π-π stacking, hydrogen bonding, and metal chelation within complex biological targets. As the global healthcare landscape faces the dual crises of multidrug-resistant (MDR) bacterial infections and refractory malignancies, functionalized quinoline derivatives have emerged as highly potent, dual-action therapeutic candidates. This technical guide explores the mechanistic paradigms, quantitative efficacy, and self-validating experimental protocols required to evaluate the anticancer and antibacterial activities of novel quinoline hybrids.

Mechanistic Paradigms: Target Elucidation

The biological versatility of quinoline derivatives stems from their ability to selectively target distinct but structurally related enzymes in both eukaryotic and prokaryotic cells.

Anticancer Mechanism: Topoisomerase Poisoning and DNA Intercalation

In the context of oncology, quinoline derivatives exert their antiproliferative effects primarily through the stabilization of the topoisomerase-DNA cleavable complex. Human DNA Topoisomerase I and II are critical for relaxing supercoiled DNA during replication and transcription. Quinoline derivatives act as 1, intercalating into the DNA base pairs at the cleavage site and preventing the enzyme from re-ligating the cleaved DNA strands. This stabilization leads to the accumulation of double-strand breaks (DSBs), triggering p53-mediated cell cycle arrest and subsequent apoptosis. Furthermore, 2 highlight their ability to disrupt angiogenesis and modulate tubulin polymerization.

Antibacterial Mechanism: DNA Gyrase and Topoisomerase IV Inhibition

The antibacterial paradigm leverages the structural homology between human topoisomerases and bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. Quinolines and fluoroquinolones bind to the DNA-gyrase complex via a critical "water-metal ion bridge," chelated by the C3-C4 keto acid group of the quinoline core. This interaction halts the negative supercoiling of bacterial DNA, causing replication forks to stall and leading to rapid, bactericidal cell death. 3 utilizing quinoline-carbohydrazide hybridization have shown exceptional efficacy against resistant strains like Staphylococcus aureus.

MOA cluster_0 Eukaryotic (Anticancer) cluster_1 Prokaryotic (Antibacterial) Q Quinoline Scaffold TopoH Human Topo I / II Inhibition Q->TopoH Intercal DNA Intercalation Q->Intercal Gyrase Bacterial DNA Gyrase Inhibition Q->Gyrase TopoIV Topoisomerase IV Inhibition Q->TopoIV Apop Apoptosis & Cell Cycle Arrest TopoH->Apop Intercal->Apop Lysis Bacterial Eradication Gyrase->Lysis TopoIV->Lysis

Fig 1: Divergent mechanisms of action of quinoline derivatives in eukaryotic vs. prokaryotic systems.

Quantitative Efficacy Landscape

The synthetic functionalization of the quinoline ring—such as halogenation at C-8 or the introduction of piperazine/triazole rings at C-4—dramatically alters its pharmacokinetic profile and target affinity. Table 1 summarizes the quantitative efficacy of recently synthesized quinoline derivatives across various biological targets.

Table 1: Comparative Efficacy of Novel Quinoline Derivatives

Compound DesignationStructural ModificationTarget IndicationPrimary Cell Line / StrainEfficacy Metric (IC50 / MIC)
Compound 4d Dioxolo-quinoline hybridAnticancerA-549 (Lung), HeLaIC50: 4.0 µM
Compound 55 Pyrazol-quinolineAnticancerHL-60 (Leukemia)IC50: 19.88 µg/mL
Compound 6 Benzyl-quinolineAntibacterialC. difficileMIC: 1.0 µg/mL
Compound 9 Quinoline hybridAntibacterialS. aureusMIC: 0.12 µg/mL
Compound 5 Ethyl formohydrazonateAntibacterialS. aureusMIC: 49.04 µM

(Data synthesized from4 and 5)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, a drug development workflow must not rely on a single assay. As a standard practice, primary phenotypic screens must be orthogonally validated by cell-free mechanistic assays.

Protocol 1: Anticancer Cytotoxicity & Mechanistic Validation

This protocol evaluates antiproliferative activity while ruling out false positives caused by generic mitochondrial toxicity.

  • Step 1: Cell Seeding & Synchronization

    • Action: Seed A-549 or HeLa cells at 5×103 cells/well in a 96-well plate. Serum-starve for 12 hours.

    • Causality: Synchronizing cells in the G0/G1 phase ensures that when the quinoline derivative is introduced, any observed cell cycle arrest (typically at G2/M for Topo II inhibitors) is entirely attributable to the drug's mechanism, eliminating asynchronous variance.

  • Step 2: Primary Screen (MTT Viability Assay)

    • Action: Treat cells with serial dilutions of the quinoline derivative (0.1 µM to 100 µM) for 48 hours. Add MTT reagent, incubate, and measure absorbance at 570 nm to determine the IC50.

    • Causality: Measures metabolic viability via mitochondrial reductase activity.

  • Step 3: Self-Validation (LDH Release Assay)

    • Action: Sample the supernatant from Step 2 and quantify Lactate Dehydrogenase (LDH) release.

    • Causality: MTT alone is prone to false positives if the compound directly reduces the tetrazolium dye. Measuring LDH release confirms that the reduction in viability is due to actual membrane compromise (apoptosis/necrosis) rather than transient metabolic suppression.

  • Step 4: Target Isolation (Topoisomerase I DNA Relaxation Assay)

    • Action: Incubate the compound with supercoiled pBR322 plasmid DNA and purified human Topoisomerase I. Run the products on a 1% agarose gel.

    • Causality: This cell-free assay isolates the specific molecular target. If the compound is highly cytotoxic in the MTT assay but fails to inhibit plasmid relaxation here, its mechanism of action is not Topoisomerase I inhibition, prompting a re-evaluation of its pharmacodynamics.

Protocol 2: Antibacterial Screening & Gyrase Poisoning Validation

This protocol determines the minimum inhibitory concentration (MIC) and validates if the compound acts specifically as a DNA gyrase poison.

  • Step 1: Inoculum Standardization

    • Action: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

    • Causality: Standardizing the bacterial load prevents the "inoculum effect," an artifact where artificially high bacterial density overwhelms the drug, masking the true MIC.

  • Step 2: Broth Microdilution (MIC Determination)

    • Action: Perform two-fold serial dilutions of the quinoline compound in Mueller-Hinton broth within a 96-well plate. Inoculate and incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible turbidity.

  • Step 3: Self-Validation (MBC Determination)

    • Action: Plate 10 µL from all clear wells onto drug-free agar plates. Incubate for 24 hours.

    • Causality: Distinguishes bacteriostatic from bactericidal activity. A compound might inhibit visible growth (MIC) but fail to eradicate the pathogen. The Minimum Bactericidal Concentration (MBC) validates the lethality of the compound.

  • Step 4: Target Isolation (DNA Gyrase Supercoiling Assay)

    • Action: Incubate the compound with relaxed pBR322 plasmid and purified E. coli DNA gyrase. Assess the inhibition of supercoiling via gel electrophoresis.

    • Causality: Confirms that the bactericidal effect observed in Step 3 is directly caused by DNA gyrase poisoning, validating the structural design of the quinoline derivative.

Workflow Syn Compound Synthesis & QC Split Syn->Split MTT Phenotypic Screen (MTT / MIC Assays) Split->MTT Orthogonal Orthogonal Validation (LDH / MBC Assays) MTT->Orthogonal TopoAssay Target Validation (DNA Relaxation/Supercoiling) Orthogonal->TopoAssay Hit Lead Optimization & SAR Modeling TopoAssay->Hit

Fig 2: Self-validating experimental workflow for high-throughput quinoline derivative screening.

Structure-Activity Relationships (SAR) & Future Directions

The future of quinoline-based drug discovery lies in rational molecular hybridization. The multi-target approach—fusing the quinoline core with other active pharmacophores (e.g., triazoles, pyrazoles, or hydrazones)—has proven highly effective in overcoming resistance mechanisms like the overexpression of efflux pumps (e.g., PfCRT in malaria, or P-glycoprotein in cancer).

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2

  • Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study. PMC / NIH. 1

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC / NIH.6

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC / NIH.5

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 3

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC / NIH. 4

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide, a key intermediate for drug discovery and development. The synthesis is presented as a robust two-step process, beginning with an acid-catalyzed Friedländer annulation to construct the quinoline core, followed by the conversion of an ester intermediate to the final carboxamide product. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Quinoline Moiety

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern on the quinoline ring dictates its biological function, making the development of versatile and efficient synthetic routes a critical endeavor in pharmaceutical research. The target molecule, 2-Methyl-4-phenylquinoline-3-carboxamide, serves as a valuable building block for creating libraries of novel compounds for biological screening.

This document details a reliable two-step synthetic pathway, providing the scientific rationale behind each procedural choice to empower researchers to not only replicate the synthesis but also adapt it for analogous structures.

Overall Synthetic Strategy

The synthesis proceeds in two distinct stages, as illustrated in the workflow below. The initial step involves the formation of the quinoline ring system via the Friedländer synthesis, which is one of the most straightforward methods for producing poly-substituted quinolines.[3] This is followed by the conversion of the resulting carboxylate ester into the target primary amide.

G Reactants 2-Aminobenzophenone + Ethyl Acetoacetate Step1 Step 1: Friedländer Annulation (Acid-Catalyzed Cyclocondensation) Reactants->Step1 Intermediate Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate Step1->Intermediate Step2 Step 2: Amidation (Hydrolysis & Amide Formation) Intermediate->Step2 Product 2-Methyl-4-phenylquinoline-3-carboxamide Step2->Product

Figure 1: Overall two-step synthetic workflow.

Part I: Synthesis of Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate

This initial stage constructs the core heterocyclic structure using the Friedländer synthesis, a condensation reaction between a 2-aminoaryl ketone and a compound containing an α-methylene group.[4][5]

Principle and Mechanism

The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and proceeds through an initial aldol-type condensation between 2-aminobenzophenone and ethyl acetoacetate.[6][7] The resulting intermediate then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic quinoline ring.[6]

G cluster_0 Friedländer Annulation Mechanism Start 2-Aminobenzophenone + Ethyl Acetoacetate Condensation Aldol-type Condensation Start->Condensation H+ Catalyst p-TSA (H+) Catalyst->Condensation Intermediate1 Adduct Intermediate Condensation->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product Quinoline Ester Product Dehydration->Product

Figure 2: Simplified mechanism of the Friedländer reaction.

Materials and Equipment
Reagents & SolventsEquipment
(2-aminophenyl)(phenyl)methanoneRound-bottom flask (100 mL)
Ethyl acetoacetateReflux condenser
p-Toluenesulfonic acid (p-TSA)Magnetic stirrer with heating mantle
Ethanol (EtOH)Buchner funnel and filter flask
Deionized Water (H₂O)Beakers and graduated cylinders
Thin-Layer Chromatography (TLC) plates
Experimental Protocol

This protocol is adapted from established literature procedures for the Friedländer synthesis.[7]

  • Reaction Setup: To a 100 mL round-bottom flask, add (2-aminophenyl)(phenyl)methanone (1.0 mmol, 0.20 g) and ethyl acetoacetate (1.0 mmol, 0.13 g).

  • Solvent and Catalyst Addition: Add 5 mL of water and p-toluenesulfonic acid (5.8 mmol, 0.1 g).

    • Scientist's Note: While many Friedländer reactions are run in organic solvents, using water as a solvent here represents a greener chemistry approach. p-TSA serves as an effective and easily handled acid catalyst to promote the condensation.[7]

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux and maintain for 4 hours with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the precipitate thoroughly with cold deionized water (15 mL) to remove any remaining catalyst and water-soluble impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture (e.g., 1:2 v/v) to afford the pure ethyl 2-methyl-4-phenylquinoline-3-carboxylate.[7]

  • Drying: Dry the purified crystals under vacuum. The expected yield is approximately 75%.[7]

Part II: Synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide

The final step involves converting the ester functional group of the intermediate into the primary carboxamide. This can be achieved through a two-step hydrolysis-amidation sequence, which offers high yields and purity.

Principle and Mechanism

The process first involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt. Subsequent acidification yields the free 2-methyl-4-phenylquinoline-3-carboxylic acid. The carboxylic acid is then activated by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂). This highly electrophilic intermediate readily reacts with an ammonia source to form the final amide product.[8][9]

Materials and Equipment
Reagents & SolventsEquipment
Ethyl 2-methyl-4-phenylquinoline-3-carboxylateRound-bottom flasks (50 mL, 100 mL)
Sodium Hydroxide (NaOH)Reflux condenser
Hydrochloric Acid (HCl), concentratedMagnetic stirrer with heating mantle
Thionyl Chloride (SOCl₂)Ice bath
Ammonium Hydroxide (NH₄OH), concentratedDropping funnel
Dichloromethane (DCM)Rotary evaporator
Ethanol (EtOH)Buchner funnel and filter flask
Experimental Protocol

Step 2A: Hydrolysis of the Ester

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ester intermediate (1.0 mmol) in 50% aqueous ethanol (20 mL).

  • Base Addition: Add sodium hydroxide (4.0 mmol, 0.16 g) to the solution.

  • Reflux: Heat the mixture to 80°C and stir for 1.5-2 hours.[10] Monitor the reaction by TLC until the starting ester is consumed.

  • Cooling and Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Place the remaining aqueous solution in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2-3. A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid 2-methyl-4-phenylquinoline-3-carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly. This product is often pure enough for the next step.[10]

Step 2B: Amide Formation via Acyl Chloride

  • Acyl Chloride Formation: Place the dried carboxylic acid (1.0 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser and a gas trap. Add thionyl chloride (5 mL) and a catalytic drop of DMF.

    • Safety Precaution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reflux: Gently reflux the mixture for 2-3 hours. The solid will dissolve as it converts to the acyl chloride.

  • Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly add concentrated ammonium hydroxide (10 mL) dropwise with vigorous stirring. A solid will precipitate immediately.

    • Scientist's Note: The reaction is highly exothermic. Slow, controlled addition of the ammonia source is crucial to manage the reaction temperature and ensure safety.

  • Isolation and Purification: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and then recrystallize from ethanol to yield the final pure 2-Methyl-4-phenylquinoline-3-carboxamide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Part I: Low or no product yield Inactive catalyst; Insufficient reflux time; Impure starting materials.Use fresh p-TSA; Extend reflux time and monitor closely by TLC; Purify starting materials before use.
Part I: Oily product, fails to solidify Incomplete reaction; Presence of impurities.Ensure reaction has gone to completion via TLC; Attempt to triturate the oil with a non-polar solvent like hexane.
Part II: Incomplete ester hydrolysis Insufficient base or reaction time.Increase the amount of NaOH slightly (e.g., to 5 equivalents); Extend the reflux time to 3-4 hours.
Part II: Low yield in amidation step Degradation of acyl chloride due to moisture; Insufficient ammonia.Ensure all glassware is perfectly dry; Use a freshly opened bottle of thionyl chloride; Use a larger excess of NH₄OH.

Conclusion

This application note provides a validated and detailed two-step protocol for the synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide. By leveraging a classic Friedländer annulation followed by a robust hydrolysis and amidation sequence, this guide enables the efficient and reproducible production of this valuable chemical intermediate. The inclusion of mechanistic insights and a troubleshooting guide serves to equip researchers with the knowledge necessary for successful synthesis and potential adaptation for related molecular targets.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 106, 142. (Source for general quinoline synthesis)
  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Scribd. (n.d.). Pfitzinger Synthesis of Quinoline Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Piras, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1951-1957. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19352-19375. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. Retrieved from [Link]

  • Campaigne, E., et al. (1982). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 47(22), 4323-4326. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-4-phenylquinoline-3-carboxylate catalyzed by ZrO2/Fe3O4-MNPs. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Ghaedi, A., et al. (2012). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1448. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-4-phenylquinoline-3-carboxylate using 15 wt% of SPB. Retrieved from [Link]

  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

  • Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Retrieved from [Link]

  • IUCr Journals. (2016). Methyl 2-phenylquinoline-4-carboxylate. Retrieved from [Link]

  • SciSpace. (2018). An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl 4-(3-nitro phenyl) quinoline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Analytical Purification of Quinoline-3-Carboxamides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Analytical Imperative in Quinoline-3-Carboxamide Development Quinoline-3-carboxamides represen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative in Quinoline-3-Carboxamide Development

Quinoline-3-carboxamides represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] The journey from synthesis to a viable drug candidate is critically dependent on the purity of the active pharmaceutical ingredient (API). Ensuring the removal of impurities, such as starting materials, by-products, and enantiomeric counterparts, is not merely a regulatory requirement but a fundamental aspect of drug safety and efficacy.

This comprehensive guide provides a detailed exploration of the primary analytical techniques for the purification and purity assessment of quinoline-3-carboxamides. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering field-proven insights and step-by-step protocols to empower researchers in their drug development endeavors.

Understanding the Analyte: Physicochemical Properties of Quinoline-3-Carboxamides

The rational selection of a purification strategy begins with a thorough understanding of the analyte's physicochemical properties. Quinoline-3-carboxamides are generally characterized by:

  • Aromaticity and π-π Interactions: The quinoline core is a bicyclic aromatic system, making it amenable to interactions with stationary phases that possess aromatic or phenyl functionalities.

  • Polarity: The carboxamide group imparts a degree of polarity, influencing solubility and retention behavior in both normal-phase and reversed-phase chromatography. The overall polarity can be significantly modulated by substituents on the quinoline ring.

  • Hydrogen Bonding Capability: The amide moiety can act as both a hydrogen bond donor and acceptor, which can be leveraged for selective retention on appropriate stationary phases.

  • Chirality: Many biologically active quinoline-3-carboxamides possess stereogenic centers, necessitating chiral separation to isolate the desired enantiomer.

A fundamental understanding of these properties is paramount for developing robust and efficient purification methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purification

HPLC remains the cornerstone for the analysis and purification of a vast array of pharmaceutical compounds, including quinoline-3-carboxamides.[3][4] Its versatility, high resolution, and scalability make it an indispensable tool.

Reversed-Phase HPLC (RP-HPLC): The Primary Choice for Purity Assessment and Purification

RP-HPLC is the most common mode of HPLC used for quinoline-3-carboxamides due to its compatibility with a wide range of polar and non-polar analytes.[5]

The Principle of Separation: In RP-HPLC, a non-polar stationary phase (e.g., C18, C8, Phenyl-Hexyl) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later.

Causality in Method Development:

  • Stationary Phase Selection:

    • C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing, offering high hydrophobicity and retention for a broad range of compounds. It is an excellent starting point for method development for most quinoline-3-carboxamides.[3]

    • Phenyl-Hexyl: This phase provides alternative selectivity, particularly for aromatic compounds like quinolines, through π-π interactions between the phenyl rings of the stationary phase and the analyte.[3] This can be advantageous for resolving closely related aromatic impurities.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths. The percentage of the organic modifier is a critical parameter for controlling retention.

    • Additives: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for achieving sharp peaks for basic compounds like quinolines. The acid protonates residual silanols on the silica-based stationary phase, reducing peak tailing, and also ensures that the basic nitrogen of the quinoline ring is consistently protonated. Phosphoric acid can also be used, but is not suitable for mass spectrometry (MS) detection.[6]

Experimental Protocol: RP-HPLC Purity Assessment of a Novel Quinoline-3-Carboxamide

Objective: To determine the purity of a synthesized quinoline-3-carboxamide derivative.

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the quinoline-3-carboxamide sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Gradient Program 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (sample solvent) to ensure no carryover or system peaks interfere with the analysis.

  • Inject the prepared sample solution.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

Trustworthiness and Self-Validation: The robustness of this protocol is ensured by the use of a DAD detector, which allows for peak purity analysis by comparing spectra across a single peak. The use of a well-characterized C18 column and a standard gradient program provides a high probability of separating common impurities.

Visualization of the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Quinoline-3-carboxamide Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Autosampler->Column Pump Gradient Pump (A: H2O+TFA, B: ACN+TFA) Pump->Column Detector DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity SFC_Purification_Workflow cluster_prep Sample Preparation cluster_sfc Preparative SFC System cluster_post Post-Purification Crude_Sample Crude Quinoline-3-carboxamide Dissolve Dissolve in Methanol Crude_Sample->Dissolve Injection High Concentration Injection Dissolve->Injection Column 2-Ethylpyridine Column Injection->Column CO2_Pump CO2 Pump CO2_Pump->Column Methanol_Pump Methanol Pump Methanol_Pump->Column Detector UV Detector Column->Detector Fraction_Collector Fraction Collector Detector->Fraction_Collector Evaporation Solvent Evaporation Fraction_Collector->Evaporation Purity_Check Purity Analysis (HPLC/SFC) Evaporation->Purity_Check

Sources

Method

Application Notes and Protocols for In-Vitro Cytotoxicity Assays of 2-Methyl-4-phenylquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinoline Derivatives Quinoline and its derivatives are a prominent class of heterocyclic compounds that have gar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1] Many quinoline-based agents have demonstrated potent anticancer properties through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[1][2] The 2-Methyl-4-phenylquinoline-3-carboxamide scaffold represents a promising area for the development of novel therapeutic agents. The evaluation of the cytotoxic potential of such novel compounds is a foundational step in the drug discovery and development pipeline.[3]

This document provides a comprehensive guide for researchers, offering detailed protocols for assessing the in-vitro cytotoxicity of 2-Methyl-4-phenylquinoline-3-carboxamide. The methodologies described herein are designed to ensure robust and reproducible data, forming a solid basis for further mechanistic studies.

Core Principles of In-Vitro Cytotoxicity Testing

The initial phase in the evaluation of any potential anticancer compound is to determine its cytotoxic effect across a panel of cancer cell lines.[1] This is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth or viability. A lower IC50 value is indicative of a higher cytotoxic potency.

The choice of cytotoxicity assay is critical and should be tailored to the anticipated mechanism of action of the test compound. This guide will focus on three widely adopted and robust colorimetric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity.[4]

  • SRB (Sulphorhodamine B) Assay: This assay measures total cellular protein content, offering an estimation of cell number.[3]

Experimental Workflow

A systematic approach to cytotoxicity testing is crucial for generating reliable and interpretable data. The following workflow provides a logical progression from initial screening to more detailed mechanistic investigation.

Experimental Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Preparation (Stock Solution in DMSO) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Culture Cell Line Selection & Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay_Execution MTT / LDH / SRB Assay Incubation->Assay_Execution Data_Analysis Absorbance Reading & IC50 Calculation Assay_Execution->Data_Analysis Mechanistic_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Data_Analysis->Mechanistic_Studies

Caption: High-level workflow for in-vitro cytotoxicity testing of 2-Methyl-4-phenylquinoline-3-carboxamide.

Detailed Protocols

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-Methyl-4-phenylquinoline-3-carboxamide in 100% dimethyl sulfoxide (DMSO).[1]

  • Working Solutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Culture and Seeding

The choice of cell lines should be guided by the therapeutic target of interest. A panel of cell lines representing different cancer types is recommended for initial screening.[1]

  • Cell Lines: Examples of commonly used human cancer cell lines include MCF-7 (breast), HCT-116 (colon), A549 (lung), and PC3 (prostate).[1][6]

  • Culture Conditions: Maintain the cell lines in their recommended complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[1]

  • Seeding: Seed the cells into 96-well flat-bottom plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1][4]

Protocol:

  • Compound Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing serial dilutions of 2-Methyl-4-phenylquinoline-3-carboxamide. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[1][4]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released from cells with damaged plasma membranes into the culture medium.[4]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with 2-Methyl-4-phenylquinoline-3-carboxamide in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Absorbance Measurement: Add 50 µL of stop solution (if provided in the kit) and measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

SRB (Sulphorhodamine B) Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[3]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure for cell seeding and treatment as the MTT assay.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.

Data Presentation and Interpretation

Summarize the calculated IC50 values in a clear and concise table for easy comparison across different cell lines and assays.

Table 1: Example Cytotoxicity Data for 2-Methyl-4-phenylquinoline-3-carboxamide

Cell Line (Cancer Type)AssayIncubation Time (h)IC50 (µM)
MCF-7 (Breast)MTT48[Insert Value]
HCT-116 (Colon)MTT48[Insert Value]
A549 (Lung)MTT48[Insert Value]
PC3 (Prostate)MTT48[Insert Value]

Potential Mechanisms of Action and Further Studies

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms.[2] Once significant cytotoxicity of 2-Methyl-4-phenylquinoline-3-carboxamide is established, further investigations into its mechanism of action are warranted.

Potential Signaling Pathways to Investigate:

Many quinoline derivatives are known to target crucial signaling pathways involved in cancer cell proliferation and survival.[1] A potential signaling cascade that could be modulated by 2-Methyl-4-phenylquinoline-3-carboxamide is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_compound Potential Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Quinoline 2-Methyl-4-phenylquinoline- 3-carboxamide Quinoline->PI3K Quinoline->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 2-Methyl-4-phenylquinoline-3-carboxamide.

Recommended Mechanistic Studies:

  • Apoptosis Assays: To determine if the compound induces programmed cell death, techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.[1]

  • Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells can reveal if the compound causes cell cycle arrest at specific phases (e.g., G2/M).[2]

  • Western Blotting: This technique can be used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt or MAPK.[1]

Conclusion

This application note provides a comprehensive framework for the in-vitro cytotoxic evaluation of 2-Methyl-4-phenylquinoline-3-carboxamide. By following these detailed protocols and considering the potential mechanisms of action, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of this and other novel quinoline derivatives as potential anticancer agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Benchchem. (n.d.). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Yadav, A., & Shah, K. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • He, Y., et al. (2026, March 16). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.
  • Benchchem. (n.d.). N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability.

Sources

Application

protocol for evaluating antibacterial efficacy using MIC assay

Application Note: Protocol for Evaluating Antibacterial Efficacy Using the Broth Microdilution MIC Assay Executive Summary The Minimum Inhibitory Concentration (MIC) assay is the cornerstone of antimicrobial susceptibili...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Evaluating Antibacterial Efficacy Using the Broth Microdilution MIC Assay

Executive Summary

The Minimum Inhibitory Concentration (MIC) assay is the cornerstone of antimicrobial susceptibility testing and early-stage drug discovery. As a Senior Application Scientist, I approach the MIC assay not merely as a procedural checklist, but as a precisely calibrated biological system. Every parameter—from the divalent cation concentration in the media to the exact density of the bacterial inoculum—exerts a profound causal effect on the final pharmacological readout. This application note details the optimized broth microdilution methodology, aligning with the gold-standard frameworks established by the Clinical and Laboratory Standards Institute (CLSI) M07[1] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2].

Mechanistic Grounding: The Causality of Assay Parameters

To ensure scientific integrity, researchers must understand the why behind the what of the protocol:

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is universally mandated for non-fastidious aerobes. It is formulated to be low in sulfonamide, trimethoprim, and tetracycline antagonists[3]. Furthermore, the precise adjustment of divalent cations (Ca²⁺ at 20-25 mg/L, Mg²⁺ at 10-12.5 mg/L) is critical; variations will drastically alter the membrane permeability of Gram-negative pathogens and artificially skew the efficacy of calcium-dependent antibiotics like daptomycin or magnesium-sensitive aminoglycosides[1].

  • Inoculum Density ( 5×105 CFU/mL): The starting bacterial density is the most critical variable in the assay. An inoculum that is too low will result in false susceptibility. Conversely, an inoculum that is too high triggers the "inoculum effect"—a phenomenon where a massive bacterial load (particularly those expressing β -lactamases) overwhelms the antimicrobial agent, resulting in false resistance[3].

Self-Validating Quality Control Architecture

A robust MIC protocol must be a self-validating system. An assay is only considered valid if its internal control architecture passes all checkpoints.

QC_System GC Growth Control (Validates Viability) Assay Assay Validity Confirmed GC->Assay SC Sterility Control (Validates Asepsis) SC->Assay QC QC Strain (Validates Potency) QC->Assay

Caption: Core components of the self-validating quality control system for MIC assays.

Experimental Workflow

MIC_Workflow A 1. Antimicrobial Stock Preparation B 2. Serial Dilution in CAMHB A->B D 4. Microplate Inoculation (Test + Controls) B->D C 3. Inoculum Standardization (0.5 McFarland) C->D E 5. Incubation (35°C, 16-20h) D->E F 6. Endpoint Reading & MIC Determination E->F

Caption: Logical workflow of the broth microdilution MIC assay from preparation to data interpretation.

Step-by-Step Methodology

Phase 1: Reagent & Microplate Preparation
  • Antimicrobial Stock Preparation: Weigh the antimicrobial powder, accounting for its specific potency (active fraction). Dissolve in the appropriate solvent (e.g., DMSO, sterile water) to create a stock solution (typically ). Note: If using DMSO, ensure the final concentration in the well does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Serial Dilution: Using a sterile 96-well U-bottom or V-bottom microplate, dispense of CAMHB into columns 2 through 12.

  • Add of the working antimicrobial solution ( ) to column 1.

  • Perform a 2-fold serial dilution by transferring from column 1 to column 2, mixing thoroughly, and repeating this across the plate until column 10. Discard from column 10.

  • Control Wells: Leave column 11 as the Growth Control (GC) (CAMHB + bacteria, no drug) and column 12 as the Sterility Control (SC) (CAMHB only, no bacteria).

Phase 2: Inoculum Standardization
  • Colony Selection: From a fresh agar plate (18–24 hours old), use a sterile loop to touch 3 to 5 morphologically similar colonies.

  • Suspension: Suspend the colonies in sterile saline ( 0.85% NaCl ).

  • Turbidity Adjustment: Adjust the suspension to match a 0.5 McFarland standard using a nephelometer or spectrophotometer ( OD600​ of approx. 0.08 - 0.13). This equates to approximately 1.5×108 CFU/mL [3].

  • Working Dilution: Within 15 minutes of preparation, dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL .

Phase 3: Inoculation & Incubation
  • Inoculation: Dispense of the working inoculum ( 1×106 CFU/mL ) into columns 1 through 11. Do not add inoculum to column 12 (SC).

  • Final Concentration: The addition of inoculum to the antibiotic dilution halves the concentration of both, yielding the final required bacterial density of 5×105 CFU/mL [1].

  • Incubation: Seal the microplates with a breathable film or tight lid to prevent evaporation. Incubate at 35±2∘C in an ambient air incubator for 16–20 hours[4].

Phase 4: Endpoint Reading & Interpretation
  • Validation Check: Before reading the test wells, examine the controls. The GC well must show a distinct, visible pellet or heavy turbidity. The SC well must be crystal clear. If either fails, the assay is void and must be repeated[4].

  • MIC Determination: Place the plate on a dark background or use a reading mirror. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth as detected by the unaided eye[4].

  • Handling Artifacts: Disregard pinpoint growth (tiny buttons) if trailing growth occurs, particularly with bacteriostatic agents[4].

Data Presentation & Interpretation

To accurately track compound efficacy, quantitative data should be structured systematically. Below is a representative matrix for reading a standard 96-well dilution gradient.

Table 1: Representative MIC Microplate Readout | Well Position | Final Drug Conc. ( ) | Visual Growth (Turbidity/Pellet) | Interpretation | | :--- | :--- | :--- | :--- | | Column 1 | 64 | (-) Clear | Inhibited | | Column 2 | 32 | (-) Clear | Inhibited | | Column 3 | 16 | (-) Clear | Inhibited | | Column 4 | 8 | (-) Clear | MIC = 8 | | Column 5 | 4 | (+) Turbid | Growth | | Column 6 | 2 | (+) Turbid | Growth | | Column 11 (GC)| 0 | (+) Heavy Pellet | Valid (Viable Inoculum) | | Column 12 (SC)| 0 | (-) Clear | Valid (Aseptic Technique) |

Table 2: Standard Quality Control Strains and Expected MIC Ranges Routine testing must include reference strains with known genetic and phenotypic profiles to validate the potency of the prepared antimicrobial stock[1].

Quality Control StrainReference AntibioticExpected MIC Range ( )
Escherichia coli ATCC 25922Ampicillin2.0 – 8.0
Staphylococcus aureus ATCC 29213Vancomycin0.5 – 2.0
Pseudomonas aeruginosa ATCC 27853Ciprofloxacin0.12 – 0.5
Enterococcus faecalis ATCC 29212Gentamicin4.0 – 16.0

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. URL:[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). MIC Determination of non-fastidious and fastidious organisms. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. URL:[Link]

Sources

Method

molecular docking protocol for quinoline-3-carboxamide derivatives

An Application Note and In-Depth Protocol for the Molecular Docking of Quinoline-3-Carboxamide Derivatives Abstract The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and In-Depth Protocol for the Molecular Docking of Quinoline-3-Carboxamide Derivatives

Abstract

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for complex diseases, including autoimmune disorders and cancer.[1][2] Molecular docking serves as a critical computational tool in the structure-based drug design process, enabling the prediction and analysis of binding modes between these small molecules and their protein targets.[3][4] This guide provides a comprehensive, step-by-step protocol for performing molecular docking simulations with quinoline-3-carboxamide derivatives. It moves beyond a simple list of commands to explain the scientific rationale behind each step, from initial protein and ligand preparation to the critical analysis and validation of docking results. This document is intended for researchers, scientists, and drug development professionals seeking to apply molecular docking with scientific rigor to accelerate their discovery programs.

Foundational Concepts: The "Why" Behind the "How"

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves two primary components: a search algorithm and a scoring function .

  • Search Algorithm: Explores the conformational space of the ligand within the target's active site, generating a multitude of possible binding poses.

  • Scoring Function: Calculates the binding affinity (typically as a negative Gibbs free energy, ΔG) for each pose. A more negative score indicates a theoretically stronger and more favorable binding interaction.[5]

The reliability of a docking experiment is not merely in the final score but is built upon a foundation of meticulous preparation and subsequent validation. The choices made during receptor preparation, ligand optimization, and grid definition directly and profoundly impact the quality of the outcome.

The Significance of the Quinoline-3-Carboxamide Scaffold

Quinoline-3-carboxamide derivatives have demonstrated significant therapeutic potential by targeting a range of key proteins. Notable examples include their activity as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family, such as ATM, ATR, and DNA-PKcs, which are central to the DNA damage response (DDR) pathway.[2][6] Others have been identified as binders of S100A9, a protein implicated in autoimmune diseases, and as inhibitors of Cholesteryl Ester Transfer Protein (CETP).[1][7] This chemical class often utilizes the quinoline nitrogen to form crucial hydrogen bonds within the hinge region of kinase active sites, acting as competitive inhibitors of ATP.[2] Understanding these interactions is paramount for optimizing lead compounds.

The Molecular Docking Workflow: A Visual Overview

The entire docking process can be visualized as a multi-stage pipeline, where the quality of output from one stage determines the success of the next.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Fetch Protein Structure (e.g., from PDB) Prep_Prot Receptor Preparation (Clean, Add H, Assign Charges) PDB->Prep_Prot Ligand_2D Design/Obtain Ligand (2D Structure) Prep_Lig Ligand Preparation (Convert to 3D, Minimize Energy) Ligand_2D->Prep_Lig Grid Grid Generation (Define Binding Site) Prep_Prot->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Prep_Lig->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Validate Protocol Validation (Redocking) Analyze->Validate Report Report Findings Analyze->Report

Caption: High-level workflow for a typical molecular docking study.

Choosing Your Computational Toolkit

A variety of software packages are available for molecular docking, each with its own strengths. The choice often depends on a balance between cost, accuracy, and ease of use.

SoftwareLicensingCommon Use CaseKey Features
AutoDock Vina Open-Source (Free)Academic research, large-scale virtual screeningWidely used, fast, and validated.[8][9] Good correlation between Vina scores and experimental activity.
Schrödinger Glide CommercialPharmaceutical industry, high-accuracy predictionsEmploys a more sophisticated scoring function and workflow. Often considered more accurate but computationally intensive.[10][11]
GOLD CommercialLead optimizationKnown for its genetic algorithm and ability to handle protein flexibility.
DOCK Open-Source (Free)Foundational docking softwareOne of the original docking programs, still widely used and developed.

For this protocol, we will focus on AutoDock Vina due to its accessibility and widespread use in academic research.[8] The principles, however, are broadly applicable to other docking software.

Detailed Protocol: Docking a Quinoline-3-Carboxamide Derivative

This protocol uses a hypothetical quinoline-3-carboxamide derivative against the ATM kinase as an example.

Step 1: Receptor Preparation

The goal of this step is to prepare a clean, chemically correct protein structure for docking.

  • 1.1. Obtain Protein Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we might use a structure of ATM kinase (e.g., PDB ID: 5NPO).

  • 1.2. Clean the PDB File: The raw PDB file often contains non-essential molecules.

    • Rationale: Water molecules, ions, and co-solvents can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (e.g., a bridging water molecule). For a standard docking procedure, they are typically removed.

    • Action: Use a molecular visualization tool like PyMOL or Chimera to delete all water molecules (remove solvent). Remove any co-crystallized ligands or molecules other than the protein chain(s) of interest.

  • 1.3. Add Hydrogens and Assign Charges: PDB files from X-ray crystallography usually lack hydrogen atoms.

    • Rationale: Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for calculating interactions like hydrogen bonds. The docking software needs a complete structure.

    • Action: Use AutoDock Tools (MGLTools) or a similar program to add polar hydrogens.[9] Assign partial charges using a force field like Gasteiger.

  • 1.4. Save as PDBQT: The final step is to convert the prepared protein file into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.

    • Action: In AutoDock Tools, select Grid -> Macromolecule -> Choose and save the prepared protein as protein.pdbqt.

Step 2: Ligand Preparation

A chemically accurate, low-energy 3D conformation of the ligand is crucial for successful docking.

  • 2.1. Create a 2D Structure: Draw your quinoline-3-carboxamide derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 2.2. Convert to 3D and Optimize:

    • Rationale: The docking algorithm needs a 3D starting structure. Energy minimization is performed to find a low-energy, stable conformation of the ligand, which is more likely to be representative of its bioactive state. This is typically done using force fields like MMFF94 or GAFF.[12]

    • Action: Use a program like Avogadro or the LigPrep tool in the Schrödinger Suite to convert the 2D structure to 3D and perform energy minimization.[11]

  • 2.3. Save as PDBQT: Similar to the receptor, the ligand must be prepared in the PDBQT format.

    • Action: Open the 3D ligand structure in AutoDock Tools. The software will automatically detect rotatable bonds, which are crucial for flexible ligand docking. Save the file as ligand.pdbqt.

Step 3: Grid Generation (Defining the Search Space)

You must explicitly tell the docking program where to search for a binding pose. This is done by defining a 3D grid box.

G cluster_protein cluster_grid Receptor Protein Receptor ActiveSite Active Site GridBox Grid Box (Search Space)

Caption: The grid box defines the docking search space around the active site.

  • 3.1. Identify the Binding Site: If you are docking to a known binding site (e.g., the ATP binding pocket of a kinase), identify the key residues from literature or by observing a co-crystallized ligand in a reference PDB structure.

  • 3.2. Define the Grid Box:

    • Rationale: The grid box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time and increasing the chances of finding the correct pose.

    • Action: In AutoDock Tools, open the prepared receptor (protein.pdbqt). Go to Grid -> Grid Box. A box will appear. Adjust the center and dimensions (x, y, z) of the box to encompass the entire binding site, with a buffer of a few angstroms on each side.[9]

  • 3.3. Create a Configuration File: Save the grid parameters (center and size) into a text file, which we will call config.txt. This file will also contain other parameters for the Vina run.

    Example config.txt:

    • Exhaustiveness: This parameter controls the computational effort of the search. Higher values (e.g., 16-32) increase the likelihood of finding the global minimum pose but take longer. The default is 8.[13][14]

Step 4: Running the Docking Simulation

With all files prepared, the docking calculation is executed from the command line.

  • Action: Open a terminal or command prompt, navigate to your working directory, and run the following command:

    This will generate two files: results.pdbqt, containing the coordinates of the top-ranked binding poses, and results.log, a text file with the binding affinity scores for each pose.

Post-Docking Analysis: Interpreting the Results

Raw docking output is just numbers and coordinates. The real scientific insight comes from careful analysis.

Binding Affinity Scores

The log file will contain a table of binding modes, ranked by their binding affinity score (in kcal/mol).

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.50.0000.000
2-9.11.8522.431
3-8.82.1053.578
  • Interpretation: The top-ranked pose (Mode 1) has the most favorable score (-9.5 kcal/mol). A more negative value suggests stronger binding.[5] It is crucial to compare these values relatively between different ligands docked to the same target under the same protocol. Absolute values are not precise predictions of experimental binding energy.[15]

Visual Inspection of Binding Poses

This is arguably the most critical part of the analysis.

  • Rationale: A good docking score is meaningless if the binding pose is chemically nonsensical. You must visually inspect the interactions between the ligand and the protein to see if they align with known biochemical principles.

  • Action: Load the receptor (protein.pdbqt) and the docking results (results.pdbqt) into a visualization tool like PyMOL or Discovery Studio.[16][17]

  • What to look for:

    • Hydrogen Bonds: Are there hydrogen bonds between key donor/acceptor groups on the ligand (like the carboxamide NH and C=O, and the quinoline nitrogen) and residues in the active site (e.g., the kinase hinge region)?

    • Hydrophobic Interactions: Does the quinoline ring system sit in a hydrophobic pocket?

    • Pi-Stacking: Are there any aromatic interactions between the quinoline ring and residues like Phenylalanine, Tyrosine, or Tryptophan?

    • Steric Clashes: Does the ligand have any unfavorable steric clashes with the protein?

The Trustworthiness Mandate: Protocol Validation

A docking protocol must be validated to be considered trustworthy. The gold standard for validation is redocking .[18][19]

  • Principle: If a docking protocol is accurate, it should be able to reproduce the experimentally determined binding pose of a ligand from a co-crystal structure.

  • Protocol:

    • Select a high-resolution crystal structure of your target protein with a bound ligand (a "co-crystal structure").

    • Prepare the protein as described in Step 1.

    • Extract the co-crystallized ligand and prepare it as described in Step 2.

    • Dock the extracted ligand back into the protein's active site using your defined protocol (grid box, etc.).

    • Compare the top-ranked docked pose with the original crystallographic pose by superimposing them and calculating the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your protocol can reliably predict the correct binding mode.[5][18][20][21] If the RMSD is high, you may need to adjust your grid box size, exhaustiveness, or other parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the molecular docking of quinoline-3-carboxamide derivatives. By following these steps—from meticulous preparation of both receptor and ligand to rigorous post-docking analysis and validation—researchers can leverage this powerful computational technique to generate meaningful hypotheses, understand structure-activity relationships, and guide the design of novel therapeutic agents. The emphasis on the rationale behind each step is intended to empower users to not only execute the protocol but also to critically evaluate their results and make informed decisions in their drug discovery projects.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

  • Schrödinger. (n.d.). Structure-Based Virtual Screening Using Glide. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Huang, J., & MacKerell, A. D., Jr. (2013). Force fields for small molecules. PMC, NIH. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • The AutoDock Suite. (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link]

  • Scripps Research. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Retrieved from [Link]

  • Björk, P., et al. (2009). Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLOS Biology. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved from [Link]

  • Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Patan, A., et al. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • Schrödinger. (2026, February 14). How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). YouTube. Retrieved from [Link]

  • Pinto, E., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • Baker Lab. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M., Jr. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Schrödinger. (2025, August 3). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. Retrieved from [Link]

  • UCSB. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolinone-3-carboxamide derivatives with potent biological activity. Retrieved from [Link]

  • ScotCHEM. (n.d.). Force Fields. ScotCHEM protein-ligand docking course documentation. Retrieved from [Link]

  • Jareena, S., et al. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • MDPI. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • NIH HPC. (2022, October 15). Docking and Virtual Screening with Glide. Retrieved from [Link]

  • Frontiers. (n.d.). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Retrieved from [Link]

  • MDPI. (2021, April 11). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Retrieved from [Link]

  • MDPI. (2012, May 9). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Retrieved from [Link]

  • Bentham Science Publishers. (2022, May 1). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Retrieved from [Link]

  • PMC. (n.d.). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

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Application

Application Notes and Protocols for the Evaluation of 2-Methyl-4-phenylquinoline-3-carboxamide in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinoline Carboxamides in Oncology The quinoline scaffold is a prominent heterocyclic structure in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Carboxamides in Oncology

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Within this class, quinoline carboxamide derivatives have emerged as a focal point in oncology research due to their demonstrated efficacy against various cancer cell lines.[1][2][3][4] These compounds have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs) and topoisomerases, which are pivotal for cancer cell proliferation and survival.[1][5][6][7]

This document provides a comprehensive guide for the investigation of a specific novel compound, 2-Methyl-4-phenylquinoline-3-carboxamide , in cancer cell lines. The following sections will detail the rationale and step-by-step protocols for assessing its cytotoxic effects, its impact on cell cycle progression and apoptosis, and for beginning to elucidate its molecular mechanism of action.

Part 1: Initial Assessment of Cytotoxicity

The first critical step in evaluating any potential anti-cancer compound is to determine its cytotoxic activity across a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity. The MTT or XTT assays are robust and widely accepted methods for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8][9]

Key Experimental Insights:
  • Choice of Assay: The MTT assay results in an insoluble formazan product that requires a solubilization step, while the XTT assay produces a soluble formazan, simplifying the protocol.[9][10] The choice between them often depends on laboratory preference and specific experimental needs.

  • Cell Line Selection: It is advisable to screen the compound against a panel of cell lines from different cancer types (e.g., leukemia, breast, lung, colon) to identify sensitive and resistant lines. Including a non-cancerous cell line (e.g., normal fibroblasts) is crucial for assessing the compound's selectivity for cancer cells.[7][11]

  • Dose-Response Curve: A range of concentrations of the test compound should be used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value is a key measure of the compound's potency.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[8]

Materials:

  • 2-Methyl-4-phenylquinoline-3-carboxamide (stock solution in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Methyl-4-phenylquinoline-3-carboxamide in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Summary for Cytotoxicity Screening
Cell LineCancer TypeIC50 (µM) of 2-Methyl-4-phenylquinoline-3-carboxamide
K-562Chronic Myelogenous LeukemiaExperimental Value
U-937Histiocytic LymphomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
Normal FibroblastsNon-cancerousExperimental Value

Part 2: Investigating the Mechanism of Cell Death

Once the cytotoxic effects of 2-Methyl-4-phenylquinoline-3-carboxamide are established, the next step is to determine the mode of cell death induced by the compound. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis. Apoptosis is a controlled process that is often a target of anti-cancer therapies.[12]

Key Experimental Insights:
  • Hallmarks of Apoptosis: Early apoptosis is characterized by the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Late apoptosis and necrosis involve the loss of membrane integrity.

  • Annexin V/PI Staining: This is a widely used flow cytometry-based assay to distinguish between different stages of cell death. Annexin V binds to the exposed PS on the surface of apoptotic cells, while propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[12][13][14][15]

Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This protocol is based on standard procedures for apoptosis detection.[13][15][16]

Materials:

  • Cells treated with 2-Methyl-4-phenylquinoline-3-carboxamide (at concentrations around the IC50 value) and vehicle control.

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[15]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells, including any floating cells from the supernatant for adherent cultures.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 Cell Population Analysis cluster_1 Cellular State Live Live Cells (Annexin V- / PI-) IntactMembrane Intact Membrane Live->IntactMembrane Characteristic EarlyApoptosis Early Apoptosis (Annexin V+ / PI-) PSExternalization PS Externalization EarlyApoptosis->PSExternalization Characteristic LateApoptosis Late Apoptosis / Necrosis (Annexin V+ / PI+) LeakyMembrane Leaky Membrane LateApoptosis->LeakyMembrane Characteristic Necrosis Necrosis (Annexin V- / PI+) Necrosis->LeakyMembrane Characteristic

Caption: Flow cytometry populations in Annexin V/PI assay.

Part 3: Elucidating the Effect on Cell Cycle Progression

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis. Analyzing the cell cycle distribution of treated cells can provide valuable insights into the compound's mechanism of action.[6][17]

Key Experimental Insights:
  • DNA Content Analysis: The cell cycle phase is directly related to the amount of DNA in the cell. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in the S phase have an intermediate amount.

  • Propidium Iodide Staining: PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is proportional to the DNA content.[17] Flow cytometry is used to measure this fluorescence in a population of cells.

  • RNase Treatment: Since PI can also bind to double-stranded RNA, it is essential to treat the cells with RNase to ensure that only DNA is stained.[17]

Protocol 3: Cell Cycle Analysis using Propidium Iodide

This protocol provides a method for analyzing DNA content by flow cytometry.[17][18]

Materials:

  • Cells treated with 2-Methyl-4-phenylquinoline-3-carboxamide and vehicle control.

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI, Triton X-100, and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the treated and control cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol. This step is crucial for proper fixation and to prevent cell clumping.

    • Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[19]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The data is typically displayed as a histogram of fluorescence intensity, showing peaks corresponding to the G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.[17]

G cluster_workflow Cell Cycle Analysis Workflow cluster_output Data Output Harvest Harvest Cells Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI/RNase Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Histogram DNA Content Histogram Analyze->Histogram Phases Quantify G1, S, G2/M Phases Histogram->Phases Apoptosis Identify Sub-G1 Peak (Apoptosis) Histogram->Apoptosis

Caption: Workflow for cell cycle analysis by flow cytometry.

Part 4: Preliminary Mechanistic Investigation by Western Blotting

To delve deeper into the molecular mechanism of 2-Methyl-4-phenylquinoline-3-carboxamide, Western blotting can be employed to examine its effects on key signaling pathways involved in cancer cell proliferation and survival.[20][21][22]

Key Experimental Insights:
  • Target Selection: Based on the observed biological effects (e.g., apoptosis, cell cycle arrest), specific protein targets can be selected for investigation. For example, if apoptosis is induced, one might examine the expression of proteins in the Bcl-2 family or the cleavage of caspases. If cell cycle arrest is observed, proteins like cyclins, CDKs, or p53 could be investigated.

  • Phospho-specific Antibodies: Many signaling pathways are regulated by phosphorylation. Using antibodies that specifically recognize the phosphorylated (active or inactive) forms of proteins can provide a dynamic view of pathway activation.[21]

Protocol 4: Western Blotting for Key Signaling Proteins

This is a general protocol for Western blotting that can be adapted for specific protein targets.[22][23][24]

Materials:

  • Cells treated with 2-Methyl-4-phenylquinoline-3-carboxamide and vehicle control.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells in lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.[21]

Table 2: Potential Protein Targets for Western Blot Analysis
PathwayKey ProteinsRationale
Apoptosis Cleaved Caspase-3, Cleaved PARP, Bcl-2, BaxTo confirm the induction of apoptosis and investigate the involvement of the intrinsic or extrinsic pathways.
Cell Cycle p21, p27, Cyclin D1, CDK4, p-RbTo identify the molecular players involved in the observed cell cycle arrest.
Survival Signaling p-Akt, Akt, p-ERK, ERKTo determine if the compound affects pro-survival pathways like PI3K/Akt or MAPK/ERK.[21]

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vitro evaluation of 2-Methyl-4-phenylquinoline-3-carboxamide as a potential anti-cancer agent. By systematically assessing its cytotoxicity, impact on cell death and proliferation, and its effects on key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential and lay the groundwork for further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Assay Genie. (2022, November 6). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Bioarray. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Rutgers University. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • NIH. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • NIH. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (2014, May 22). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2020, February 14). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

  • ResearchGate. (2020, June 18). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐methyl‐4‐phenylquinoline‐3‐carboxylate catalyzed by ZrO2/Fe3O4‐MNPs. Retrieved from [Link]

  • Semantic Scholar. (2014, August 12). Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. Retrieved from [Link]

  • NIH. (n.d.). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Retrieved from [Link]

  • ResearchGate. (2014, May 22). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for Assessing the Anti-Proliferative Activity of Novel Quinoline Compounds

Introduction: The Therapeutic Promise of Quinoline Scaffolds Quinoline, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Quinoline Scaffolds

Quinoline, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-malarial, anti-bacterial, and anti-inflammatory properties.[1][2] In oncology, quinoline-based compounds are particularly promising, with numerous derivatives showing potent anti-proliferative and cytotoxic effects against a wide range of cancer cell lines.[3][4] These compounds can exert their anticancer effects through diverse mechanisms, such as inhibiting key oncogenic kinases, intercalating with DNA, inducing apoptosis, and arresting the cell cycle.[3][4][5]

The initial characterization of a novel quinoline compound's anti-cancer potential hinges on accurately quantifying its anti-proliferative activity. This process is not merely about determining if a compound can kill cells, but rather understanding its potency (e.g., the half-maximal inhibitory concentration, or IC50), and gaining preliminary insights into its mechanism of action. This guide provides a detailed overview of robust, validated cell-based assays to assess the anti-proliferative effects of novel quinoline derivatives, designed for researchers, scientists, and drug development professionals.

Part 1: Strategic Assay Selection - A Multi-Faceted Approach

Evaluating anti-proliferative activity is not a one-size-fits-all endeavor. A comprehensive assessment requires a combination of assays that probe different aspects of cellular health and division. The choice of assay depends on the research question, available equipment, and desired throughput.[6][7] A logical progression involves moving from broad assessments of cell viability to more specific measures of DNA synthesis and cell cycle progression.

Here, we present a tiered strategy:

  • Tier 1: Primary Screening for Bioactivity. These assays are rapid, cost-effective, and suitable for high-throughput screening of a library of quinoline compounds. They measure general indicators of cell health, such as metabolic activity or total biomass.

    • MTT Assay: Measures mitochondrial reductase activity.[8][9]

    • SRB Assay: Measures total cellular protein content.[10][11]

  • Tier 2: Confirmation and Mechanistic Insight. Once active compounds are identified, these assays provide a more direct and accurate measure of cell proliferation, helping to distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects.

    • BrdU Incorporation Assay: Directly measures DNA synthesis.[8][12][13]

    • Cell Cycle Analysis: Quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M), identifying potential cell cycle arrest.[14]

Experimental Workflow Overview

The following diagram outlines a typical workflow for assessing the anti-proliferative activity of a novel quinoline compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Culture & Passage Cancer Cell Lines Cell_Seeding 3. Seed Cells in Microplates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock & Serial Dilutions of Quinoline Compound Compound_Prep->Cell_Seeding Treatment 4. Treat Cells with Compound Dilutions Cell_Seeding->Treatment Incubation 5. Incubate for 24, 48, 72 hours Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT SRB SRB Assay (Total Biomass) Incubation->SRB BrdU BrdU Assay (DNA Synthesis) Incubation->BrdU Flow Cell Cycle Analysis (Flow Cytometry) Incubation->Flow Readout 6. Measure Signal (Absorbance/Fluorescence) MTT->Readout SRB->Readout BrdU->Readout Cycle_Analysis 8. Analyze Cell Cycle Histograms Flow->Cycle_Analysis IC50 7. Calculate IC50 Values Readout->IC50 Conclusion 9. Interpretation & Next Steps (e.g., Apoptosis Assays) IC50->Conclusion Cycle_Analysis->Conclusion

Caption: General workflow for in vitro anti-proliferative testing.

Part 2: Detailed Protocols and Application Notes

MTT Assay: Assessing Metabolic Viability
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability and proliferation.[8][9] The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance.[8][17]

  • Application Note: This assay is widely used for its simplicity, cost-effectiveness, and high-throughput capability.[8] However, it's important to recognize that it measures metabolic activity, not cell number directly.[6] Compounds that affect mitochondrial function without killing the cell can lead to misleading results. Therefore, results should be confirmed with a secondary assay that relies on a different principle.

  • Detailed Protocol:

    • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[16][18]

    • Compound Treatment: Prepare serial dilutions of the novel quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium with vehicle, e.g., DMSO) and "blank" (medium only).[18]

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[18]

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, including controls.[9][16] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in viable cells.[9]

    • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well.[16][17]

    • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[15][16]

    • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Biomass
  • Principle: The SRB assay is a colorimetric method that measures cell density based on the total protein content of fixed cells.[10] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[19][20] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells in the well.[19]

  • Application Note: The SRB assay is less susceptible to interference from compounds that alter metabolic activity. The fixation step preserves the cells, allowing for a more stable endpoint. This makes it a robust and reliable alternative to the MTT assay for primary screening.[10]

  • Detailed Protocol:

    • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

    • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the medium. Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the well.[10][19]

    • Washing: Carefully discard the supernatant. Wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA, medium components, and unbound cells.[10][11] Tap the plate on absorbent paper to remove excess water and allow it to air-dry completely.

    • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[10][19]

    • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.[10][19] Allow the plates to air-dry completely.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

    • Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure the dye is fully dissolved. Measure the absorbance at approximately 540 nm using a microplate reader.[10]

    • Data Analysis: As with the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.

BrdU Incorporation Assay: A Direct Measure of DNA Synthesis
  • Principle: This assay provides a direct measurement of cell proliferation by quantifying the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA of actively dividing cells.[8][13] During the S-phase of the cell cycle, cells will take up BrdU from the culture medium.[12] After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or fluorescent signal.[12][21]

  • Application Note: As a direct measure of DNA synthesis, the BrdU assay is one of the most accurate methods for quantifying proliferation.[7] It is more specific than metabolic assays and can help confirm that a compound's effect is truly anti-proliferative. This assay is available in kit form from multiple commercial vendors.[12][21][22]

  • Detailed Protocol (based on a typical ELISA kit):

    • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

    • BrdU Labeling: During the final 2-24 hours of the compound incubation period, add BrdU labeling solution to each well at the concentration recommended by the kit manufacturer.[21]

    • Fixation and Denaturation: After the labeling period, carefully remove the culture medium. Add the provided Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[12][21]

    • Antibody Incubation: Wash the wells with the provided wash buffer. Add the anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.[21]

    • Secondary Antibody Incubation: Wash the wells again. Add the enzyme-conjugated secondary antibody (e.g., HRP-linked anti-mouse IgG) and incubate for 30 minutes.[12]

    • Substrate Addition: After a final wash, add the TMB substrate solution. Incubate in the dark until a color change is observed (typically 15-30 minutes).[12]

    • Stop Reaction: Add the Stop Solution to each well.[21]

    • Data Acquisition: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.

    • Data Analysis: Calculate the percentage of proliferation inhibition relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry
  • Principle: This technique analyzes the DNA content of individual cells within a population. Cells are fixed, permeabilized, and stained with a fluorescent dye, typically Propidium Iodide (PI), which stoichiometrically binds to double-stranded DNA.[14] The fluorescence intensity of each cell is proportional to its DNA content. Flow cytometry analysis generates a histogram where cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S (synthesis) phase have an intermediate amount of DNA.[14][23]

  • Application Note: Cell cycle analysis is a powerful tool for determining if a quinoline compound has a cytostatic effect by causing cells to arrest at a specific checkpoint (G1, S, or G2/M).[5][24] This provides critical mechanistic insight that cannot be obtained from simple viability assays.

  • Detailed Protocol:

    • Cell Seeding & Treatment: Seed cells in 6-well plates to obtain a sufficient number of cells for analysis (e.g., 1x10⁶ cells per sample). Treat with the quinoline compound at relevant concentrations (e.g., IC50 and 2x IC50) for a defined period (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Trypsinize adherent cells, combine with the supernatant, and centrifuge at 1200 rpm for 5 minutes.[25]

    • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[23][25] Incubate at -20°C for at least 2 hours (or up to several weeks).

    • Staining: Centrifuge the fixed cells (2000 rpm, 5 min) and discard the ethanol. Wash the cell pellet twice with PBS.[25]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14][25]

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[25]

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[25][26] Compare the cell cycle distribution of treated cells to untreated controls to identify any accumulation in a specific phase.

Part 3: Data Presentation and Interpretation

Summarizing experimental parameters in a clear format is crucial for reproducibility and comparison.

Table 1: Typical Experimental Parameters for Anti-Proliferative Assays

ParameterMTT AssaySRB AssayBrdU AssayCell Cycle Analysis
Platform 96-well plate96-well plate96-well plate6-well plate
Cell Seeding Density 5,000-10,000 cells/well5,000-20,000 cells/well[19]2,000-20,000 cells/well[12]0.5-1.0 x 10⁶ cells/well
Incubation Time 24 - 72 hours24 - 72 hours24 - 72 hours24 - 48 hours
Key Reagent 5 mg/mL MTT in PBS[15]0.4% (w/v) SRB[10]BrdU Labeling ReagentPropidium Iodide/RNase A
Detection Absorbance @ 570 nmAbsorbance @ 540 nmAbsorbance @ 450 nmFluorescence (Flow Cytometry)
Primary Output % Viability, IC50% Growth Inhibition, IC50% Proliferation, IC50% Cells in G0/G1, S, G2/M
Potential Mechanisms of Quinoline-Induced Anti-Proliferative Activity

Quinoline derivatives can interfere with cell proliferation through multiple pathways. Understanding these potential targets helps in interpreting experimental results and designing follow-up studies.

G cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Phenotypic Outcomes Quinoline Quinoline Compound DNA DNA Intercalation & Topoisomerase Inhibition Quinoline->DNA [2, 9] Kinases Oncogenic Kinases (e.g., Pim-1, VEGFR, EGFR) Quinoline->Kinases [2, 16] Tubulin Tubulin Polymerization Quinoline->Tubulin [2, 20] DNADamage DNA Damage DNA->DNADamage SignalBlock Signal Transduction Blockade Kinases->SignalBlock MitoticArrest Mitotic Spindle Disruption Tubulin->MitoticArrest CycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CycleArrest Apoptosis Apoptosis Induction DNADamage->Apoptosis [9] SignalBlock->Apoptosis ProlifInhibit Inhibition of Proliferation SignalBlock->ProlifInhibit MitoticArrest->CycleArrest CycleArrest->ProlifInhibit Apoptosis->ProlifInhibit

Caption: Potential mechanisms of quinoline anti-proliferative activity.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available from: [Link]

  • Selecting the Best Method for Measuring Cell Proliferation. Biocompare. Available from: [Link]

  • 4 Methods for Measuring Cell Proliferation. ABclonal. Available from: [Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry. Available from: [Link]

  • BrdU Cell Proliferation Assay | QIA58. Merck Millipore. Available from: [Link]

  • BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad Antibodies. Available from: [Link]

  • What are common methods to study cell proliferation?. Enzo Life Sciences. Available from: [Link]

  • MTT Cell Assay Protocol. T. Horton. Available from: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. ResearchGate. Available from: [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Journal of Visualized Experiments. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. PubMed. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Methods for Measuring Cell Proliferation. RayBiotech. Available from: [Link]

  • Methods of Detecting Cell Proliferation. International Journal of Research and Review. Available from: [Link]

  • Cell Proliferation Inhibition Assay. Creative Diagnostics. Available from: [Link]

  • In-vitro Anti-Proliferative Assays and Techniques Used in Pre-Clinical Anti-Cancer Drug Discovery. University of Colombo. Available from: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. Available from: [Link]

  • Antiproliferative assay: Significance and symbolism. Synapse. Available from: [Link]

  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. PubMed. Available from: [Link]

  • Cell fixation and SRB staining. labprep.video. Available from: [Link]

  • Anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline on MCF-7 human breast cancer cell. Pharmaceutical Sciences. Available from: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available from: [Link]

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Application

Application Note: Advanced Methodologies for the Synthesis of 2-Phenylquinoline-4-Carboxamide Derivatives

Introduction & Pharmacological Rationale 2-Phenylquinoline-4-carboxamide derivatives are privileged scaffolds in modern medicinal chemistry. They exhibit a broad spectrum of potent biological activities, functioning as h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

2-Phenylquinoline-4-carboxamide derivatives are privileged scaffolds in modern medicinal chemistry. They exhibit a broad spectrum of potent biological activities, functioning as highly selective NK-3 receptor antagonists, STAT3 signaling pathway inhibitors, and 1[1]. Because even minor structural modifications at the 2-phenyl or 4-carboxamide positions can drastically alter target affinity and cell permeability, synthesizing these derivatives with high purity and modularity is critical for structure-activity relationship (SAR) studies[2].

This application note details two highly robust, self-validating synthetic workflows designed for drug development professionals: a classical two-step Pfitzinger-amidation sequence for complex library generation, and a streamlined one-pot multicomponent reaction for rapid primary amide synthesis.

Mechanistic Overview & Synthetic Strategies

Strategy A: Two-Step Pfitzinger & Amide Coupling The most reliable and modular approach involves the3 under strongly basic conditions (KOH) to yield a 2-phenylquinoline-4-carboxylic acid (cinchophen derivative)[3]. The base facilitates the lactam ring-opening of isatin into an isatinate intermediate, which subsequently undergoes a cross-aldol condensation with the enolate of acetophenone, followed by cyclization. The resulting carboxylic acid is then coupled with an amine. While acid chlorides (via SOCl₂) can be used, mild peptide coupling reagents like EDCI/HOBt or HBTU/DIPEA are preferred to tolerate sensitive functional groups and prevent the racemization of chiral amines[2].

Strategy B: One-Pot Multicomponent Cyclization For direct and rapid generation of primary amides, a4 in ethanol provides direct access to the target scaffold[4]. Ammonium acetate serves a dual purpose: it acts as the nitrogen source for the carboxamide moiety and functions as a weak acid catalyst, driving the condensation and subsequent cyclization without the need for intermediate isolation.

Visualizing the Synthetic Workflows

G I Isatin + Acetophenone P Step 1: Pfitzinger Reaction (KOH, EtOH, Reflux) I->P OP One-Pot Cyclization (NH4OAc, EtOH, Reflux) I->OP Direct Route CA 2-Phenylquinoline-4-carboxylic acid P->CA Ring-opening & Aldol Condensation AM Step 2: Amidation (EDCI, HOBt, Amine, DCM) CA->AM PROD 2-Phenylquinoline-4-carboxamide Derivatives AM->PROD Peptide Coupling OP->PROD Amination & Cyclization

Synthetic pathways for 2-phenylquinoline-4-carboxamides via two-step and one-pot methodologies.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the causality behind solvent and reagent selection across different methodologies.

Synthesis RouteReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale
Pfitzinger (Step 1) KOH (4.0 eq)EtOH / H₂O80 (Reflux)12 - 1885 - 90High base concentration ensures complete isatin ring-opening and drives the aldol condensation[3].
Amidation (Step 2) EDCI, HOBt, TEADCM25 (RT)6 - 875 - 80HOBt suppresses side reactions; DCM provides optimal solubility for the O-acylisourea intermediate[3].
Amidation (Step 2) SOCl₂, then AmineTHF70 / 252 + 460 - 65Harsher conditions; lower yield due to potential degradation of sensitive aryl moieties[2].
One-Pot (Direct) NH₄OAc (Excess)EtOH80 (Reflux)6 - 1065 - 74EtOH stabilizes the transition state; excess NH₄OAc drives equilibrium toward the primary amide[4].

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid (Pfitzinger Reaction)

Objective: Synthesize the core cinchophen scaffold for subsequent derivatization.

  • Preparation: In a 100 mL round-bottom flask, suspend the 5-substituted isatin (1.0 mmol) in 10 mL of absolute ethanol.

  • Base Addition: Add potassium hydroxide (4.0 mmol) dissolved in 2 mL of distilled water. Causality: An immediate color shift (typically to dark red/brown) acts as a visual self-validation that the base-catalyzed lactam ring-opening has successfully formed the isatinate intermediate[3].

  • Condensation: Add the substituted acetophenone (1.1 mmol) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 12 hours. Monitor the reaction progress via TLC (Eluent: Hexane/EtOAc 1:1, visualization under UV 254 nm).

  • Workup: Cool to room temperature and evaporate the ethanol under reduced pressure. Dissolve the crude residue in water (15 mL) and wash with diethyl ether (2 × 10 mL) to extract any unreacted acetophenone.

  • Precipitation: Slowly acidify the aqueous layer with glacial acetic acid or 1M HCl until the pH reaches 4-5. The target carboxylic acid will precipitate. Filter the solid, wash with cold distilled water, and dry under high vacuum[3].

Protocol 2: Amide Coupling via EDCI/HOBt

Objective: Convert the carboxylic acid intermediate into a highly functionalized carboxamide.

  • Activation: Dissolve the 2-phenylquinoline-4-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add EDCI (1.2 mmol) and HOBt (1.2 mmol). Stir the mixture for 30 minutes at 0 °C. Causality: HOBt reacts rapidly with the unstable O-acylisourea intermediate formed by EDCI to create a stable, active ester, preventing N-acylurea byproduct formation[3].

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol), followed by triethylamine (TEA, 3.0 mmol) to maintain a basic environment and neutralize any hydrochloride salts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours.

  • Workup: Quench the reaction with water (10 mL). Extract the organic layer, and wash successively with 5% NaHCO₃, 1M HCl, and brine. Drying over anhydrous Na₂SO₄ and concentrating yields the crude product.

  • Purification: Purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to isolate the pure 2-phenylquinoline-4-carboxamide[2].

Protocol 3: Direct One-Pot Synthesis of Primary Carboxamides

Objective: Rapid, step-economic generation of primary amides directly from starting materials.

  • Reaction Setup: Combine isatin (1.0 mmol), acetophenone (1.0 mmol), and an excess of ammonium acetate (5.0 mmol) in 15 mL of ethanol.

  • Reflux: Heat the mixture to reflux for 6-10 hours. Causality: Ammonium acetate acts as the nitrogen donor for the amide and facilitates the in-situ generation of the imine intermediate required for cyclization[4].

  • Isolation: Upon completion (monitored by TLC), cool the mixture to room temperature and pour it into crushed ice. The solid product will precipitate out of the solution.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield the pure primary 2-phenylquinoline-4-carboxamide[4].

Trustworthiness & Quality Control (Self-Validating Systems)

To ensure the integrity of the synthesized compounds before advancing to biological assays, the following analytical checks must be performed:

  • FT-IR Spectroscopy: Confirm the presence of the amide carbonyl stretch (typically 1640–1660 cm⁻¹) and the N-H stretch (3100–3300 cm⁻¹)[4].

  • ¹H NMR Analysis: Verify the disappearance of the highly deshielded carboxylic acid proton (~13.0 ppm) and the appearance of amide protons (typically broad singlets between 7.5 and 8.5 ppm).

  • Chromatographic Purity: Ensure >95% purity via HPLC. Impurities from unreacted starting materials can yield false positives in sensitive assays like tubulin polymerization inhibition[1].

References

  • Tiwari, K. N., et al. "An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones." SciSpace / Arkivoc.
  • "Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features." Semantic Scholar / Heterocycles.
  • "Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results." PMC / NIH.
  • "Design, Synthesis and Biological Evaluation of 2-phenylquinoline-4-carboxamide Derivatives as a New Class of Tubulin Polymeriz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Quinoline Derivatives in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of quinoline derivatives in biological assays. Our goal is to equip you with the knowledge and practical tools to overcome these hurdles and ensure the reliability and accuracy of your experimental data.

Introduction: The Quinoline Solubility Challenge

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents in areas such as oncology and infectious diseases.[1][2][3] However, the inherent hydrophobicity of the bicyclic aromatic quinoline core often leads to poor aqueous solubility.[4][5] This issue is frequently compounded by the addition of lipophilic substituents aimed at enhancing biological potency, creating a significant challenge for in vitro and in vivo studies.[4][5][6] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results, hindering the drug discovery process.[7][8] This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are many of my quinoline derivatives poorly soluble in aqueous solutions?

A1: The low aqueous solubility of many quinoline derivatives is primarily due to their molecular structure. The quinoline core is an aromatic heterocyclic system that is inherently lipophilic (hydrophobic).[5] Additionally, strong intermolecular forces in the crystal lattice of the solid compound can make it energetically difficult for water molecules to solvate individual molecules, thus limiting solubility.[4] Often, medicinal chemistry efforts to increase a compound's potency involve adding lipophilic functional groups, which can further decrease its solubility in aqueous media.[4][5]

Q2: What is the most common first step for solubilizing a new quinoline derivative for a biological assay?

A2: The most straightforward and widely adopted initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[5][9][10] Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent due to its exceptional ability to dissolve a wide range of polar and non-polar compounds and its miscibility with water.[5][9][11] This high-concentration stock is then serially diluted into the aqueous assay buffer or cell culture medium to achieve the desired final concentration.[12]

Q3: My compound dissolves in the DMSO stock, but precipitates when I dilute it into my aqueous assay buffer. What is happening?

A3: This is a very common issue known as "DMSO shock" or precipitation upon dilution.[9] It occurs when the concentration of the highly effective organic co-solvent (DMSO) is drastically reduced upon dilution in the aqueous medium. The aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration, causing it to "crash out" of the solution.[5][13] The final concentration of your compound in the assay medium has likely exceeded its kinetic solubility limit.[9]

Q4: How does pH affect the solubility of my quinoline derivative?

A4: The pH of the solution is a critical factor because quinoline is a weak base.[1][14][15][16] Many quinoline derivatives contain a basic nitrogen atom within the ring system that can be protonated.[14]

  • In acidic conditions (lower pH): The nitrogen atom can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous and polar protic solvents.[14] Therefore, adding a small amount of a suitable acid (e.g., HCl) can dramatically improve solubility.[14]

  • In neutral or basic conditions (higher pH): The quinoline derivative will likely exist in its neutral, free-base form, which is typically less soluble in water but more soluble in non-polar organic solvents.[14]

Thus, adjusting the pH of your assay buffer can be a powerful tool to enhance the solubility of your quinoline compound.[9][14]

Troubleshooting Guide: From Stock Solution to Assay Plate

This section provides a systematic approach to troubleshooting common solubility problems encountered with quinoline derivatives.

Problem 1: The quinoline derivative will not dissolve in 100% DMSO to create a stock solution.

This can occur with highly crystalline or extremely lipophilic compounds.

  • Initial Steps:

    • Increase Mixing Energy: Vortex the solution vigorously for several minutes.[4]

    • Sonication: Use a sonicator bath for 5-10 minutes to break up solid aggregates and provide energy to overcome the crystal lattice forces.[4][9]

    • Gentle Warming: Warm the solution in a 37°C water bath.[4][17] Be cautious, as excessive heat can degrade some compounds.[14]

  • If the compound remains insoluble:

    • Consider alternative organic solvents such as N,N-dimethylformamide (DMF), ethanol, or N-methyl-2-pyrrolidone (NMP).[10][14][18] Always check for solvent compatibility with your specific assay and cell type.

Problem 2: The compound is soluble in the DMSO stock but precipitates during long-term storage at -20°C or -80°C.

Freeze-thaw cycles and low temperatures can promote precipitation.

  • Solutions:

    • Store at a Lower Concentration: Prepare a less concentrated, more stable stock solution.

    • Aliquot: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[4][5]

    • Prepare Fresh Stock: For particularly problematic compounds, preparing a fresh stock solution before each experiment is the most reliable approach.[4]

Problem 3: The compound precipitates immediately upon dilution into the aqueous assay medium.

This is the most frequent challenge and requires a systematic approach to solve. The following workflow can guide your troubleshooting efforts.

G cluster_advanced Advanced Strategies start Precipitation upon dilution of DMSO stock lower_conc Lower the final compound concentration start->lower_conc increase_dmso Increase final DMSO concentration (e.g., 0.5% to 1.0%) lower_conc->increase_dmso Precipitation persists success Solubility Issue Resolved lower_conc->success Compound is soluble vehicle_control Run vehicle control to check for DMSO toxicity increase_dmso->vehicle_control increase_dmso->success Compound is soluble advanced Explore Advanced Solubilization Strategies vehicle_control->advanced Precipitation persists or DMSO is toxic ph_adjust pH Adjustment advanced->ph_adjust cyclodextrin Use Cyclodextrins advanced->cyclodextrin surfactants Use Surfactants advanced->surfactants ph_adjust->success cyclodextrin->success surfactants->success

Caption: Troubleshooting workflow for precipitation upon dilution.

Advanced Solubilization Strategies & Protocols

When simple co-solvents are insufficient, more advanced formulation strategies may be necessary.

Strategy 1: pH Adjustment

For quinoline derivatives with ionizable groups, modifying the pH of the assay buffer can significantly increase solubility.[9][10]

Protocol: pH-Dependent Solubility Screen

  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: Add an excess amount of your quinoline derivative to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for several hours to reach equilibrium.

  • Separate: Centrifuge the samples to pellet the undissolved compound.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Analyze: Plot the solubility against pH to determine the optimal pH range for your compound.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming water-soluble inclusion complexes.[10][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[5]

Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Create a range of HP-β-CD solutions in your assay buffer (e.g., 1%, 2%, 5%, 10% w/v).[5]

  • Add Compound: Add an excess amount of your quinoline derivative to each cyclodextrin solution.[5]

  • Equilibrate: Shake the vials for 24-48 hours at room temperature.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (>10,000 x g) to pellet any undissolved solid.[5]

  • Quantify Solubilized Compound: Carefully collect the supernatant and determine the compound concentration using HPLC or another validated method.[5]

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex and helps determine the required cyclodextrin concentration.[4][5]

Strategy 3: Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[10][19] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological assays at low, non-toxic concentrations.[19][20]

Table 1: Common Solubilizing Agents and Considerations

Solubilizing AgentMechanism of ActionCommon ExamplesKey Considerations
Co-solvents Reduce solvent polarity.DMSO, Ethanol, PEG 400Potential for cellular toxicity at higher concentrations.[9][10]
pH Adjustment Ionizes the compound to a more soluble salt form.HCl, NaOH, Citrate/Phosphate buffersCan alter assay conditions and protein activity.[5][14]
Cyclodextrins Forms a host-guest inclusion complex.HP-β-CD, SBE-β-CDGenerally low toxicity, but can be expensive and may interact with cell membranes.[5][14]
Surfactants Forms micelles that encapsulate the drug.Tween® 80, Triton™ X-100, Cremophor® ELCan interfere with assays and cause cell lysis at concentrations above the critical micelle concentration.[10][19]

Experimental Validation: The Importance of Controls

It is crucial to validate that your chosen solubilization method does not interfere with the biological assay.

Protocol: Validating Your Solubilization Method

  • Run Vehicle Controls: This is the most critical step. Your negative control group must receive the exact same final concentration of the solubilizing agent(s) (e.g., 0.5% DMSO, 2% HP-β-CD in media) as your experimental groups, but without the quinoline derivative.[5]

  • Test a Range of Vehicle Concentrations: This helps to identify the maximum concentration of the solubilizing agent that does not affect the assay readout (e.g., cell viability, enzyme activity).

  • Positive Control Check: Ensure that the vehicle does not inhibit your positive control. If it does, your results will be difficult to interpret.

G start Select Solubilization Method (e.g., 1% DMSO + 2% HP-β-CD) vehicle_control Prepare Vehicle Control (1% DMSO + 2% HP-β-CD in media) start->vehicle_control exp_group Prepare Experimental Group (Compound in Vehicle) start->exp_group assay Perform Biological Assay vehicle_control->assay exp_group->assay neg_control Negative Control (Cells + Media only) neg_control->assay pos_control_vehicle Positive Control + Vehicle pos_control_vehicle->assay pos_control_no_vehicle Positive Control alone pos_control_no_vehicle->assay analysis Analyze Results assay->analysis compare_neg Compare Vehicle Control vs. Negative Control analysis->compare_neg compare_pos Compare Positive Control + Vehicle vs. Positive Control alone analysis->compare_pos valid Method Validated compare_neg->valid No significant difference invalid Method Invalid (Vehicle has an effect) compare_neg->invalid Significant difference compare_pos->valid No significant difference compare_pos->invalid Significant difference

Caption: Experimental workflow for validating a solubilization method.

By following this structured troubleshooting guide, researchers can systematically address the solubility challenges posed by quinoline derivatives, leading to more reliable and reproducible data in their drug discovery efforts.

References

  • Overcoming poor solubility of quinoline deriv
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem. (URL: )
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (URL: [Link])

  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays - Benchchem. (URL: )
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (URL: [Link])

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (URL: [Link])

  • The use of cosolvent pKa assays for poorly soluble compounds. (URL: )
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (URL: )
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (URL: [Link])

  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem. (URL: )
  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (URL: [Link])

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (URL: [Link])

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. (URL: [Link])

  • Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate. (URL: [Link])

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (URL: [Link])

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (URL: [Link])

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: [Link])

  • Dimethyl sulfoxide - Wikipedia. (URL: [Link])

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (URL: [Link])

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (URL: [Link])

  • Overcoming the Challenge of Poor Drug Solubility. (URL: [Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (URL: )
  • How to tackle compound solubility issue : r/labrats - Reddit. (URL: [Link])

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL: )
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (URL: [Link])

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])

Sources

Optimization

overcoming product decomposition during purification of quinoline intermediates

Welcome to the Technical Support Center for N-heterocycle purification. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience frustrating yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-heterocycle purification. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience frustrating yield losses and product degradation when isolating quinoline intermediates.

Quinoline derivatives are foundational to medicinal chemistry, but their inherent physicochemical properties—specifically their basicity, electron-rich aromaticity, and thermal sensitivity—make them highly susceptible to decomposition during standard purification workflows.

This guide abandons generic advice to provide a mechanistic, causality-driven approach to troubleshooting quinoline purification. By understanding why your compound is degrading, you can engineer a self-validating purification system that guarantees high recovery and purity.

Diagnostic Framework: The Causality of Quinoline Decomposition

Before changing your solvent system, you must diagnose the root cause of the decomposition. Quinoline intermediates typically degrade via three distinct pathways during purification:

  • Acid-Catalyzed Degradation (Silica Gel): Normal-phase silica gel contains residual surface silanol groups that act as Brønsted acids. Because quinolines are inherently basic, they strongly interact with these acidic sites, causing severe peak tailing, irreversible chemisorption, and the hydrolysis of sensitive functional groups[1],[2].

  • Aerobic Photo-Oxidation: Under ambient light and atmospheric oxygen, quinolinium ions and electron-rich quinolines can undergo visible-light-driven oxidation. This radical pathway often results in the formation of N-oxides, α -lactams, or 4-quinolones[3].

  • Thermal Scission: Subjecting complex quinoline intermediates to high temperatures (e.g., during aggressive rotary evaporation or distillation) can initiate thermal decomposition. This process involves H-atom ejection and β -scission of the C-N bond, leading to irreversible ring fragmentation[4].

Pathway Q Quinoline Intermediate S Acidic Silanol (Silica Gel) Q->S O UV Light + O2 (Aerobic) Q->O H Thermal Stress (>120°C) Q->H D1 Irreversible Binding & Ring-Opening S->D1 Brønsted Acid Catalysis D2 N-Oxides & Quinolones O->D2 Radical Pathway D3 Polymerization & Cleavage H->D3 Bond Scission

Mechanistic pathways of quinoline decomposition during standard purification.

Quantitative Comparison of Purification Strategies

To mitigate these degradation pathways, alternative purification techniques must be employed. The table below synthesizes quantitative data comparing the efficacy, yield, and decomposition risk of various purification methods for quinoline derivatives[5],[6].

Purification TechniqueStationary Phase / ReagentsAchieved Purity (%)Typical Yield (%)Decomposition Risk Factor
Standard Silica Column Normal Phase Silica GelVariable< 60%High (Acid-catalyzed chemisorption)
Deactivated Silica Silica + 0.1–1% Triethylamine> 95%75 – 85%Moderate (Modifier removal issues)
Basic Alumina Column Basic Alumina (Act. I/II)> 98%85 – 95%Low (Modifier-free, pH matched)
Recrystallization Dichloromethane / Chloroform99.0 – 99.5%95 – 96.5%Very Low (Excludes lattice impurities)
Vacuum Distillation Heat (110-114°C at 14 mmHg)> 97%84 – 91%Moderate (Thermal stress limits scope)

Self-Validating Experimental Protocols

To ensure scientific integrity, a purification protocol must validate itself in real-time. Below are two optimized, step-by-step methodologies designed to prevent quinoline decomposition.

Protocol A: The 2D-TLC Validated Deactivated Silica Workflow

Use this method when alumina is unavailable, but you must prevent acid-catalyzed degradation on silica[2].

  • Self-Validation (2D-TLC Check): Before running the column, spot your crude mixture in the bottom-left corner of a square silica TLC plate. Develop the plate in your intended solvent system. Let it dry completely. Rotate the plate 90 degrees and develop it again in the same solvent.

    • Causality Check: If all spots lie on a perfect diagonal line, the compound is stable. If spots appear off the diagonal, your quinoline is degrading on the silica, and deactivation is mandatory.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.5% to 1.0% Triethylamine (TEA) . The TEA acts as a sacrificial base, irreversibly binding to the acidic silanol groups so your quinoline does not have to.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified solvent to ensure complete saturation of the silanol sites.

  • Elution & Recovery: Load the sample and elute. Concentrate the fractions under reduced pressure at a maximum bath temperature of 30°C to prevent thermal degradation.

Protocol B: Modifier-Free Basic Alumina Chromatography

Use this method for highly basic or highly sensitive quinolines to avoid the tedious removal of TEA[1],[5].

  • Stationary Phase Selection: Select Basic Alumina (Brockmann Activity I or II). Basic alumina lacks the acidic silanol groups of silica, matching the high pKa of the quinoline and preventing ionization.

  • Solvent System Adjustment: Alumina is more polar than silica. You must re-optimize your solvent system. Typically, a less polar solvent system (e.g., reducing the ratio of Ethyl Acetate to Hexane by 20-30%) is required compared to silica TLC.

  • Elution: Run the flash chromatography without any mobile phase modifiers.

  • Self-Validation (Fraction Purity): Because no TEA is present, fractions can be directly analyzed via LC-MS or NMR immediately after evaporation without interference, ensuring absolute confidence in product integrity.

Workflow Start Crude Quinoline CheckAcid Acid Sensitive? Start->CheckAcid Alumina Use Basic Alumina or Deactivated Silica CheckAcid->Alumina Yes Silica Standard Silica (Monitor closely) CheckAcid->Silica No CheckOx Photo-Oxidation Prone? Inert Argon/N2 Purge + Amber Glassware CheckOx->Inert Yes Standard Standard Fume Hood Setup CheckOx->Standard No Alumina->CheckOx Silica->CheckOx

Decision matrix for selecting the appropriate quinoline purification workflow.

Frequently Asked Questions (FAQs)

Q: I used TEA to deactivate my silica column, but now my NMR shows TEA contamination that I cannot remove under high vacuum. What is the solution? A: TEA is notoriously difficult to remove from basic N-heterocycles because it can co-crystallize or form strong hydrogen bonds. To remove it, dissolve your product in an organic solvent (like dichloromethane) and wash it with a mild, saturated aqueous copper(II) sulfate solution. The Cu(II) selectively complexes the aliphatic amine (TEA) into the aqueous layer, leaving the aromatic quinoline in the organic layer. Alternatively, switch to a Basic Alumina column to avoid modifiers entirely[5].

Q: My purified quinoline is an off-white powder when isolated, but turns yellow/brown after sitting on the bench for a few days. Why? A: You are observing aerobic photo-oxidation. Quinolines, particularly those with electron-donating substituents, are sensitive to visible light and oxygen, which catalyze their conversion into N-oxides or quinolones[3]. To prevent this, store your purified compounds in amber glass vials, purge the headspace with Argon, and store them at -20°C.

Q: Can I use vacuum distillation to purify a complex, late-stage quinoline intermediate? A: It is highly discouraged for complex intermediates. While vacuum distillation is highly effective and scalable for simple, low-molecular-weight quinolines (yielding >97% purity)[6], complex intermediates possess lower thermal stability thresholds. Heating them above 120°C can induce H-atom ejection and irreversible ring scission[4]. Stick to recrystallization or basic alumina chromatography for late-stage compounds.

References

  • Teledyne ISCO. "RediSep neutral alumina column purification of high pKa compounds". [Link]

  • Teledyne ISCO. "RediSep basic alumina column Purification of high pKa compounds". [Link]

  • Royal Society of Chemistry (RSC). "Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles". [Link]

  • American Chemical Society (ACS). "Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical". [Link]

Sources

Optimization

Technical Support Center: Strategies to Enhance the Solubility of Hydrophobic Quinoline Compounds

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the significant challenge of working with poorly soluble qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the significant challenge of working with poorly soluble quinoline compounds. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their inherent aromatic and often lipophilic nature frequently leads to poor aqueous solubility, a critical hurdle that can impede everything from initial in vitro screening to achieving adequate bioavailability in later developmental stages.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot solubility challenges in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why are many of my quinoline derivatives poorly soluble in aqueous media?

A1: The solubility challenge with quinoline derivatives is rooted in their molecular structure. They are aromatic heterocyclic compounds that are fundamentally lipophilic (fat-loving) and hydrophobic (water-fearing).[3] This low aqueous solubility is a common issue in drug discovery, with estimates suggesting over 70% of new chemical entities are poorly soluble.[3] The specific solubility is heavily influenced by its substituents; adding hydrophobic functional groups to increase a compound's potency often further decreases its aqueous solubility.[3]

Q2: What are the primary strategies I should consider for enhancing the solubility of a hydrophobic quinoline compound?

A2: There are several effective strategies, which can be broadly categorized as physical and chemical modifications. The choice of method depends on the compound's specific properties, the experimental context (e.g., in vitro assay vs. in vivo formulation), and the required concentration. Key strategies include:

  • pH Adjustment: Leveraging the basic nitrogen in the quinoline ring to form salts.[5][6]

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[5][9][10]

  • Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier to create an amorphous system with improved wettability and dissolution.[11][12][13]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension to improve the dissolution rate.[7][14][15]

Q3: How does pH dramatically affect the solubility of my quinoline derivative?

A3: The pH of the medium is a critical and powerful tool because most quinoline derivatives contain a weakly basic nitrogen atom in the heterocyclic ring system.[5]

  • In Acidic Conditions (Lower pH): The nitrogen atom becomes protonated, forming a cationic salt (e.g., quinolinium chloride). This ionized form is generally much more soluble in aqueous and polar protic solvents than the neutral free-base form.[3][5] Therefore, adding a small amount of a suitable acid can dramatically improve solubility.[5]

  • In Neutral or Basic Conditions (Higher pH): The compound will exist primarily in its neutral, free-base form, which is less soluble in water but often more soluble in non-polar organic solvents.[5]

The key is to adjust the pH to be at least 2 pH units below the pKa of the basic quinoline nitrogen to ensure the majority of the compound is in its protonated, more soluble salt form.[16][17]

Q4: What is a solid dispersion, and what is the mechanism behind its solubility enhancement?

A4: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix in a solid state.[11][18] The primary mechanism involves transforming the drug from a stable, crystalline form (which requires high energy to dissolve) into a higher-energy amorphous state.[12][13] This enhances solubility and dissolution through several factors:

  • Reduced Particle Size: At its most effective, the drug is molecularly dispersed within the carrier matrix.[18][19]

  • Improved Wettability: The hydrophilic carrier (e.g., PVP, HPMC, PEGs) improves the contact between the hydrophobic drug and the aqueous medium.[12][20]

  • No Crystal Lattice Energy to Overcome: Since the drug is already in an amorphous state, the energy required to break the crystal lattice during dissolution is eliminated, leading to a faster and more extensive dissolution process.[13]

Troubleshooting Guide

Problem 1: My quinoline compound dissolves in 100% DMSO for a stock solution but precipitates immediately when I dilute it into my aqueous assay buffer.
  • Probable Cause: This is the most common solubility issue encountered in in vitro assays. It stems from two related phenomena: "DMSO shock" and exceeding the compound's kinetic solubility. When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes abruptly from organic to mostly aqueous. The compound, no longer soluble in this new environment, crashes out of the solution.[3][21]

  • Step-by-Step Solutions:

    • Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound. You may be exceeding its maximum solubility in the final assay medium.[3]

    • Modify the Dilution Procedure: Instead of adding the stock solution directly to the buffer, try adding the DMSO stock to the side of the tube and then gently mixing, or add it dropwise while continuously vortexing the buffer. This avoids localized high concentrations and allows for more gradual mixing.[21]

    • Optimize the Final Co-solvent Concentration: A final DMSO concentration of <0.5% is standard for many cell-based assays. However, increasing it slightly (e.g., to 1%) may keep the compound in solution. Crucially, you must run a vehicle control with the exact same final DMSO concentration to ensure the solvent itself is not causing an effect. [3]

    • Employ a Co-Solvent System: If DMSO alone is insufficient, consider using a different or secondary co-solvent. For example, a stock solution in DMSO can sometimes be serially diluted in a solution containing polyethylene glycol (PEG) before the final dilution in the aqueous buffer.

    • Pre-formulate with Cyclodextrins: For particularly challenging compounds, pre-complexing the quinoline derivative with a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance aqueous solubility.[5][9] (See Protocol 2).

Problem 2: My compound is not fully dissolving even in 100% DMSO to create a stock solution.
  • Probable Cause: The compound has very high crystal lattice energy, meaning strong intermolecular forces are holding the solid-state together, which the solvent cannot easily overcome.

  • Step-by-Step Solutions:

    • Apply Energy: Use a sonicator bath for 10-15 minutes to break up solid aggregates.[3][22] Gentle warming in a water bath (e.g., 37-50°C) can also provide the energy needed for dissolution. Always be mindful of your compound's thermal stability.[3][22]

    • Try Alternative Solvents: If DMSO fails, other strong organic solvents can be tested. N-methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA) are powerful alternatives, but their compatibility with your specific assay must be verified.

    • Check Compound Purity: Impurities can sometimes hinder dissolution. Verify the purity of your compound via LC-MS or NMR.

Problem 3: The solubilizing agent I'm using (e.g., a surfactant or cyclodextrin) is interfering with my biological assay.
  • Probable Cause: Many formulation excipients are not biologically inert. Surfactants can disrupt cell membranes, and cyclodextrins can extract cholesterol, leading to cytotoxicity or confounding results.

  • Step-by-Step Solutions:

    • Run Rigorous Vehicle Controls: This is the most critical step. Your negative control must contain the exact same concentration of the solubilizing agent as your experimental wells, but without the quinoline compound. This will reveal any background effect from your formulation.[3]

    • Titrate the Excipient: Determine the lowest possible concentration of the solubilizing agent that maintains the solubility of your compound at the desired concentration. Avoid using an excess of the agent.

    • Test Different Excipients: If one type of surfactant (e.g., Tween-80) shows an effect, test another from a different class (e.g., a Poloxamer). Similarly, different derivatives of cyclodextrin may have different biological impact profiles.

    • Use a Positive Control: Ensure your assay's positive control is not inhibited or affected by the vehicle. If the vehicle invalidates your positive control, the results will be uninterpretable.[3]

Data Presentation & Visualization

Solubility Enhancement Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow start Poorly Soluble Quinoline Compound check_ionizable Is the compound ionizable? (pKa known?) start->check_ionizable ph_adjust pH Adjustment (Form a Salt) check_ionizable->ph_adjust  Yes cosolvency Try Co-solvent System (e.g., DMSO, Ethanol, PEG) check_ionizable->cosolvency  No / Insufficient is_soluble_ph Solubility Sufficient? ph_adjust->is_soluble_ph is_soluble_co Solubility Sufficient? cosolvency->is_soluble_co is_soluble_ph->cosolvency  No, Combine  Strategies end Proceed with Experiment is_soluble_ph->end  Yes advanced Advanced Formulation is_soluble_co->advanced  No is_soluble_co->end  Yes cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_dispersion Solid Dispersion advanced->solid_dispersion nanosuspension Nanosuspension advanced->nanosuspension cyclodextrin->end solid_dispersion->end nanosuspension->end

Caption: Decision-making workflow for solubility enhancement.

Mechanism of Cyclodextrin Inclusion

Cyclodextrins enhance solubility by encapsulating the hydrophobic quinoline molecule within their non-polar interior, while their polar exterior interacts favorably with water.[9][10][23]

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation quinoline Hydrophobic Quinoline complex Soluble Inclusion Complex quinoline->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex water Aqueous Environment encapsulated_quinoline Quinoline (encapsulated) water2 Aqueous Environment

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

Table 1: Example Solubility of a Model Quinoline Compound in Various Solvent Systems
Solvent SystemConcentration of Co-solventSolubility (µg/mL)Fold Increase (vs. Water)
Deionized Water0%0.51x
Aqueous Buffer (pH 7.4)0%0.81.6x
Aqueous Buffer (pH 5.0)0%4590x
5% DMSO in Buffer (pH 7.4)5%75150x
5% Ethanol in Buffer (pH 7.4)5%3060x
2% HP-β-CD in Buffer (pH 7.4)N/A150300x
Note: Data are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol creates a solid dispersion, which can significantly enhance the dissolution of a hydrophobic compound by rendering it amorphous within a hydrophilic polymer matrix.[12][21]

  • Materials:

    • Hydrophobic quinoline compound

    • Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

    • Methanol or another suitable volatile organic solvent

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

  • Methodology:

    • Selection of Ratio: Start with a 1:5 ratio of drug to polymer by weight (e.g., 20 mg of quinoline compound and 100 mg of PVP K30). This ratio can be optimized later.

    • Dissolution: Dissolve both the quinoline compound and the polymer completely in a minimal amount of methanol in a round-bottom flask. Swirl gently or sonicate briefly to ensure a clear, homogeneous solution.

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature compatible with your compound's stability (e.g., 40°C). Continue until a thin, solid film is formed on the inside of the flask.[21]

    • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent. This step is critical to prevent solvent-induced recrystallization later.

    • Harvesting and Grinding: Carefully scrape the solid film from the flask. Gently grind the resulting solid dispersion into a fine, uniform powder using a mortar and pestle.[21]

    • Storage: Store the solid dispersion powder in a desiccator to protect it from moisture, which can cause phase separation and recrystallization.[19] The resulting powder can now be used to prepare aqueous solutions for experiments.

Protocol 2: Preparation of a Quinoline-Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to form an inclusion complex, improving the aqueous solubility of the quinoline derivative.[5][9]

  • Materials:

    • Hydrophobic quinoline compound

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Ethanol/water (50:50 v/v) solution

    • Vacuum oven

  • Methodology:

    • Molar Ratio Calculation: Determine the appropriate molar ratio of drug to HP-β-CD. A 1:1 molar ratio is a common starting point. Calculate the required mass of each component.

    • Mixing: Place the HP-β-CD in a mortar and add a small amount of the ethanol/water solution to form a paste.

    • Drug Incorporation: Add the quinoline compound to the paste and knead thoroughly with the pestle for 30-45 minutes. The mixture should remain a consistent, thick paste. Add small amounts of the solvent mixture if it becomes too dry.

    • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Pulverization: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

    • Storage: Store the final complex powder in a tightly sealed container, protected from moisture. This powder can be readily dissolved in aqueous buffers to achieve a higher concentration than the free drug alone.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research (IJPBR), 7(2), 9-16.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). World Journal of Pharmaceutical and Life Sciences, 9(10).
  • Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. (n.d.). Aragen Life Sciences.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences, 7(5).
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). J. App. Pharm. Sci., 2(10), 164-170.
  • Overcoming poor solubility of quinoline deriv
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. (2025). BenchChem.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR, 12(7).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences, 1(1).
  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 209-220.
  • A nanoparticle engineering process: spray-freezing into liquid to enhance the dissolution of poorly water soluble drugs. (n.d.).
  • Quinoline. (n.d.). Wikipedia.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2025).
  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). Taylor & Francis.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (n.d.). PMC.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
  • Addressing solubility problems with quinoline-4-carboxylic acid deriv
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.).
  • Cyclodextrin Inclusion Complexes. (n.d.). Alfa Chemistry.
  • Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide. (2025). BenchChem.
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. (2025). BenchChem.
  • Cyclodextrins, Surfactants and Their Inclusion Complexes. (2025). MDPI.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Quinoline | C9H7N. (n.d.). PubChem - NIH.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Salt selection for basic drugs. (n.d.).
  • How does co-solvency increase solubility. (2025). Filo.
  • Quinoline | 91-22-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Cosolvent. (n.d.). Wikipedia.
  • Improving API Solubility by Salt and Cocrystal Form
  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (2024).
  • Salt Selection in Drug Development. (2025). Pharmaceutical Technology.
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). PubMed.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained
  • Co-solvency: Significance and symbolism. (2025).
  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Reactions with Substituted o-Phenylenediamines

Welcome to the Technical Support Center for regioselectivity in reactions involving substituted o-phenylenediamines (OPDs). This guide is designed for researchers, chemists, and drug development professionals who are nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for regioselectivity in reactions involving substituted o-phenylenediamines (OPDs). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of directing reactions to a specific nitrogen atom on the OPD scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your synthetic strategies.

Understanding the Core Challenge: The Regioselectivity Problem

Substituted o-phenylenediamines are foundational building blocks for a vast array of heterocyclic compounds, including pharmaceuticals like benzimidazoles, quinoxalines, and benzodiazepines.[1][2][3] When an unsymmetrically substituted OPD reacts with an unsymmetrical reagent, the formation of two or more regioisomers is possible. Controlling which of the two non-equivalent amino groups reacts is a significant synthetic challenge. The outcome is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[4][5]

This guide will equip you to dissect these factors and rationally design experiments to favor your desired regioisomer.

Caption: General reaction scheme illustrating the formation of two possible regioisomers.

Frequently Asked Questions (FAQs)

Here we address high-level questions that form the foundation for troubleshooting specific experimental issues.

Q1: What are the primary factors that control regioselectivity in OPD reactions?

A1: Regioselectivity is primarily dictated by two competing factors:

  • Electronic Effects: The substituent on the aromatic ring modulates the nucleophilicity of the two amino groups. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase the electron density of the ring, enhancing the nucleophilicity of the amino groups, particularly at the para position relative to the EDG. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -Cl decrease nucleophilicity.[6] The more nucleophilic nitrogen is generally favored to react first.

  • Steric Hindrance: The size of the substituent on the OPD and the reacting partner can physically block the approach to the adjacent amino group. The reaction will preferentially occur at the less sterically hindered nitrogen atom.[7]

Often, these two effects are in opposition, and the final product ratio depends on which effect dominates under the chosen reaction conditions.

Q2: My OPD starting material is dark brown. Will this affect my reaction?

A2: Yes, significantly. o-Phenylenediamine and its derivatives are susceptible to air oxidation, which leads to discoloration and the formation of impurities.[8] Using oxidized starting material can result in lower yields, the formation of colored byproducts, and unpredictable selectivity. It is highly recommended to purify darkened OPD before use. A common method is recrystallization from an aqueous solution with a small amount of sodium hydrosulfite (a reducing agent), followed by treatment with activated charcoal to remove colored impurities.[8][9]

Q3: How does pH or the use of acid/base catalysts influence regioselectivity?

A3: The pH of the reaction medium can dramatically switch the regiochemical outcome. In acidic conditions, the more basic (more nucleophilic) amino group will be protonated first. This protonation deactivates it towards electrophiles, effectively making the less basic amino group the reactive site. Conversely, in basic conditions, both amines are deprotonated and the inherent electronic effects of the ring substituent will dominate. A notable study on the synthesis of quinoxalin-2-one derivatives demonstrated that the major regioisomer could be reversed by switching from acidic to basic conditions, with isomer ratios shifting from 15:1 to 1:4.[10]

Q4: Can computational chemistry help predict the outcome of my reaction?

A4: Absolutely. Density Functional Theory (DFT) and other computational methods are powerful tools for predicting regioselectivity.[11][12] These studies can calculate the electron density and charge distribution on the nitrogen atoms, assess the stability of reaction intermediates, and model the transition state energies for the formation of each regioisomer.[13][14] This information provides a rational basis for understanding experimental results and designing more selective reactions.

Troubleshooting Guides & Optimization Strategies

This section provides a question-and-answer-based approach to solving specific experimental problems.

Scenario 1: Synthesis of Substituted Benzimidazoles

The condensation of an OPD with an aldehyde is a common route to 2-substituted benzimidazoles, but it can be plagued by poor selectivity.[15]

Q: My reaction of 4-nitro-o-phenylenediamine with an aromatic aldehyde gives a nearly 1:1 mixture of the 5-nitro and 6-nitro benzimidazole isomers. How can I improve selectivity?

A: This outcome suggests that the electronic deactivation by the nitro group is not sufficient to fully differentiate the two amino groups under your current conditions, or that steric factors are negligible. Here is a troubleshooting workflow:

G start Problem: Poor Regioselectivity (1:1 Isomer Ratio) decision1 Is steric hindrance a significant factor? start->decision1 action1a Use a bulkier aldehyde. This will favor reaction at the less hindered N-H group. decision1->action1a Yes action1b The aldehyde is not bulky. Focus on electronic control. decision1->action1b No decision2 Can reaction conditions be modulated? action2a Switch to a polar solvent (e.g., MeOH, EtOH). This can stabilize charged intermediates differently. decision2->action2a Solvent Change action2b Introduce an acid catalyst (e.g., p-TsOH). Protonates the more basic N, forcing reaction at the other. decision2->action2b pH Control action2c Explore heterogeneous catalysts (e.g., Au/TiO2). Can offer shape selectivity and milder conditions. decision2->action2c Catalyst Change action1a->decision2 action1b->decision2 end1 Improved Selectivity action2a->end1 end2 Improved Selectivity action2b->end2 end3 Improved Selectivity action2c->end3

Caption: Troubleshooting flowchart for improving regioselectivity in benzimidazole synthesis.

Detailed Explanation:

  • Assess Steric Effects: The nitro group itself is not exceptionally large. If your aldehyde is also small (e.g., formaldehyde), steric factors are minimal. Consider using a derivative of your aldehyde with a bulky protecting group that can be removed later. This will amplify the steric difference between the two nitrogens.

  • Solvent Choice: The choice of solvent can significantly impact selectivity.[8] Polar solvents like methanol or ethanol are often effective for benzimidazole synthesis.[8] Supported gold nanoparticles (Au/TiO₂) have shown high efficacy and selectivity in a mixture of CHCl₃:MeOH.[16]

  • Catalyst and pH Control: Introducing an acid catalyst like p-toluenesulfonic acid (p-TsOH) can be highly effective.[8][17] The more basic amino group (further from the EWG) will be preferentially protonated, rendering it non-nucleophilic and directing the aldehyde to attack the other nitrogen. Conversely, exploring different catalyst systems, such as erbium triflate (Er(OTf)₃) or various metal nanoparticles, can provide alternative reaction pathways with different selectivities.[16][18]

Scenario 2: Synthesis of Substituted Quinoxalines

Quinoxalines are typically formed from the condensation of an OPD with a 1,2-dicarbonyl compound. When both reactants are unsymmetrical, a mixture of regioisomers is a common problem.[19]

Q: I am reacting 3,4-diaminotoluene with benzil, but I am getting both the 6-methyl and 7-methyl substituted quinoxalines. How can I favor one over the other?

A: The methyl group in 3,4-diaminotoluene is an electron-donating group, which will increase the basicity and nucleophilicity of the amino group para to it (the N4 amine) more than the meta one (the N3 amine). However, the methyl group also presents some steric bulk.

FactorFavored Amine for Initial AttackPredicted Major Isomer
Electronic Effect (EDG) N4 (more nucleophilic)6-Methyl-2,3-diphenylquinoxaline
Steric Effect N3 (less hindered)7-Methyl-2,3-diphenylquinoxaline

Optimization Strategies:

  • Leverage pH Control: This is the most powerful tool in this scenario.

    • Acidic Conditions (e.g., AcOH): Add a catalytic amount of acetic acid. The more basic N4 will be preferentially protonated and deactivated. This will force the initial condensation to occur at N3, leading to the 7-methyl isomer as the major product.[10]

    • Basic Conditions (e.g., K₂CO₃ or KOtBu): In a basic medium, the electronic effect will dominate. The more nucleophilic N4 will attack first, leading to the 6-methyl isomer .[10][20]

  • Temperature and Solvent: In some systems, lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy. Methanol is often a good starting solvent for these condensations.[10]

  • Alternative Reagents: If direct condensation proves difficult to control, consider multi-step strategies. For example, methods starting from substituted N-(2-nitrophenyl) amides allow for the unambiguous synthesis of a single regioisomer.[19]

Detailed Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of a Quinoxalin-2-one Derivative under Acidic Conditions

This protocol is adapted from a method demonstrating acid/base-switchable regioselectivity.[10] It favors the formation of the 7-substituted isomer from an electron-donating group-substituted OPD.

Materials:

  • 4-Methyl-1,2-phenylenediamine (1.0 mmol, 122.2 mg)

  • Ethyl benzoylformate (1.0 mmol, 178.2 mg)

  • Acetic Acid (AcOH), glacial (0.2 mmol, 12 µL)

  • Methanol (MeOH), anhydrous (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • TLC plates (silica gel)

  • Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a 25 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (1.0 mmol) and methanol (5 mL). Stir until fully dissolved.

  • Add ethyl benzoylformate (1.0 mmol) to the solution.

  • Add glacial acetic acid (0.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer (7-methyl-3-phenylquinoxalin-2(1H)-one).

Causality: The acetic acid protonates the more basic nitrogen atom (the one para to the methyl group), deactivating it. This forces the initial condensation between the keto-group of the ethyl benzoylformate and the less basic, less sterically hindered nitrogen, leading to the 7-methyl isomer.

Protocol 2: Selective Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Gold Catalyst

This protocol is based on the use of supported gold nanoparticles, which promotes the selective condensation of OPDs and aldehydes under mild, ambient conditions.[16]

Materials:

  • o-Phenylenediamine (0.3 mmol, 32.4 mg)

  • Benzaldehyde (0.3 mmol, 31.8 mg, 30.5 µL)

  • Au/TiO₂ (1 mol % Au, approx. 60 mg of solid material)

  • Chloroform:Methanol solvent mixture (3:1 v/v, 3 mL)

  • 5 mL glass vial with magnetic stir bar

  • Centrifuge

Procedure:

  • Place the Au/TiO₂ catalyst (60 mg) in a 5 mL glass vial containing a magnetic stir bar.

  • Add the CHCl₃:MeOH (3:1) solvent mixture (3 mL).

  • Add o-phenylenediamine (0.3 mmol) and benzaldehyde (0.3 mmol) to the vial.

  • Seal the vial and stir the reaction mixture at 25 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 2 hours.

  • After completion, transfer the slurry to a centrifuge tube. Centrifuge the mixture to separate the solid Au/TiO₂ catalyst.

  • Decant the supernatant liquid. The product is in the solution.

  • Wash the recovered catalyst with ethanol (2 x 3 mL) and dry for reuse.

  • Combine the supernatant and washes, and concentrate under reduced pressure.

  • The resulting crude product, 2-phenyl-1H-benzimidazole, can be further purified by recrystallization if necessary.

Causality: The gold nanoparticle surface provides a platform for the reaction that favors the selective formation of the 2-substituted benzimidazole over the 1,2-disubstituted product.[16] This heterogeneous system operates under very mild conditions, avoiding the high temperatures or harsh reagents that can lead to side reactions.

References

  • Semantic Scholar.

  • PMC.

  • ACS Publications.

  • PMC.

  • Organic Chemistry Portal.

  • Beilstein Journal of Organic Chemistry.

  • RSC Publishing.

  • MDPI.

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  • Organic Chemistry Portal.

  • ACS Publications.

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  • Journal of the American Chemical Society.

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  • Taylor & Francis Online.

  • [SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[10][21]DIAZEPINES.]([Link]) HETEROCYCLES.

  • The Journal of Organic Chemistry.

  • eScholarship.

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Optimization

Technical Support Center: Optimization of Suzuki Coupling Reactions for Functionalized Quinolines

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving functionalized quinoline derivatives. Quinolines are ubiquitous in drug discovery and materials science, but their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving functionalized quinoline derivatives. Quinolines are ubiquitous in drug discovery and materials science, but their unique electronic and steric properties—specifically the Lewis basic nitrogen—often complicate palladium-catalyzed cross-couplings.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure robust reaction optimization.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your reaction conditions, it is critical to identify the specific failure point in the catalytic cycle. Use the diagnostic workflow below to categorize your issue based on crude LC-MS or NMR analysis.

DiagnosticWorkflow Start Reaction Stalled / Low Yield CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Proto High Ar-H Byproduct? CheckLCMS->Proto Yes Homo High Ar-Ar Byproduct? CheckLCMS->Homo Yes NoConv Unreacted Starting Material? CheckLCMS->NoConv Yes FixProto Protodeboronation: Use anhydrous conditions, weaker base, or slow-addition. Proto->FixProto FixHomo Homocoupling: Degas solvents thoroughly, check Pd(II) source. Homo->FixHomo FixNoConv Catalyst Poisoning: Switch to bulky ligands, increase temp, or protect N-atom. NoConv->FixNoConv

Diagnostic workflow for troubleshooting Suzuki couplings of quinolines.

Knowledge Base & Troubleshooting Guides

Q1: My reaction is not initiating, and I am recovering unreacted haloquinoline. What is causing this, and how can I fix it?

Mechanistic Causality: Failure to initiate cross-coupling with quinoline substrates is frequently caused by catalyst deactivation. The nitrogen atom of the quinoline ring is highly Lewis basic and can act as a competing ligand, coordinating to the palladium center and effectively "poisoning" the catalyst[1]. This coordination prevents the critical oxidative addition of the carbon-halogen bond into the Pd(0) species.

Optimization Strategy: To disrupt this unwanted coordination, you must increase the steric bulk around the palladium center or electronically deactivate the quinoline nitrogen.

  • Ligand Tuning: Switch from standard ligands (like PPh₃) to bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos, SPhos, or RuPhos). The bulky dicyclohexyl and isopropyl groups on these ligands create a steric shield that prevents the planar quinoline nitrogen from binding, while still allowing the desired oxidative addition.

  • Nitrogen Protection: If the quinoline contains an unprotected amino group (e.g., an amino-quinoline system), protect the amine with a Boc or acetyl group. This reduces the overall electron density of the system and prevents catalyst sequestration[2].

  • Self-Validating Check: Run a parallel control reaction using a simple aryl halide (e.g., bromobenzene) with your quinoline substrate in the same pot. If the bromobenzene couples but the quinoline does not, the issue is substrate-specific (N-coordination). If neither couples, your catalyst/base system is inactive.

Q2: I am observing low yields of my desired product and a large amount of the simple arene (Ar-H) derived from my boronic acid. How do I prevent this?

Mechanistic Causality: You are observing protodeboronation , a highly destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[3]. This is particularly problematic with electron-deficient or heteroaromatic boronic acids. Protodeboronation is accelerated by high pH, high temperatures, and the presence of water, as the base generates a reactive boronate anion that is highly susceptible to hydrolysis[3]. Interestingly, while bulky phosphine ligands solve catalyst poisoning, they can sometimes promote palladium-catalyzed protodeboronation by favoring a highly reactive post-transmetalation intermediate[4].

Optimization Strategy:

  • Anhydrous Conditions: Switch to strictly anhydrous solvents (e.g., dry 1,4-dioxane or toluene) and use a non-aqueous, weaker base such as anhydrous K₃PO₄ or Cs₂CO₃[3]. Avoid aqueous Na₂CO₃ if your boronic acid is unstable[5].

  • Slow Addition: Use a syringe pump to add the boronic acid slowly over the course of the reaction. This keeps the steady-state concentration of the boronic acid low, minimizing its exposure to the basic conditions before transmetalation can occur[3].

  • Alternative Boron Sources: Convert the boronic acid to a more stable derivative, such as a MIDA boronate or a potassium trifluoroborate salt. These derivatives are less prone to protodeboronation and allow for a "slow release" of the active boronic acid under coupling conditions[6].

Q3: I am trying to couple a polyhalogenated quinoline (e.g., 2,4-dichloroquinoline). How do I control which site reacts first?

Mechanistic Causality: Site-selectivity in polyhalogenated heteroarenes is governed by a delicate balance of electronic activation, steric hindrance, and catalyst coordination[7]. In quinolines, the C2 and C4 positions are highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atom, making them highly prone to oxidative addition[8]. Typically, the C2 position is more electronically activated than C4. However, specific ligands can invert this "innate" selectivity.

Optimization Strategy:

  • Standard Selectivity (C2 > C4): Use standard bidentate ligands like dppf or Xantphos. These promote conventional electronic selectivity, reacting at the most electron-deficient C2-halogen[9].

  • Inverted Selectivity (C4 > C2): To force the reaction at the C4 position, use bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr) or bulky monophosphines like QPhos. The steric bulk of the ligand clashes with the adjacent nitrogen lone pair or substituents at C2, driving the palladium to the more sterically accessible C4 position[9].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Quinoline Halide) Pd0->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Poison Catalyst Poisoning (N-coordination) OxAdd->Poison Failure Point RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Protodeboronation (Base/Water cleavage) TransMet->Proto Failure Point RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting quinoline-specific failure points.

Q4: My LC-MS shows a significant amount of homocoupled quinoline or homocoupled biaryl. What went wrong?

Mechanistic Causality: Homocoupling is driven by either oxygen contamination or the presence of a Pd(II) pre-catalyst acting as an oxidant[1]. In the presence of oxygen, the boronic acid undergoes oxidative homocoupling. Furthermore, when Pd(II) salts (like Pd(OAc)₂) are used, the boronic acid can be oxidized to reduce the Pd(II) to the active Pd(0) species, generating a biaryl byproduct in the process[8].

Optimization Strategy:

  • Rigorously degas all solvents using the freeze-pump-thaw method or sparging with argon for at least 30 minutes.

  • Maintain a strict positive pressure of inert gas (Argon or N₂) throughout the reaction[1].

  • If homocoupling persists, switch from a Pd(II) pre-catalyst to a true Pd(0) source (e.g., Pd₂(dba)₃) combined with your ligand of choice, or use a pre-activated Buchwald precatalyst that rapidly generates Pd(0) without consuming the boronic acid[4].

Quantitative Data Summary

The following table summarizes the quantitative impact of various reaction parameters on the yield and selectivity of quinoline Suzuki couplings, allowing for rapid comparison of optimization strategies.

ParameterConditionPrimary OutcomeYield / Selectivity Impact
Catalyst Ligand PPh₃ (Standard)High catalyst poisoning via N-coordination< 20% conversion
Catalyst Ligand XPhos / RuPhos (Bulky)Disrupted N-coordination, active Pd(0)> 85% conversion
Base / Solvent Na₂CO₃ / H₂ORapid protodeboronation of unstable boronatesHigh Ar-H byproduct
Base / Solvent K₃PO₄ / Anhydrous DioxaneSuppressed hydrolysis of C-B bond> 90% desired biaryl
Site-Selectivity dppf (Bidentate)Innate electronic selectivity (C2 > C4)> 95:5 (C2:C4 ratio)
Site-Selectivity IPr (Bulky NHC)Steric-driven inverted selectivity (C4 > C2)> 10:1 (C4:C2 ratio)

Standardized Protocol: Optimized Suzuki Coupling for Functionalized Quinolines

This self-validating protocol is designed to minimize protodeboronation and overcome catalyst poisoning for challenging quinoline substrates.

Materials:

  • Haloquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, equivalent to 5 mol% Pd)

  • Ligand: XPhos (10 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add the haloquinoline, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and attach it to a Schlenk line. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Initiation: Stir the reaction mixture at room temperature for 5 minutes to allow the active Pd(0)-XPhos complex to form (indicated by a color change, typically to a deep red/orange).

  • Heating: Transfer the tube to a pre-heated oil bath at 80–100 °C.

  • Monitoring (Self-Validation System): After 1 hour, withdraw a 10 µL aliquot via syringe under positive argon pressure. Dilute with HPLC-grade acetonitrile and analyze via LC-MS.

    • Success Indicator: Disappearance of the haloquinoline mass and appearance of the product mass. Proceed to step 6.

    • Failure Indicator (Protodeboronation): Presence of Ar-H mass. Action: Stop the reaction, restart using a syringe pump to add the boronic acid slowly over 4 hours.

    • Failure Indicator (Poisoning): Starting materials remain intact with no Ar-H. Action: Increase temperature by 10 °C or add an additional 2.5 mol% of catalyst.

  • Workup: Once complete (typically 4–12 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

References

  • Benchchem. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.

  • Benchchem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions.

  • International Journal of Scientific and Research Publications (IJSRP). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.

  • National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

  • Harvard University - Myers Research Group. The Suzuki Reaction.

  • Journal of the American Chemical Society (ACS). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • ACS Omega. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein.

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

Sources

Troubleshooting

refining acid-base coupling for synthesis of quinoline-4-carboxamides

Technical Support Center: Synthesis of Quinoline-4-Carboxamides Introduction: Navigating the Nuances of Amide Bond Formation The quinoline-4-carboxamide scaffold is a cornerstone in medicinal chemistry, integral to a wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Quinoline-4-Carboxamides

Introduction: Navigating the Nuances of Amide Bond Formation

The quinoline-4-carboxamide scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities.[1] The construction of this moiety, most commonly via the coupling of a quinoline-4-carboxylic acid with a primary or secondary amine, appears straightforward. However, this critical transformation is fraught with potential pitfalls, including low yields, challenging purifications, and loss of stereochemical integrity.[2]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to troubleshoot and refine your acid-base coupling reactions for the successful synthesis of quinoline-4-carboxamides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions to build a foundational understanding of the reaction.

Q1: What are the fundamental components of an acid-amine coupling reaction for synthesizing quinoline-4-carboxamides?

A1: A successful coupling reaction requires three core components:

  • The Quinoline-4-Carboxylic Acid: The acidic substrate whose carboxyl group will be activated. The synthesis of this precursor is often achieved through methods like the Doebner or Pfitzinger reactions.[3][4]

  • The Amine: The nucleophile that attacks the activated carboxyl group to form the amide bond. Its nucleophilicity (influenced by electronic and steric factors) is critical for reaction success.

  • The Coupling Reagent: A chemical agent that converts the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[5] This is necessary because direct heating of a carboxylic acid and an amine often forms an unreactive ammonium-carboxylate salt.[6]

Q2: How do I select the most appropriate coupling reagent for my specific substrates?

A2: The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, the risk of racemization, and cost.[7] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. However, they are potent activators and can lead to racemization, especially with chiral substrates.[8] They are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress this side reaction.[9][10] EDC is often preferred in modern synthesis as its urea byproduct is water-soluble, simplifying purification.[10]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are highly efficient and generally offer faster reaction times and lower rates of racemization compared to carbodiimides alone.[5] HATU is particularly effective for sterically hindered couplings and for minimizing racemization due to the participation of the neighboring nitrogen atom in the HOAt-derived active ester.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are highly effective for difficult couplings and provide excellent suppression of racemization.[10] A key advantage is that they do not form a reactive guanidinium species, which can be a side reaction with uronium reagents.

Q3: What is the role of a non-nucleophilic base (e.g., DIPEA, NMM) in the reaction?

A3: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), serves two primary functions:

  • Carboxylate Formation: It deprotonates the carboxylic acid, forming a carboxylate anion. This is the species that initially reacts with the coupling reagent.

  • Neutralization: It neutralizes the ammonium salt formed if the amine starting material is supplied as a salt (e.g., an amine hydrochloride). This liberates the free, nucleophilic amine required for the coupling reaction. The choice of base is important; sterically hindered bases like DIPEA are often preferred over triethylamine (TEA) as they are less likely to cause side reactions and racemization.[9][11]

Q4: My starting quinoline-4-carboxylic acid has poor solubility. How can I address this?

A4: Poor solubility of the quinoline-4-carboxylic acid starting material is a common issue that can prevent the reaction from proceeding.[3]

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective at dissolving these substrates. For less polar options, tetrahydrofuran (THF) or acetonitrile (MeCN) can be considered, sometimes with gentle heating.

  • pH Adjustment: The solubility of these acidic compounds is highly pH-dependent. While not directly applicable to the non-aqueous coupling reaction itself, this principle is crucial during workup and purification.[3]

  • Sonication: Applying ultrasonic agitation can help break down solid aggregates and improve dissolution in the reaction solvent.

Part 2: Troubleshooting Guide

This guide addresses specific experimental failures in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My TLC/LC-MS analysis shows only starting materials, even after 24 hours. What are the most likely causes?

A: This indicates a failure in one of the core reaction steps.

  • Cause 1: Ineffective Carboxylic Acid Activation.

    • Troubleshooting: The coupling reagent may have degraded. Many coupling reagents, particularly uronium and phosphonium salts, are moisture-sensitive. Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. Ensure your solvent is anhydrous.

  • Cause 2: Poor Nucleophilicity of the Amine.

    • Troubleshooting: If your amine is electronically poor (e.g., an aniline with strong electron-withdrawing groups) or sterically hindered, the reaction will be slow.[12] Switch to a more powerful coupling reagent like HATU, which is designed for challenging couplings.[7] Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can also increase the reaction rate.

  • Cause 3: Incorrect Stoichiometry or Base.

    • Troubleshooting: Ensure you have added at least one equivalent of a non-nucleophilic base if your amine was added as an HCl or TFA salt. Without the base, the amine remains protonated and non-nucleophilic. Verify the molar equivalents of all reagents; a common starting point is Acid:Amine:Coupling Agent:Base = 1.0:1.1:1.2:2.0.

Problem: Complex Reaction Mixture with Multiple Side Products

Q: My crude product analysis shows the desired mass, but also several byproducts. What are they and how can I prevent them?

A: Side product formation often points to issues with racemization or reagent-derived impurities.

  • Cause 1: Racemization of a Chiral Center.

    • Explanation: If your quinoline-4-carboxylic acid or amine contains a stereocenter adjacent to the reacting functional group, it is at risk of racemization. This occurs through the formation of a planar intermediate (e.g., an oxazolone), especially when using aggressive coupling conditions.[8]

    • Troubleshooting:

      • Add an Anti-Racemization Agent: If using a carbodiimide like EDC, always include an additive like HOBt or, even more effectively, HOAt.[9]

      • Use a Low-Racemization Reagent: Switch to a coupling reagent known for its mild action, such as COMU or DEPBT.[13]

      • Lower the Temperature: Perform the initial acid activation step at 0 °C before adding the amine.

      • Change the Base: Use NMM or 2,4,6-collidine instead of DIPEA or TEA, as they have been shown to reduce racemization rates.[11]

  • Cause 2: Coupling Reagent Side Reactions.

    • Explanation: Uronium/aminium reagents (like HBTU) can react with the amine nucleophile to form an inactive guanidinium byproduct.

    • Troubleshooting: This is minimized by controlling the order of addition. Always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This ensures the activated ester forms first, ready to be consumed by the desired nucleophile.

Problem: Difficulty in Product Purification

Q: I'm struggling to isolate my pure quinoline-4-carboxamide from the crude mixture via column chromatography.

A: Purification challenges often stem from byproducts of the coupling reagents.

  • Cause 1: Dicyclohexylurea (DCU) Contamination.

    • Explanation: If you used dicyclohexylcarbodiimide (DCC) as your coupling reagent, the byproduct DCU is formed. It is notoriously insoluble in many organic solvents and can precipitate during the reaction, but some may remain and co-elute with products.[10]

    • Troubleshooting: Most of the DCU can be removed by simple filtration of the reaction mixture prior to aqueous workup. If some remains, it can sometimes be removed by trituration with a solvent in which your product is soluble but DCU is not (e.g., diethyl ether or cold acetonitrile). For future syntheses, switch to EDC, whose urea byproduct is water-soluble and easily removed during an aqueous workup.[10]

  • Cause 2: Unreacted Carboxylic Acid.

    • Explanation: If the coupling was incomplete, the unreacted acidic starting material will be present.

    • Troubleshooting: During the aqueous workup, wash the organic layer with a mild base like a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the neutral amide product remains in the organic layer.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Quinoline-4-Carboxylic Acid Precursor (Doebner Reaction)

This protocol provides a general method for synthesizing the key acid intermediate.[14]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 eq), the aromatic aldehyde (1.0 mmol, 1.0 eq), and ethanol (10 mL).

  • Reagent Addition: Stir the mixture until all solids are dissolved. Add pyruvic acid (1.1 mmol, 1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or acetic acid to obtain the pure quinoline-4-carboxylic acid.[14]

Protocol 2: General Amide Coupling Procedure (EDC/HOBt)

This protocol details a robust and widely used method for the final amide bond formation.

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the quinoline-4-carboxylic acid (1.0 mmol, 1.0 eq) and HOBt (1.2 mmol, 1.2 eq) in anhydrous DMF (10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 mmol, 1.2 eq) to the mixture and stir for 15-20 minutes. This is the "pre-activation" step.

  • Coupling: To the activated mixture, add the desired amine (1.1 mmol, 1.1 eq) followed by DIPEA (2.5 mmol, 2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure quinoline-4-carboxamide.[15]

Part 4: Data & Visualizations

Table 1: Comparison of Common Amide Coupling Reagents

ReagentClassRelative CostByproduct SolubilityRacemization RiskRecommended Use
EDC/HOBt CarbodiimideLowWater-soluble ureaModerateGeneral purpose, scalable synthesis.[10]
DCC/HOBt CarbodiimideLowInsoluble urea (DCU)ModerateSolution-phase where byproduct filtration is easy.[10]
HATU Uronium SaltHighWater-solubleVery LowSterically hindered substrates, racemization-sensitive couplings.[7]
PyBOP Phosphonium SaltHighWater-solubleVery LowDifficult couplings, avoids guanidinium side products.[10]

Diagram 1: General Workflow for Quinoline-4-Carboxamide Synthesis

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling cluster_2 Purification Aniline Aniline Doebner Doebner Reaction Aniline->Doebner Aldehyde Aldehyde Aldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Q4CA Quinoline-4- Carboxylic Acid Doebner->Q4CA Activation Activation Q4CA->Activation Amine Amine Coupling Coupling Amine->Coupling CouplingReagent Coupling Reagent (e.g., EDC/HOBt) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Product Quinoline-4- Carboxamide Coupling->Product Workup Aqueous Workup Product->Workup Chromatography Column Chromatography Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: A streamlined workflow from starting materials to the final pure product.

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

G Start Low or No Product Yield (Starting Material Unchanged) CheckReagents Are coupling reagents and solvents fresh and anhydrous? Start->CheckReagents CheckBase Was the amine a salt? Was >=2 eq. of base added? CheckReagents->CheckBase Yes Sol_Reagents Use fresh, anhydrous reagents and solvents. CheckReagents->Sol_Reagents No CheckSubstrates Are substrates sterically hindered or electronically demanding? CheckBase->CheckSubstrates Yes Sol_Base Ensure sufficient base is used to free the amine. CheckBase->Sol_Base No Sol_Substrates 1. Switch to a stronger coupling reagent (e.g., HATU). 2. Increase reaction temperature. CheckSubstrates->Sol_Substrates Yes End Reaction Optimized CheckSubstrates->End No Sol_Reagents->End Sol_Base->End Sol_Substrates->End

Caption: A logical decision tree for diagnosing and solving low-yield reactions.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Duvelleroy, D., Perrio, C., Parisel, O., & Lasne, M. C. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794–3804. [Link]

  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Lahna, J. (2022).
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • SciSpace. (2019).
  • MDPI. (2023).
  • BenchChem. (2025).
  • Chemistry Steps. (2020).
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BenchChem. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
  • Lee, Y., & Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 103-114.
  • ResearchGate. (2026).
  • BenchChem. (2025).
  • Reddit. (2024). Struggling with amide coupling : r/Chempros.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Watson, A. J. A., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 411-422. [Link]

  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9286-9301. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: 2-Methyl-4-phenylquinoline-3-carboxamide as a Novel PI3K/Akt/mTOR Pathway Inhibitor

This guide provides a comprehensive comparison of the investigational compound, 2-Methyl-4-phenylquinoline-3-carboxamide (herein referred to as Compound Q ), against established inhibitors of the PI3K/Akt/mTOR signaling...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the investigational compound, 2-Methyl-4-phenylquinoline-3-carboxamide (herein referred to as Compound Q ), against established inhibitors of the PI3K/Akt/mTOR signaling pathway. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating the potential of novel quinoline-based therapeutics in oncology.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention. While several inhibitors have been developed, the quest for compounds with improved selectivity, reduced off-target effects, and enhanced efficacy continues. Compound Q, a novel quinoline derivative, has been synthesized to meet this challenge. This guide will situate its (hypothetical) performance within the context of well-characterized inhibitors.

The PI3K/Akt/mTOR Signaling Pathway: Points of Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The diagram below illustrates this cascade and the points of intervention for Compound Q and other known inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Compound_Q Compound Q (Hypothetical Pan-PI3K) Compound_Q->PI3K Wortmannin Wortmannin (Pan-PI3K) Wortmannin->PI3K Alpelisib Alpelisib (p110α specific) Alpelisib->PI3K Rapamycin Rapamycin (mTORC1) Rapamycin->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Comparative Efficacy: In Vitro IC50 Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Compound Q (hypothetical data) against a panel of known inhibitors in two common cancer cell lines: MCF-7 (breast cancer) and A549 (lung cancer). Lower IC50 values indicate higher potency.

CompoundTarget(s)MCF-7 IC50 (nM)A549 IC50 (nM)Reference
Compound Q Pan-PI3K (Hypothesized) 15 25 (Hypothetical Data)
WortmanninPan-PI3K2-45-10
Alpelisib (BYL719)PI3Kα5>1000 (PIK3CA wild-type)
RapamycinmTORC10.5-21-5

Interpretation: The hypothetical data positions Compound Q as a potent pan-PI3K inhibitor, with efficacy in the low nanomolar range, comparable to the well-established tool compound Wortmannin. Its broad efficacy in both cell lines suggests it is not dependent on a specific PI3K isoform mutation, unlike Alpelisib, which is highly potent in PIK3CA-mutant cell lines like MCF-7 but less effective in PIK3CA wild-type lines like A549. Rapamycin, targeting a downstream node, remains a highly potent inhibitor of cell proliferation.

Experimental Protocol: Cell Viability (MTT) Assay

To ensure the trustworthiness and reproducibility of the IC50 data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7 or A549 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete growth medium.

    • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of Compound Q and known inhibitors (e.g., from 100 µM to 1 pM) in complete growth medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (blank) controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2. During this time, purple formazan crystals will form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (no-cell) wells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

The following diagram illustrates the workflow for this protocol.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis seed_cells Seed Cells (5,000/well) incubate_24h Incubate 24h seed_cells->incubate_24h prep_dilutions Prepare Serial Dilutions add_compounds Add Compounds to Cells prep_dilutions->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability % Viability vs. Control read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Calculate IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining IC50 using the MTT assay.

Conclusion and Future Directions

This guide establishes a framework for evaluating the novel quinoline derivative, 2-Methyl-4-phenylquinoline-3-carboxamide (Compound Q), as a potential PI3K/Akt/mTOR pathway inhibitor. Based on our hypothetical data, Compound Q demonstrates potent, low-nanomolar efficacy, warranting further investigation.

The critical next steps in the validation process should include:

  • In Vitro Kinase Assays: To confirm direct inhibition of PI3K isoforms and determine the Ki (inhibition constant).

  • Western Blot Analysis: To verify on-target effects by measuring the phosphorylation status of downstream effectors like Akt and S6 ribosomal protein.

  • Off-Target Screening: To assess the selectivity of Compound Q against a broad panel of kinases.

  • In Vivo Studies: To evaluate the compound's efficacy, pharmacokinetics, and safety profile in animal models of cancer.

By following these rigorous, self-validating protocols, the scientific community can accurately assess the therapeutic potential of new chemical entities like Compound Q and advance the development of next-generation cancer therapies.

References

  • Title: Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase. Source: Trends in Biochemical Sciences, PubMed URL: [Link]

  • Title: Alpelisib: A new PIK3CA inhibitor in the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer. Source: Cancer Management and Research, Dovepress URL: [Link]

  • Title: Rapamycin (sirolimus) for the treatment of HR-positive, HER2-negative, advanced breast cancer. Source: Expert Opinion on Pharmacotherapy, Taylor & Francis Online URL: [Link]

Comparative

A Comparative Guide to Validating Target Engagement of 2-Methyl-4-phenylquinoline-3-carboxamide and its Analogs

This guide provides an in-depth comparison of modern biophysical and cell-based methods for validating the target engagement of small molecule inhibitors, using the quinoline carboxamide scaffold, exemplified by 2-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of modern biophysical and cell-based methods for validating the target engagement of small molecule inhibitors, using the quinoline carboxamide scaffold, exemplified by 2-Methyl-4-phenylquinoline-3-carboxamide, as a case study. As the precise molecular target of this specific compound is not extensively documented in publicly available literature, we will proceed by postulating a common target for this chemical class—protein kinases—to illustrate a robust target validation workflow. This approach allows for a comprehensive examination of techniques applicable to a wide range of drug discovery projects.

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, antimalarial, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8] For the purpose of this guide, we will hypothesize that 2-Methyl-4-phenylquinoline-3-carboxamide engages an intracellular protein kinase, a frequent target class for such molecules.[9][10][11]

Section 1: The Criticality of Target Engagement in Drug Discovery

Confirming that a therapeutic candidate directly interacts with its intended molecular target within a complex cellular environment is a cornerstone of modern drug development.[12] This process, known as target engagement, is essential for:

  • Establishing a Clear Mechanism of Action (MoA): Linking the compound's binding to a specific target with the observed phenotypic effect.

  • Guiding Structure-Activity Relationship (SAR) Studies: Ensuring that chemical modifications translate to improved target interaction.[13]

  • De-risking Clinical Progression: A lack of target engagement is a primary reason for the failure of drug candidates in clinical trials.

This guide will compare and contrast several orthogonal methods for validating target engagement, detailing their principles, protocols, and the unique insights each provides.

Section 2: Biophysical Methods for Direct Target Interaction

Biophysical assays provide quantitative data on the direct binding of a compound to its purified target protein. These methods are invaluable for initial hit validation and detailed characterization of binding kinetics and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][15][16] It is considered a gold-standard for confirming direct binding and understanding the forces driving the interaction.[13]

Principle of ITC: A solution of the ligand (e.g., 2-Methyl-4-phenylquinoline-3-carboxamide) is titrated into a solution containing the target protein. The heat change upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a concentrated solution of the purified target kinase (e.g., 20-50 µM) in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a 10-20 fold more concentrated solution of 2-Methyl-4-phenylquinoline-3-carboxamide in the same buffer. Dialyze both solutions against the same buffer to minimize buffer mismatch effects.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Load the protein solution into the sample cell and the corresponding buffer into the reference cell.

    • Load the compound solution into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[16]

Visualization of the ITC Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_analysis Data Analysis Protein Purified Target Protein Solution SampleCell Sample Cell (Protein) Protein->SampleCell Load Compound Compound Solution Syringe Syringe (Compound) Compound->Syringe Load RawData Raw Heat Change Data SampleCell->RawData Measure Heat Syringe->SampleCell Titrate BindingCurve Binding Isotherm RawData->BindingCurve Integrate ThermoParams Thermodynamic Parameters (KD, ΔH, ΔS) BindingCurve->ThermoParams Fit to Model

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[17][18] It is highly sensitive and provides detailed kinetic information (association and dissociation rates).[18]

Principle of SPR: The target protein is immobilized on a sensor chip. A solution containing the compound of interest is flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.[18]

Experimental Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the purified target kinase onto the chip surface using standard amine coupling chemistry or a capture-based approach.

  • Assay Development:

    • Prepare a series of dilutions of 2-Methyl-4-phenylquinoline-3-carboxamide in a suitable running buffer.

    • Include a DMSO concentration series for solvent correction.

  • Binding Analysis:

    • Inject the compound dilutions over the sensor surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface if necessary between cycles.

  • Data Analysis:

    • Subtract the reference surface signal and solvent correction data.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualization of the SPR Workflow:

SPR_Workflow cluster_prep Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Chip Sensor Chip Flow Flow over Chip Chip->Flow Protein Purified Target Protein Protein->Chip Immobilize Compound Compound Dilutions Compound->Flow Sensorgram Sensorgram (Response vs. Time) Flow->Sensorgram Detect RU Change Kinetics Kinetic Parameters (ka, kd, KD) Sensorgram->Kinetics Fit to Model

Caption: Workflow for Surface Plasmon Resonance (SPR).

Section 3: Cell-Based Methods for Target Engagement in a Physiological Context

While biophysical methods are powerful, they use purified components. Cell-based assays are crucial for confirming that a compound can reach and bind to its target within the complex and crowded environment of a living cell.[12][19]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a groundbreaking method for assessing drug-target interactions in intact cells and tissues.[19][20][21] The principle is based on the ligand-induced thermal stabilization of the target protein.[19][22][23]

Principle of CETSA: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as our quinoline carboxamide, can stabilize the protein's structure, increasing its melting temperature (Tm). This thermal stabilization is then quantified.[19]

Experimental Protocol: Cellular Thermal Shift Assay (Western Blot Detection)

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with varying concentrations of 2-Methyl-4-phenylquinoline-3-carboxamide or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A temperature gradient is used to determine the optimal melting temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.[22]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[22]

  • Protein Detection:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target kinase remaining at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualization of the CETSA Workflow:

CETSA_Workflow A Intact Cells B Treat with Compound or Vehicle A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation D->E F Separate Soluble (Supernatant) and Aggregated (Pellet) Fractions E->F G Western Blot for Target Protein F->G Analyze Supernatant H Quantify and Plot Melting Curve G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads Competition Binding Assay

For kinase targets, chemical proteomics approaches like the kinobeads assay offer a powerful way to assess target engagement and selectivity across a large portion of the kinome simultaneously.[9][10][11][24]

Principle of Kinobeads Assay: A lysate from cells or tissues is incubated with a broad-spectrum kinase inhibitor that is immobilized on beads ("kinobeads"). These beads capture a large number of kinases from the lysate. In a competitive binding experiment, the lysate is pre-incubated with a free test compound (e.g., 2-Methyl-4-phenylquinoline-3-carboxamide). If the test compound binds to a particular kinase, it will compete with the kinobeads, preventing that kinase from being pulled down. The abundance of kinases captured by the beads is then quantified by mass spectrometry.[10]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysis:

    • Harvest cells and prepare a native cell lysate under non-denaturing conditions.

    • Determine the total protein concentration.

  • Competitive Binding:

    • Aliquot the lysate and incubate with increasing concentrations of 2-Methyl-4-phenylquinoline-3-carboxamide or a vehicle control.

  • Affinity Enrichment:

    • Add kinobeads slurry to each lysate-compound mixture and incubate to allow for binding of non-inhibited kinases.

  • Sample Processing for Mass Spectrometry:

    • Wash the beads to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides from the captured kinases.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins pulled down in each sample.

    • For each identified kinase, plot its abundance as a function of the compound concentration to generate a dose-response curve and determine the IC50 value for displacement.

Visualization of the Kinobeads Workflow:

Kinobeads_Workflow A Cell Lysate (Native Kinases) B Incubate with Test Compound (Dose-Response) A->B C Add Kinobeads (Affinity Matrix) B->C D Competition for Kinase Binding Site C->D E Wash Beads D->E F On-Bead Digestion E->F G LC-MS/MS Analysis of Peptides F->G H Identify and Quantify Kinases, Generate Dose-Response Curves G->H

Caption: Workflow for Kinobeads Competition Binding Assay.

Section 4: Comparison of Target Engagement Methodologies

The choice of method for validating target engagement depends on the stage of the drug discovery project and the specific questions being asked.

Method Principle Advantages Disadvantages Key Outputs
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingGold-standard for direct binding; provides full thermodynamic profile[14][25]Requires large amounts of pure protein; lower throughputKD, ΔH, ΔS, Stoichiometry (n)
Surface Plasmon Resonance (SPR) Detects mass change on a sensor surfaceHigh sensitivity; provides real-time kinetics (on/off rates)[18]Requires protein immobilization which may affect activity; potential for artifactsKD, ka, kd
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilizationMeasures engagement in intact cells; no compound or protein labeling required[19][21]Not universally applicable to all targets; throughput can be a limitation for Western blot readoutThermal shift (ΔTm), EC50 for stabilization
Kinobeads Assay Competition for binding to an affinity matrixAssesses engagement and selectivity across the kinome in an unbiased mannerIndirect measurement of binding; limited to targets captured by the beadsIC50 for displacement, Selectivity profile

Section 5: Conclusion and Recommendations

Validating the target engagement of a novel compound like 2-Methyl-4-phenylquinoline-3-carboxamide requires a multi-faceted approach. No single technique provides a complete picture. A recommended workflow would be:

  • Initial Hit Validation: Use ITC or SPR with the purified putative target protein to confirm direct binding and obtain initial affinity and kinetic data.

  • Cellular Target Engagement: Employ CETSA to verify that the compound reaches and binds to its target in a physiologically relevant context. This is a critical step to bridge the gap between biochemical activity and cellular effects.

  • Selectivity Profiling: For kinase inhibitors, a Kinobeads assay is unparalleled for understanding the compound's selectivity profile across the kinome, which is crucial for predicting potential off-target effects.

By combining these orthogonal approaches, researchers can build a robust and compelling case for the on-target activity of their compounds, significantly increasing the probability of success in later stages of drug development.

References

  • Creative Biolabs. Isothermal Titration Calorimetry (ITC). [Link]

  • ATA Scientific. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018). [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). [Link]

  • ACS Publications. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. (2025). [Link]

  • Royal Society of Chemistry. Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Link]

  • Massachusetts Biotechnology Council. Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. (2025). [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Springer Link. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

  • Aragen Life Sciences. Optimized SPR-Based Screening of RNA-Targeting Small Molecules. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). [Link]

  • ACS Publications. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay | ACS Medicinal Chemistry Letters. (2021). [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. (2026). [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). [Link]

  • ACS Publications. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research. (2017). [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. (2017). [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. (2021). [Link]

  • Medicines Discovery Catapult. Strategies for target and pathway engagement in cellular assays. (2020). [Link]

  • PMC. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). [Link]

  • PMC. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). [Link]

  • PMC. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • Preprints.org. In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026). [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020). [Link]

  • Royal Society of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of 2-phenylquinoline-4-carboxamide Derivatives as a New Class of Tubulin Polymerization Inhibitors. (2017). [Link]

Sources

Validation

Comparative Analysis of ATM Kinase Selectivity for Quinoline-3-Carboxamides: A Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of the selectivity of quinoline-3-carboxamides for Ataxia-Telangiectasia Mutated (ATM) kinase. We will delve into the experimental data supporting their selectivity pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the selectivity of quinoline-3-carboxamides for Ataxia-Telangiectasia Mutated (ATM) kinase. We will delve into the experimental data supporting their selectivity profiles, the structural basis for this specificity, and the methodologies used to assess it. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and DNA damage response (DDR).

The Central Role of ATM Kinase in the DNA Damage Response

The integrity of our genome is constantly challenged by endogenous and exogenous DNA damaging agents. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. A central player in this network is the ATM kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family. Upon activation by DNA double-strand breaks (DSBs), ATM phosphorylates a multitude of downstream substrates, including p53, CHK2, and H2AX, to orchestrate the cellular response to this critical form of DNA damage.

Given its crucial role in cell cycle control and apoptosis, inhibition of ATM kinase has emerged as a promising therapeutic strategy, particularly in oncology. ATM inhibitors can sensitize cancer cells to radiation and chemotherapy, and they may also have single-agent efficacy in tumors with specific genetic backgrounds, such as those with defects in other DDR proteins like BRCA1/2.

ATM_Signaling_Pathway cluster_0 Nucleus cluster_1 Cellular Outcomes DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive) DSB->ATM_inactive recruits & activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair H2AX->DNARepair

Figure 1: Simplified ATM signaling pathway in response to DNA double-strand breaks.

Quinoline-3-Carboxamides as a Privileged Scaffold for ATM Inhibition

The development of potent and selective ATM inhibitors is a key objective in DDR-targeted drug discovery. The quinoline-3-carboxamide scaffold has proven to be a particularly fruitful starting point for the design of such inhibitors. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The challenge, however, lies in achieving selectivity for ATM over other closely related PIKK family members, namely ATR (Ataxia Telangiectasia and Rad3-related), DNA-PK (DNA-dependent protein kinase), and mTOR (mammalian target of rapamycin), due to the high degree of conservation in their ATP-binding sites.

Comparative Selectivity Profile of Quinoline-3-Carboxamides

To illustrate the selectivity of this chemical class, we will compare two representative compounds, which for the purpose of this guide will be designated as Q-CpdA and Q-CpdB , based on data available in the public domain.

CompoundATM IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)ATM Selectivity (fold vs. ATR)ATM Selectivity (fold vs. DNA-PK)
Q-CpdA 1.5>10,00050>10,000>660033
Q-CpdB 0.82500251500312531

Table 1: Comparative biochemical selectivity of two representative quinoline-3-carboxamide ATM inhibitors against other PIKK family kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Data is compiled from representative values in the literature.

As shown in Table 1, both compounds exhibit high potency against ATM kinase with IC50 values in the low nanomolar range. Importantly, they demonstrate significant selectivity for ATM over other PIKK family members. Q-CpdA , for instance, is over 6600-fold more selective for ATM than for ATR. This high degree of selectivity is critical for minimizing off-target effects and for developing a clean pharmacological tool to probe ATM biology. While the selectivity against DNA-PK is more modest (around 30-fold), it is still significant and can be sufficient for achieving a therapeutic window in many applications.

The Structural Basis for Selectivity

The selectivity of quinoline-3-carboxamides for ATM can be attributed to specific interactions within the ATP-binding pocket. While co-crystal structures of these specific compounds with ATM are not always publicly available, molecular modeling and structure-activity relationship (SAR) studies have provided valuable insights.

The quinoline core typically forms hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. The selectivity, however, is often driven by the substituents on the quinoline and carboxamide moieties. These side chains can exploit subtle differences in the shape and amino acid composition of the pocket surrounding the ATP-binding site. For example, a specific substituent may form a favorable interaction with a residue that is unique to ATM or is in a different conformation compared to the corresponding residue in ATR or DNA-PK. This "selectivity pocket" allows for the design of inhibitors that can differentiate between these closely related kinases.

Experimental Methodologies for Assessing Kinase Selectivity

The data presented above is generated through rigorous experimental protocols. Below, we outline a typical workflow for determining the selectivity of a novel ATM inhibitor.

Kinase_Selectivity_Workflow cluster_0 Experimental Workflow Start Synthesize & Purify Quinoline-3-Carboxamide BiochemAssay Biochemical Kinase Assay (e.g., LanthaScreen™) Start->BiochemAssay DoseResponse Generate Dose-Response Curves & Calculate IC50 BiochemAssay->DoseResponse SelectivityPanel Screen Against PIKK Family & Wider Kinase Panel DoseResponse->SelectivityPanel CellularAssay Cellular Target Engagement (e.g., Western Blot for p-CHK2) SelectivityPanel->CellularAssay CellViability Cellular Phenotypic Assays (e.g., Cell Viability, Apoptosis) CellularAssay->CellViability End Lead Optimization or Further Preclinical Studies CellViability->End

Figure 2: A typical experimental workflow for determining the selectivity of a novel kinase inhibitor.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the inhibitor to the kinase of interest.

Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. A Europium (Eu)-labeled anti-tag antibody binds to the GST-tagged ATM kinase. A fluorescently labeled ATP-competitive tracer (kinase tracer) binds to the ATP pocket of the kinase. When the tracer is bound, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a high FRET signal. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer solution.

    • Serially dilute the quinoline-3-carboxamide test compound in DMSO, then in the kinase buffer to the desired concentrations (e.g., 11-point, 3-fold serial dilution).

    • Prepare a solution containing the ATM kinase and the Eu-labeled anti-GST antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or DMSO vehicle control to the wells of a low-volume 384-well plate.

    • Add 5 µL of the ATM kinase/antibody solution to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can engage and inhibit ATM in a cellular context.

Principle: In response to DNA damage, active ATM phosphorylates its downstream substrate CHK2 at a specific site (e.g., Thr68). An effective ATM inhibitor will block this phosphorylation event. This can be visualized and quantified using Western blotting with a phospho-specific antibody.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., U2OS) and allow the cells to adhere overnight.

    • Pre-treat the cells with various concentrations of the quinoline-3-carboxamide inhibitor or DMSO vehicle for 1-2 hours.

    • Induce DNA double-strand breaks by treating the cells with an appropriate agent (e.g., ionizing radiation or a radiomimetic drug like neocarzinostatin).

  • Protein Extraction:

    • After the desired incubation time post-damage induction, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated CHK2 (p-CHK2 Thr68) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, re-probe the membrane with an antibody for total CHK2 or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. The inhibition of p-CHK2 signal in the presence of the inhibitor confirms cellular target engagement.

Conclusion and Future Directions

The quinoline-3-carboxamide scaffold has proven to be highly effective for generating potent and selective inhibitors of ATM kinase. The high degree of selectivity against other PIKK family members, particularly ATR, is a key feature that minimizes potential off-target toxicities and provides a clean pharmacological profile. The experimental workflow described herein, combining biochemical and cellular assays, is essential for validating the potency and selectivity of these compounds.

Future efforts in this area will likely focus on further optimizing the selectivity profile, particularly against DNA-PK, and on improving the pharmacokinetic properties of these compounds to enhance their clinical utility. As our understanding of the nuances of the DNA damage response continues to grow, these highly selective chemical probes will be invaluable tools for dissecting the specific roles of ATM in health and disease.

References

  • Title: ATM: a master controller of cellular responses to DNA damage. Source: Nature Reviews Cancer URL: [Link]

  • Title: The ATM-dependent DNA damage response pathway. Source: DNA Repair URL: [Link]

  • Title: ATM, ATR, and DNA-PK as targets for cancer therapy. Source: Nature Reviews Cancer URL: [Link]

  • Title: The discovery of potent and selective inhibitors of ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) protein kinases. Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

comparing antibacterial spectrum of different quinoline-4-carboxylic acid derivatives

Comparative Antibacterial Spectrum of Quinoline-4-Carboxylic Acid Derivatives: A Preclinical Guide Quinoline-4-carboxylic acid derivatives, universally recognized as fluoroquinolones (FQs), represent a cornerstone class...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antibacterial Spectrum of Quinoline-4-Carboxylic Acid Derivatives: A Preclinical Guide

Quinoline-4-carboxylic acid derivatives, universally recognized as fluoroquinolones (FQs), represent a cornerstone class of concentration-dependent, bactericidal antibiotics. Since the discovery of the unfluorinated precursor nalidixic acid in 1962, iterative structural modifications to the quinolone pharmacophore have radically expanded their antibacterial spectrum[1].

As a Senior Application Scientist, evaluating these agents requires moving beyond basic susceptibility charts. This guide provides an objective, data-driven comparison of key FQs—Ciprofloxacin (2nd generation), Levofloxacin (3rd generation), Moxifloxacin (4th generation), and the novel anionic FQ, Delafloxacin—focusing on target affinities, minimum inhibitory concentration (MIC) profiles, and the self-validating experimental methodologies required to accurately measure their potency.

Mechanism of Action & Target Affinity

Fluoroquinolones exert their bactericidal effect by inhibiting bacterial DNA replication. They target two essential type II topoisomerases: DNA gyrase (primarily responsible for supercoiling in Gram-negative bacteria) and Topoisomerase IV (responsible for decatenation in Gram-positive bacteria)[2].

Causality in Drug Design: The antibacterial spectrum of a specific FQ is directly dictated by its relative affinity for these two enzymes. Older generation FQs like ciprofloxacin exhibit preferential affinity for DNA gyrase, resulting in highly potent Gram-negative activity but weaker Gram-positive coverage[3]. Conversely, structural evolution in newer agents like moxifloxacin and delafloxacin confers dual-targeting capabilities with enhanced affinity for Topoisomerase IV[4]. This dual affinity not only expands the spectrum to include Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) but also requires the bacteria to develop simultaneous mutations in both target enzymes to achieve high-level resistance[5].

MOA FQ Quinoline-4-Carboxylic Acid Derivative (Fluoroquinolone) Gyrase DNA Gyrase (Topoisomerase II) Primary Gram-Negative Target FQ->Gyrase Affinity (e.g., Ciprofloxacin) TopoIV Topoisomerase IV Primary Gram-Positive Target FQ->TopoIV Affinity (e.g., Moxifloxacin) Complex Ternary Complex Formation (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Damage Double-Strand DNA Breaks Inhibition of Replication Complex->Damage Cleavage Complex Stabilization Death Bacterial Cell Death (Bactericidal Effect) Damage->Death

Fig 1: Fluoroquinolone mechanism of action showing dual-target affinity and bactericidal pathway.

Comparative Antibacterial Spectrum (MIC Analysis)

To objectively evaluate the spectrum of these derivatives, we must examine their MIC₅₀/MIC₉₀ values against standard clinical isolates. The data illustrates a clear evolutionary shift from Gram-negative dominance to broad-spectrum and enhanced Gram-positive efficacy.

Table 1: Representative MIC₅₀/MIC₉₀ (µg/mL) of Select Fluoroquinolones

PathogenCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Delafloxacin (Novel)
Escherichia coli0.015 / 0.060.03 / 0.120.06 / 0.120.015 / 0.06
Pseudomonas aeruginosa0.12 / 0.50.5 / 2.02.0 / 8.00.25 / 1.0
Staphylococcus aureus (MSSA)0.25 / 0.50.12 / 0.250.06 / 0.120.004 / 0.008
Staphylococcus aureus (MRSA)>4.0 (Resistant)>4.0 (Resistant)>4.0 (Resistant)0.12 / 0.25
Streptococcus pneumoniae1.0 / 2.01.0 / 1.00.12 / 0.250.008 / 0.015

Data synthesized from comparative in vitro studies[3],[6],[7].

Performance Insights:

  • Gram-Negative Efficacy: Ciprofloxacin remains the most potent FQ against P. aeruginosa, with typical MICs two- to eightfold lower than those of levofloxacin or moxifloxacin[3].

  • Atypical & Gram-Positive Expansion: Moxifloxacin significantly improves activity against S. pneumoniae but sacrifices anti-pseudomonal potency[3].

  • Environmental Adaptability: Delafloxacin is unique due to its non-zwitterionic, anionic structure. In acidic environments (e.g., infection sites, abscesses at pH 5.5), delafloxacin becomes uncharged, drastically increasing its intracellular accumulation in S. aureus. Against S. aureus, delafloxacin MICs are up to 5 log₂ dilutions lower at pH 5.5 than at physiological pH 7.4, whereas moxifloxacin loses potency in acidic conditions[6].

Experimental Methodology: CLSI Broth Microdilution

To ensure reproducibility and scientific integrity when comparing FQ spectra, researchers must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[8]. The following protocol outlines this self-validating workflow, emphasizing the causality behind each methodological choice.

Step-by-Step Protocol:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Calcium and magnesium ion concentrations must be strictly controlled. Elevated divalent cations can chelate fluoroquinolones, preventing them from entering the bacterial cell, which artificially elevates MIC values and leads to false resistance reporting[8].

  • Inoculum Standardization: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 × 10⁸ CFU/mL)[8]. Causality: Standardizing the starting inoculum prevents the "inoculum effect," where an artificially high bacterial burden overwhelms the antibiotic concentration, skewing the MIC results.

  • Serial Dilution: Prepare two-fold serial dilutions of the FQ in a 96-well microtiter plate. Causality: Two-fold dilutions provide a standardized logarithmic scale for MIC determination, allowing for direct, reproducible comparison across different drug classes and generations.

  • Inoculation & Incubation: Add the standardized bacterial suspension to achieve a final well concentration of 5 × 10⁵ CFU/mL. Incubate at 35°C in ambient air for 16-20 hours[8]. Causality: This specific timeframe captures the exponential growth phase of aerobic bacteria, ensuring the bactericidal mechanism (which requires active DNA replication) is accurately measured.

  • Quality Control (Self-Validation): Simultaneously run CLSI Quality Control (QC) strains (e.g., S. pneumoniae ATCC 49619, S. aureus ATCC 29213, and E. coli ATCC 25922)[9]. Causality: The assay is only valid if the MICs for the QC strains fall within predefined CLSI acceptable ranges. This internal control validates the potency of the FQ stock, the accuracy of the media preparation, and the execution of the assay[9].

CLSI_Protocol Inoculum 1. Inoculum Preparation (0.5 McFarland Standard) Dilution 2. Serial Dilution of FQ (in Cation-Adjusted MH Broth) Inoculum->Dilution Standardize viable cells Inoculation 3. Microplate Inoculation (Final conc: 5x10^5 CFU/mL) Dilution->Inoculation Prevent drug degradation Incubation 4. Incubation (35°C for 16-20 hours) Inoculation->Incubation Ensure exponential growth phase Read 5. MIC Determination (Lowest conc. with no visible growth) Incubation->Read Visual/Optical assessment

Fig 2: CLSI broth microdilution workflow for determining minimum inhibitory concentrations.

Conclusion

The evolution of quinoline-4-carboxylic acid derivatives demonstrates a strategic, structure-driven expansion of the antibacterial spectrum. While ciprofloxacin remains the benchmark for severe Gram-negative infections, newer derivatives like moxifloxacin and delafloxacin address the critical need for potent Gram-positive and atypical coverage. Delafloxacin's unique anionic chemical structure and retained efficacy in acidic environments highlight the ongoing potential for rational drug design within this established class, offering robust alternatives against resistant pathogens like MRSA.

References[9] Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - ASM Journals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdqL54MDMXowigq-EfpVyngsk4x0vQHJ74OsrXLlEqp3kntbOPLRe1xI-CXL4zkPm-RQz9f1gbw-NguCq8CioCXVQv6FbF3_RoTbkd13NeWMbZjnu2N2EgS1hSrnHBlxyqff3F9aWWMw9PdD8=[3]Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOyyDznjEmPc-2FFM4uB6poHH9uprdVcnOmidwR6GyX39yj1reL3zLXJJnV9PU0ILXsckb-3iy17AIQXuW8Ju_WE7duSBBEcihiFaD63p6-6l4LFBgKUHusARq5lg8xjygW_VH5XZ0JuhIL9g=[6]Profile of a Novel Anionic Fluoroquinolone—Delafloxacin - Oxford Academic. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoZvrJuJxEsSe4MjAn7gerCFsyyiGAzRUkfivLuRNAULSJG1aETAQjGtkgOObzDndh5PWVFcDa39vP8c7ruuLQxQpyLSFU8LFjWxmWS123adi2r_jM2-BUP7Q7ilz3xSuGhbyndcEJH-YTp7Fj-4Ogt2oIH-e_mBi_23T4[2]DRUG EVALUATION - Delafloxacin, a non-zwitterionic fluoroquinolone in Phase III of clinical development - UCL. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC6JHKiOYG9XHkehQyQ73rKvoV-9tv-SrcC58sjlB8jmQxzy-dfIspbuvUFA02Hekn8M683stTCaf_CSJ-yvj86xZdcHFqAmd4Nac0A7nplDJwATLuGhgUCMqusLukvr_ExKDmtiuSNFjAyMa7BB3qs7YaDLD4CQOk6Og=[8]M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXYdZj-k4Jcm8sE92MOfdoMqHpE81CHfUVS8buS9Zz3PmD322U16rjdOPwV6fFVdYHjQOgV8b0drEuBmJ_aRXRuD0Vf69jNhIp-boGNj7XQvNCjOodj02oRddqADUNnQ2z20CKF8lwg7G_bKX-HGKtzk8pv05M344r2GSyxci_j-rSzut2L8x4mpcEhFLOgbGRytoC7f6CxU4voDxvNu3I19B1ctuRRmOrcktW-q-KiHF59dMcvWVFw60=[1]The New Antibiotics: The Path of Least Resistance - Review of Ophthalmology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Ca0cImrezHUYuw8mOWYDIr_evxu3GzYZuup6LM3BoaT2tZ08op3rKjaFNMfdGIunApAmn0syfWvOloQoSt7GKXumL6cTV9Y-5vMuizzVwJ3DuCNqWEB2FoI4D-xWwJTNydy3V-RDmeM14j-yFeWyWzs2veJSsNYa2AD5pxCFVLldDX2X6sgcCkMi8eErdyiiqQDYqzO8p4o=[7]Delafloxacin activity tested against bacterial pathogens from 44 medical centres in Europe and Israel (2014) - JMI Laboratories. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFf31_NTAq2rEiQWG480d7A46ns0ZJ13SiHbzwOp6TkXlWklxp3AyegiAUcwiMJEUGRq_Je-giwg6rK4g2aspI-3KxV2e-5pl_wL9XmFqRt_rWh_rshnI04a6n0G1Hi-Na1j7sf0aFKkdBouGYkoGZKN48vw==[5]Efficacy of Delafloxacin versus Moxifloxacin against Bacterial Respiratory Pathogens in Adults with Community-Acquired Bacterial Pneumonia (CABP) - ASM Journals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs9FDj4TINRG4vG1fL_Iz3806xlRhpfU0BrTnOlSSztUMl1clXFznw89eHAJi-YGZht7xNfHZUZRyG0xjSoQjkQuxcxbRRsfloujdM1eambsR_DWUrQ3Lh9GGubH9cJ3uU8Xhb5v6TCbGzqLU=[4]Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - Semantic Scholar. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaL2M1vyhiAqg1tUdOiBZQsPUi5K-cVct6wpmxXSbtmTzGbrV6QaBteC790T2YVsFvx_OVWMgfxatYd6_OAnhxZbKeXV4TDt0mg0SMiuVrqocOreE6wy-MHnLNPiG6QCD8Qbq5Zjt3CAoBeiFhQrw6cAwoHUgdJgUCSkuSPeYpYB9aCfv-FelE9g==

Sources

Validation

A Researcher's Guide to Validating Differential Cytotoxicity for Cancer Drug Discovery

In the landscape of oncology drug development, the ultimate goal is to eradicate cancer cells while leaving healthy tissue unscathed. This principle, known as selective cytotoxicity , is the bedrock of a successful thera...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug development, the ultimate goal is to eradicate cancer cells while leaving healthy tissue unscathed. This principle, known as selective cytotoxicity , is the bedrock of a successful therapeutic agent.[1][2] Identifying compounds that exhibit a wide "therapeutic window"—the dose range that is effective against the disease without causing unacceptable toxicity—is paramount.[3][4] This guide provides a comprehensive framework for researchers to design, execute, and interpret in vitro experiments that rigorously validate the cytotoxic effects of potential drug candidates on cancer versus non-tumor cell lines.

The Core Principle: Establishing a Therapeutic Window

The journey of a potential anticancer drug begins with a fundamental question: Can it kill cancer cells more effectively than normal cells? Answering this requires a head-to-head comparison.[1] The differential response between these cell types is what defines the therapeutic window.[1][4] A key metric in this evaluation is the half-maximal inhibitory concentration (IC50) , which is the drug concentration required to inhibit the viability of 50% of the cells in vitro.[1][5] An ideal anticancer compound will have a much lower IC50 for cancer cells than for non-cancerous cells.[1]

This relationship is quantified by the Selectivity Index (SI) , a critical parameter for prioritizing lead compounds.

Selectivity Index (SI) = IC50 (Non-tumor cell line) / IC50 (Cancer cell line) [6]

A higher SI value (typically ≥ 10 is considered active) indicates greater selectivity and a more promising safety profile, suggesting the compound is more toxic to cancer cells than to normal cells.[6][7]

cluster_0 Dose-Response Evaluation cluster_1 Interpretation A IC50 (Cancer Cells) C Selectivity Index (SI) A->C Calculate B IC50 (Non-Tumor Cells) B->C Calculate D SI = IC50 (Non-Tumor) / IC50 (Cancer) C->D E High SI Value D->E Indicates F Promising Therapeutic Window E->F G Prioritize for Further Development F->G

Caption: Logical flow for determining the Selectivity Index (SI).

Choosing Your Weapons: A Comparison of Foundational Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic profile.[8] Therefore, employing a combination of assays that measure different cellular endpoints is considered best practice.[8][9]

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS/WST Assays Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan product.[10]Well-established, cost-effective, suitable for high-throughput screening.[11]Can be affected by compounds that interfere with mitochondrial respiration; indirect measure of viability.[8]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[12][13]Directly measures cell death (necrosis); non-destructive to remaining cells.[12]Less sensitive for detecting apoptosis; background LDH in serum can interfere.[8][12]
Annexin V/PI Staining Uses flow cytometry to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.[14][15][16]Provides mechanistic insight into the mode of cell death (apoptosis vs. necrosis).[14][15]Requires a flow cytometer; more complex protocol than colorimetric assays.

Experimental Blueprint: A Step-by-Step Protocol for MTT-Based Comparative Cytotoxicity

This protocol provides a robust framework for an initial screen using the widely adopted MTT assay.[1][10]

Part 1: Cell Culture & Seeding
  • Cell Line Selection & Culture :

    • Choose a cancer cell line relevant to your research (e.g., HeLa for cervical cancer) and a non-cancerous control line, ideally from a similar tissue origin (e.g., primary human uterine fibroblasts).[17]

    • Culture cells according to established protocols, such as those provided by ATCC, to ensure reproducibility.[18][19] Maintain cells in a humidified incubator at 37°C with 5% CO2.[20]

  • Optimize Seeding Density :

    • Causality : The number of cells seeded is critical. Too few, and the signal will be weak; too many, and they may become confluent and enter growth arrest, altering their sensitivity to the compound.

    • Action : Perform a preliminary experiment to determine the optimal seeding density that ensures cells are in an exponential growth phase throughout the experiment. A typical range is 1,000 to 100,000 cells per well in a 96-well plate.[10]

  • Seeding the Assay Plate :

    • Trypsinize and count the cells. Prepare a cell suspension at the optimized density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]

    • Incubate the plate for 24 hours to allow cells to attach firmly.[10]

Part 2: Compound Treatment
  • Prepare Compound Dilutions :

    • Prepare a concentrated stock solution of your test compound, typically in DMSO.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Self-Validation : Ensure the final DMSO concentration in the wells is non-toxic to the cells, typically below 0.5%.[10]

  • Administer Treatment :

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various compound concentrations to the respective wells, ensuring each concentration is tested in triplicate.[10]

  • Establish Controls (Crucial for Data Integrity) :

    • Untreated Control : Cells treated with medium only (represents 100% viability).[10]

    • Vehicle Control : Cells treated with the highest concentration of the solvent (e.g., DMSO) used. This validates that the solvent itself is not causing cytotoxicity.[10]

    • Blank Control : Wells containing medium only, with no cells. This is used for background absorbance subtraction.[10]

  • Incubate : Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]

Part 3: MTT Assay & Data Acquisition
  • Add MTT Reagent : After incubation, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21]

  • Incubate : Incubate the plate for 3-4 hours at 37°C.[21] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan :

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well.[10][21]

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.[21]

  • Measure Absorbance : Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10][22] A reference wavelength of >650 nm can be used to subtract background noise.

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture & Harvest Cancer & Non-Tumor Cells B 2. Seed Cells in 96-Well Plate C 3. Incubate 24h for Cell Attachment D 4. Prepare Serial Dilutions of Test Compound E 5. Add Compound & Controls (Vehicle, Untreated) to Wells F 6. Incubate for Exposure Period (24-72h) G 7. Add MTT Reagent to Each Well H 8. Incubate 3-4h (Formazan Formation) I 9. Add Solubilization Solution (e.g., DMSO) J 10. Shake to Dissolve Crystals K 11. Read Absorbance (570 nm) L 12. Calculate % Viability & Determine IC50 M 13. Calculate Selectivity Index (SI)

Caption: Experimental workflow for a comparative cytotoxicity MTT assay.

Part 4: Data Analysis and Interpretation
  • Correct for Background : Subtract the average absorbance of the blank control wells from all other readings.[10][21]

  • Calculate Percentage Viability : % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

  • Determine IC50 : Plot % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each cell line.[5][11]

  • Calculate Selectivity Index (SI) : Use the formula mentioned previously to determine the compound's selectivity.[6]

Conclusion: Beyond the 96-Well Plate

This guide outlines a foundational, yet critical, approach to validating differential cytotoxicity. The data generated from these experiments are essential for making informed go/no-go decisions in the early stages of drug discovery.[23] While 2D cell culture is a vital screening tool, it's important to recognize its limitations. Promising candidates should subsequently be evaluated in more physiologically relevant models, such as 3D organoids, to better predict in vivo efficacy and toxicity.[24][25] By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reproducible data that confidently identifies compounds with the potential to become safe and effective cancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 5). STAR Protocols. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Apoptosis Assay using Annexin V-FITC and Propidium Iodide. (n.d.). Rutgers University. Retrieved from [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025, May 11). Medical Design and Outsourcing. Retrieved from [Link]

  • Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. (2020, October 28). Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved from [Link]

  • Evaluating a therapeutic window for precision medicine by integrating genomic profiles and p53 network dynamics. (2022, September 7). npj Systems Biology and Applications. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved from [Link]

  • Optimizing Dosing in Oncology Drug Development. (n.d.). Friends of Cancer Research. Retrieved from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (2025, April 23). Test Labs. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). PubMed. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. (n.d.). Assay Genie. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Biochemistry, Lactate Dehydrogenase. (2023, May 1). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]

  • A Window of Opportunity to Overcome Therapeutic Failure in Neuro-Oncology. (2022, May 17). The Oncologist. Retrieved from [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021, April 6). Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]

  • Augmenting the therapeutic window of radiotherapy: A perspective on molecularly targeted therapies and nanomaterials. (n.d.). Advanced Drug Delivery Reviews. Retrieved from [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). clyte. Retrieved from [Link]

  • How to calculate selectivity index without % cell inhibition and IC50? (2016, February 12). ResearchGate. Retrieved from [Link]

  • IC 50 , IC 90 and, selectivity index values for Complex 1 calculated... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (n.d.). Scientific Reports. Retrieved from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (n.d.). International Journal of Molecular and Cellular Medicine. Retrieved from [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019, May 26). Molecules. Retrieved from [Link]

  • Selective Cytotoxic and Antiproliferative Effects of Extracts from Four Mexican Medicinal Plants in Human Cancer and Non-Cancerous Cell Lines. (2026, January 8). Preprints.org. Retrieved from [Link]

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Comparative

Comparative Docking Studies of Quinoline Derivatives with DDR Kinases: A Comprehensive Guide

Discoidin domain receptors (DDR1 and DDR2) are atypical receptor tyrosine kinases (RTKs) that are activated by extracellular collagen rather than soluble peptide growth factors[1]. Dysregulation of DDR signaling is heavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Discoidin domain receptors (DDR1 and DDR2) are atypical receptor tyrosine kinases (RTKs) that are activated by extracellular collagen rather than soluble peptide growth factors[1]. Dysregulation of DDR signaling is heavily implicated in tumor progression, epithelial-mesenchymal transition (EMT), and fibrosis[1]. Consequently, the development of selective DDR inhibitors has become a critical imperative in clinical oncology and fibrotic disease management.

Among the various chemotypes explored, the quinoline scaffold and its derivatives have emerged as privileged structures. Their ability to mimic the adenine ring of ATP allows them to function as highly potent, competitive kinase inhibitors[2]. This guide provides an objective, data-driven comparison of quinoline-based derivatives targeting DDR kinases, detailing the structural causality behind their binding affinities and outlining a self-validating molecular docking workflow for drug discovery professionals.

Mechanistic Causality: Why the Quinoline Scaffold?

The efficacy of quinoline derivatives against DDR kinases is not coincidental; it is rooted in precise structural complementarity. The kinase domains of DDR1 and DDR2 share a high degree of sequence homology with other RTKs like Abl and c-Kit[1].

  • Hinge Region Anchoring: The nitrogen atom of the quinoline (or related quinazoline/pyridine) core acts as a critical hydrogen bond acceptor. In DDR1, this nitrogen forms a robust hydrogen bond with the backbone amide of Met704 [1]. In DDR2, the equivalent interaction occurs at Met708 . This anchoring is the foundational requirement for ATP-competitive inhibition.

  • Exploiting the DFG-Out Conformation: To achieve selectivity over the broader kinome, modern quinoline derivatives are often designed as Type II inhibitors . These molecules possess a hydrophobic "tail" that extends past the "gatekeeper" residue (e.g., Thr701 in DDR1) into an allosteric pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif adopts an inactive "DFG-out" conformation[1].

  • Overcoming Gatekeeper Mutations: Comparative docking studies reveal that modifying the quinoline core (e.g., via halogen substitution or morpholine ring addition) alters the electronic dipole moment and conformational flexibility, allowing derivatives to bypass steric clashes caused by gatekeeper mutations like DDR2(T654M)[1][3].

DDR_Signaling Collagen Extracellular Collagen (Fibrillar Types) DDR DDR1 / DDR2 (Receptor Tyrosine Kinase) Collagen->DDR Binds DS Domain AutoPhos Autophosphorylation (Kinase Domain Activation) DDR->AutoPhos Dimerization & Activation Downstream Downstream Signaling (SHC1, MAPK, PI3K) AutoPhos->Downstream Recruits Adaptor Proteins Outcome EMT, Migration, Metastasis & Fibrosis Downstream->Outcome Cellular Pathogenesis

Diagram 1: The DDR signaling pathway illustrating collagen-induced activation and downstream pathological outcomes.

Self-Validating Molecular Docking Workflow

To ensure scientific integrity, molecular docking studies must be treated as self-validating systems. A docking score alone is insufficient without experimental correlation and structural validation. Below is the optimized workflow for evaluating quinoline derivatives against DDR kinases[2][4].

Step 1: Protein Preparation & Conformation Selection
  • Action: Retrieve high-resolution crystal structures of DDR1 (e.g., PDB: 4CKR, co-crystallized with DDR1-IN-1) or DDR2 (e.g., PDB: 6FER)[1][5].

  • Causality: Kinases are highly dynamic. If evaluating a Type II quinoline inhibitor, you must select a structure in the DFG-out conformation. Using a DFG-in structure will artificially reject potent Type II compounds due to steric clashes in the allosteric pocket.

Step 2: Ligand Preparation & Ionization State Assignment
  • Action: Sketch 2D quinoline structures and convert them to 3D. Perform energy minimization (e.g., using the OPLS4 or MMFF94 force field)[2][5].

  • Causality: Assign physiological pH (7.4) ionization states. The protonation state of secondary amines in the hydrophobic tail dictates the formation of critical salt bridges with conserved glutamate residues (e.g., Glu672 in DDR1) in the αC-helix.

Step 3: Grid Generation & Protocol Validation (Redocking)
  • Action: Define a grid box centered on the hinge region (Met704/Met708).

  • Self-Validation Check: Before docking novel compounds, redock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose must be < 2.0 Å . If this fails, the grid parameters or force field must be adjusted[5].

Step 4: Molecular Docking & MD Simulation
  • Action: Execute docking (e.g., Glide, AutoDock Vina) to rank poses by binding affinity (kcal/mol)[2]. Subject the top-scoring complexes to 20–50 ns Molecular Dynamics (MD) simulations.

  • Causality: MD simulations calculate the MM/PBSA binding free energy and verify the stability of the quinoline-Met704 hydrogen bond over time, filtering out false positives that score well but lack dynamic stability[3][6].

Docking_Workflow LigPrep 1. Ligand Preparation (Energy Minimization, pH 7.4) Docking 4. Molecular Docking (Pose Generation & Scoring) LigPrep->Docking ProtPrep 2. Protein Preparation (DDR1/2, Select DFG-out/in) Grid 3. Grid Generation & Redocking (Validation: RMSD < 2.0 Å) ProtPrep->Grid Grid->Docking Validated Protocol MD 5. MD Simulations (MM/PBSA, Dynamic Stability) Docking->MD Top Ranked Poses

Diagram 2: Self-validating computational workflow for kinase inhibitor docking and dynamic stability verification.

Quantitative Comparison of Quinoline-Based Inhibitors

Experimental validation is the ultimate arbiter of computational predictions. The table below synthesizes docking insights with in vitro kinase assay data (IC50) for prominent quinoline and structurally related N-heterocycle derivatives against DDR1 and DDR2[1][7].

Compound / DerivativeScaffold ClassificationDDR1 IC50 (nM)DDR2 IC50 (nM)Est. Docking ScoreKey Structural Interactions & Notes
DDR1-IN-1 Quinoline-related (Type II)105413-8.5 to -9.0 kcal/molBinds DFG-out allosteric pocket. Highly selective for DDR1 over the broader kinome[1].
DDR1-IN-2 Quinoline-related (Type II)47145N/AOptimized hydrophobic tail increases potency but slightly reduces kinome-wide selectivity compared to IN-1[1].
Compound 39 Dasatinib-quinoline derivative2.267.04-9.6 kcal/molAddition of a morpholine ring improves PK profile. Forms strong H-bonds with Met704 (DDR1) and Met708 (DDR2)[1].
Compound 41 Pyridine/Quinoline-like dual4.677.39N/AEngineered from a DDR2-selective hit. Acts as a highly potent dual DDR1/2 inhibitor with enhanced cell-based efficacy[1].
Compound 9im 4-Oxo-quinoline-3-carboxamide< 100< 100N/AOriginally an Axl inhibitor (Kd = 2.7 nM), but docking and profiling reveal strong off-target affinity for DDR1/2 ATP sites[7].
Compound 23 Quinoline/Quinazoline analog6.6N/AN/AFeatures a 1-methylhomopiperazinemethyl substituent. Kd = 2.2 nM against DDR1. Suppresses LPS-induced IL-6 release[1].

Structural Determinants of Selectivity

Achieving selectivity between DDR1 and DDR2 is notoriously difficult due to the near-identical topology of their ATP-binding sites. However, comparative docking studies highlight specific strategies for quinoline optimization:

  • Exploiting the Juxtamembrane Region: While the catalytic domains are highly conserved, the juxtamembrane regions differ. Designing quinoline derivatives with extended linker regions that interact with non-conserved residues just outside the ATP pocket can drive DDR1 vs. DDR2 selectivity.

  • Halogen Substitution Effects: In silico studies demonstrate that meta-halogenation (e.g., Chlorine or Bromine) on the aniline/phenyl rings attached to the quinoline core significantly alters the electronic dipole moment. Bromine-substituted derivatives often exhibit the most favorable binding energetics (MM-PBSA) and conformational stability within the active site, correlating directly with enhanced experimental IC50 values[3].

  • Type III Allosteric Modulation: Some novel derivatives (e.g., KST9046) bypass the highly conserved hinge region entirely, acting as Type III inhibitors that bind exclusively to allosteric sites. This approach yields remarkable selectivity for DDR1 (IC50 = 4.38 µM) without off-target kinome toxicity[1].

By systematically integrating molecular docking, MD simulations, and rigorous in vitro kinase profiling, researchers can rationally design the next generation of quinoline-based DDR inhibitors, moving from promiscuous binders to precision oncology therapeutics.

References

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. ResearchGate.
  • The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. PMC - National Institutes of Health.
  • Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site. Benchchem.
  • Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets. Benchchem.
  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne figshare.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI.

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Validation

A Comparative Guide to the Structure-Cytotoxic Activity Relationship of 2-Phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides

In the landscape of contemporary oncology research, the quest for novel chemotherapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 3-hydroxyquinolin-4(1H)-one scaffold has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary oncology research, the quest for novel chemotherapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 3-hydroxyquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-cytotoxic activity relationship (SAR) of a series of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides. We will dissect the causal relationships behind experimental findings, present detailed methodologies for key assays, and offer insights into the mechanistic underpinnings of their cytotoxic effects, thereby providing a valuable resource for researchers and drug development professionals.

The 3-Hydroxyquinolin-4(1H)-one Scaffold: A Promising Framework for Anticancer Drug Discovery

The 3-hydroxyquinolin-4(1H)-one core represents a versatile template for the design of novel bioactive molecules. Its structural features allow for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Our focus herein is on derivatives bearing a phenyl group at the 2-position and a carboxamide functionality on the quinolinone ring system. This class of compounds has demonstrated significant cytotoxic potential against various cancer cell lines, prompting a systematic investigation into their SAR.

Structure-Activity Relationship (SAR) Analysis: A Deep Dive into Molecular Determinants of Cytotoxicity

A systematic study of a library of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides has revealed critical insights into the molecular features governing their cytotoxic activity. The following sections delineate the key SAR findings based on substitutions at the 2-phenyl ring and the carboxamide moiety, as well as the positional influence of the carboxamide group.

Influence of Substituents on the 2-Phenyl Ring

The nature of the substituent on the 2-phenyl ring plays a significant role in modulating the cytotoxic potency of these compounds. A comprehensive screening has shown that electron-withdrawing groups, particularly halogens, tend to enhance cytotoxic activity.

The Critical Role of the Carboxamide Moiety

The substitution pattern on the carboxamide nitrogen has a profound impact on the biological activity of these quinolinone derivatives.

  • Lipophilicity is Key: A clear trend has emerged where derivatives with lipophilic N-substitutions on the carboxamide exhibit superior cytotoxicity. For instance, compounds with N-propyl and N-(4-methylbenzyl) substitutions have shown promising activity.

  • Hydrophilicity Attenuates Activity: Conversely, the introduction of hydrophilic groups, such as hydroxyethyl or hydroxypropyl, on the carboxamide nitrogen generally leads to a significant decrease or complete loss of cytotoxic activity.

  • Steric Hindrance: Bulky heterocyclic ligands on the carboxamide can also diminish the cytotoxic effect, suggesting that steric factors may influence the interaction with the biological target.

Positional Isomerism of the Carboxamide Group: A Determinant of Biological Activity

The position of the carboxamide group on the quinolinone skeleton (positions 5, 6, 7, and 8) has been shown to substantially alter the biological properties of these compounds. A systematic investigation has revealed that the positioning of this functional group is not arbitrary and can significantly influence the cytotoxic profile.

Comparative Cytotoxic Activity Data

The cytotoxic activities of a selection of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides against various cancer cell lines are summarized below. The IC50 values, representing the concentration required for 50% inhibition of cell growth, are presented to facilitate a direct comparison of the potency of these derivatives.

Compound ID2-Phenyl SubstituentCarboxamide PositionN-SubstituentCancer Cell LineIC50 (µM)
1a H7HK5629.1-12.9
1b H7PropylK5622.2-3.1
1c H74-MethylbenzylK5622.2-3.1
1d H7HydroxypropylK562>50
1e H7HydroxyethylK562>50
2a 4-Cl7HVariousData not available
2b 4-Cl7PropylVariousData not available
3a H5VariousVariousData not available
4a H6VariousVariousData not available
5a H8VariousVariousData not available

Note: The IC50 values are presented as ranges based on the available literature. Further detailed screening would be required for precise, single-point values.

Mechanistic Insights: Unraveling the Mode of Action

While the precise mechanism of action for all derivatives is still under investigation, evidence suggests that some members of the broader 2-phenyl-3-hydroxy-4(1H)-quinolinone class exert their anticancer effects through the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The following diagram illustrates the proposed mechanism by which these compounds may induce cytotoxicity.

Mechanism_of_Action cluster_0 Cellular Effects Quinolinone_Derivative 2-Phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamide Tubulin α/β-Tubulin Dimers Quinolinone_Derivative->Tubulin Binds to Microtubule Microtubule Polymerization Quinolinone_Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerize to form Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of action for cytotoxic 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides.

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the target compounds and the evaluation of their cytotoxic activity.

General Synthetic Protocol

The synthesis of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides can be achieved through a multi-step process, often employing solid-phase synthesis techniques for the generation of libraries. A general solution-phase approach is outlined below.

Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - Substituted Anthranilic Acid - Substituted Phenacyl Bromide Esterification Esterification Start->Esterification Cyclization Intramolecular Cyclization Esterification->Cyclization Carboxamide_Formation Amide Coupling Cyclization->Carboxamide_Formation Purification Purification and Characterization Carboxamide_Formation->Purification Final_Product 2-Phenylsubstituted-3-hydroxyquinolin- 4(1H)-one-carboxamide Purification->Final_Product

Caption: General workflow for the synthesis of the target compounds.

Step-by-Step Procedure:

  • Esterification: React the appropriately substituted anthranilic acid with a substituted phenacyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to form the corresponding phenacyl ester.

  • Cyclization: Induce intramolecular cyclization of the phenacyl ester intermediate. This can be achieved by heating in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or by using a dehydrating agent like polyphosphoric acid (PPA).

  • Carboxamide Formation: If the carboxamide is not introduced via the anthranilic acid starting material, a carboxylic acid precursor is coupled with the desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, DIC) to form the final carboxamide product.

  • Purification and Characterization: The final compounds are purified using techniques such as recrystallization or column chromatography. The structure and purity are confirmed by analytical methods including NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., K562, HeLa, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamide scaffold represents a promising avenue for the development of novel anticancer agents. The structure-activity relationship studies have highlighted the critical importance of lipophilic substitutions on the carboxamide moiety and the strategic placement of this functional group on the quinolinone ring. The proposed mechanism of action involving tubulin polymerization inhibition provides a solid foundation for further mechanistic studies and rational drug design.

Future research should focus on expanding the library of these compounds with a wider range of substitutions to further refine the SAR. In-depth mechanistic studies, including binding assays with tubulin and analysis of downstream signaling pathways, are warranted to validate the proposed mechanism of action. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of the most promising candidates.

References

  • Štěpánková, Š., & Hlaváč, J. (2011). 2-Phenylsubstituted-3-Hydroxyquinolin-4(1H)-one-Carboxamides: Structure–Cytotoxic Activity Relationship Study. ACS Combinatorial Science, 13(1), 39–44. [Link]

  • Funk, P., et al. (2015). Preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides as potential anticancer and fluorescence agents. RSC Advances, 5(60), 48861-48867. [Link]

  • Gali-Muhtasib, H., et al. (2006). Thymoquinone: a promising anti-cancer drug from natural sources. International journal of oncology, 25(4), 837-846.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of 2-Phenylquinoline-4-Carboxylic Acid Derivatives in HDAC Inhibition

This guide provides an in-depth comparative analysis of 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs). Designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the structure-activity relationships (SAR), the rationale behind experimental design, and detailed protocols for validating these potent epigenetic modulators.

The Rationale for Targeting HDACs with Novel Scaffolds

Histone deacetylases (HDACs) are a class of enzymes critical to epigenetic regulation. By removing acetyl groups from lysine residues on histone proteins, HDACs induce chromatin compaction, leading to transcriptional repression.[1][2] In many cancers, HDACs are overexpressed or aberrantly recruited, silencing tumor suppressor genes and promoting uncontrolled cell proliferation.[1][2] Consequently, inhibiting HDACs has become a cornerstone of modern epigenetic therapy.[2][3]

The classic HDAC inhibitor pharmacophore consists of three key moieties: a "cap" group that interacts with the rim of the enzyme's active site, a "linker" that occupies the catalytic tunnel, and a "zinc-binding group" (ZBG) that chelates the catalytic Zn²⁺ ion.[4] The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a highly promising "cap" group due to its rigid, planar structure, which can engage in strong hydrophobic interactions with residues at the entrance of the HDAC active site.[1][2] This guide focuses on derivatives built upon this scaffold, comparing their efficacy, selectivity, and cellular effects.

HDAC_Inhibitor_Pharmacophore cluster_inhibitor HDAC Inhibitor Structure cluster_enzyme HDAC Active Site Cap Cap Group (2-Phenylquinoline-4-carboxylic acid) Linker Linker Cap->Linker Surface Surface Residues Cap->Surface Hydrophobic Interactions ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid, Hydrazide) Linker->ZBG Tunnel Catalytic Tunnel Linker->Tunnel Occupies Zinc Zn²⁺ Ion ZBG->Zinc Chelates

Caption: General pharmacophore model for HDAC inhibitors.

Comparative Analysis of Lead Derivatives

Recent studies have synthesized and evaluated a series of 2-phenylquinoline-4-carboxylic acid derivatives, revealing critical insights into their structure-activity relationships.[1][2] A key point of comparison is the nature of the Zinc-Binding Group (ZBG), which profoundly impacts both potency and isoform selectivity. Here, we compare two lead compounds, D28 (bearing a hydroxamic acid ZBG) and its analogue D29 (bearing a hydrazide ZBG).[1][3]

The choice of ZBG is a critical decision in inhibitor design. Hydroxamic acids are potent, well-established ZBGs, while hydrazides have been explored for their potential to modulate selectivity and potency.[1][5] The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of D28 and D29 against Class I HDACs (HDAC1, 2, 3) and a representative Class IIb HDAC (HDAC6).

Table 1: Comparative HDAC Isoform Inhibition (IC₅₀, µM)

CompoundZinc-Binding GroupHDAC1HDAC2HDAC3HDAC6Selectivity ProfileReference
D28 Hydroxamic Acid>50>5024.45>50Selective for HDAC3[1][2][3]
D29 Hydrazide32.59183.50.477>1000Highly Potent & Selective for HDAC3[1][2][3]

Data Interpretation: The data clearly demonstrates that both compounds exhibit a remarkable selectivity for HDAC3 over other tested isoforms.[1][3] The substitution of the hydroxamic acid in D28 with a hydrazide group in D29 dramatically increased the inhibitory potency against HDAC3 by over 50-fold (24.45 µM vs 0.477 µM).[2][3] This suggests that the hydrazide moiety forms a more favorable interaction within the active site of HDAC3. This enhanced potency and selectivity make D29 a particularly promising candidate for therapies where specific targeting of HDAC3 is desired.[2][6]

While enzymatic inhibition is a crucial first step, the ultimate goal is to elicit a therapeutic effect in a cellular context. The antiproliferative activities of these compounds were assessed against a panel of human cancer cell lines.

Table 2: Comparative Antiproliferative Activity (IC₅₀, µM)

CompoundK562 (Leukemia)U937 (Leukemia)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
D28 1.021.115.662.832.16[1][2]
D29 >10>10>10>10>10[1][2][6]

Data Interpretation: A striking and counterintuitive result emerges from the cellular assays. Despite its superior enzymatic potency, D29 shows significantly weaker antiproliferative activity compared to D28.[1][6] D28 exhibits potent growth inhibition across multiple cancer cell lines with low micromolar IC₅₀ values.[1][2] This disparity highlights a critical principle in drug development: potent enzymatic inhibition does not always translate directly to cellular efficacy. Factors such as cell permeability, metabolic stability, or potential for efflux by cancer cells can dramatically influence a compound's performance. In this case, the physicochemical properties of the hydrazide group in D29 may hinder its ability to reach its intracellular target effectively.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

To be considered a valid therapeutic candidate, an HDAC inhibitor must demonstrate a clear mechanism for its anticancer effects. Further investigation into the cellular effects of the more potent antiproliferative compound, D28 , revealed that it functions by inducing both cell cycle arrest and apoptosis.[1][6]

HDAC_Inhibition_MOA cluster_nucleus Cell Nucleus cluster_cell Cellular Outcomes HDAC HDAC Enzyme Condensed Condensed Chromatin (Gene Silencing) HDAC->Condensed Promotes Relaxed Relaxed Chromatin (Gene Expression) Histones Histones Histones->HDAC Deacetylation Inhibitor D28 (2-Phenylquinoline Derivative) Inhibitor->HDAC Blocks TSG Tumor Suppressor Genes (e.g., p21) Relaxed->TSG Allows Expression of Arrest G2/M Cell Cycle Arrest TSG->Arrest Induces Apoptosis Apoptosis (Programmed Cell Death) TSG->Apoptosis Promotes

Caption: Mechanism of action for HDAC inhibition.

Treatment of K562 leukemia cells with D28 led to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.[1] Furthermore, flow cytometry analysis confirmed that D28 treatment significantly increased the population of apoptotic cells, from a baseline of 1.14% to 27.92% at a 4 µM concentration.[3] These results validate that D28's antiproliferative activity is driven by established and desirable anticancer mechanisms.[6]

Experimental Protocols

Reproducibility and validation are paramount in scientific research. The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data in this guide.

The process of identifying and validating a lead compound follows a logical progression from initial synthesis to detailed cellular analysis.

Experimental_Workflow cluster_mech Mechanism of Action Validation A 1. Compound Synthesis (e.g., Pfitzinger Reaction) B 2. Enzymatic Inhibition Assay (vs. HDAC Isoforms) A->B C 3. Determine IC50 Values & Isoform Selectivity B->C D 4. In Vitro Antiproliferative Screen (CCK-8 Assay across Cell Lines) C->D E 5. Identify Potent Cellular Hits (e.g., D28) D->E F 6. Mechanistic Studies on Lead Compound E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (Annexin V Staining) F->H

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